Rubrene
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,11,12-tetraphenyltetracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMBJDOZVAITBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060161 | |
| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown or red powder; [Sigma-Aldrich MSDS] | |
| Record name | Rubrene | |
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CAS No. |
517-51-1 | |
| Record name | Rubrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Rubrene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubrene | |
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| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthacene, 5,6,11,12-tetraphenyl- | |
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| Record name | 5,6,11,12-tetraphenylnaphthacene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.494 | |
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Foundational & Exploratory
Rubrene: A Comprehensive Technical Guide to its Crystal Structure and Polymorphs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubrene (5,6,11,12-tetraphenyltetracene), a polycyclic aromatic hydrocarbon, stands as a benchmark organic semiconductor due to its exceptional charge transport properties, particularly in its single-crystal form.[1] Its high carrier mobility makes it a material of significant interest for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other advanced electronic devices. The performance of this compound-based devices is intrinsically linked to the crystalline packing of its molecules. This compound exhibits polymorphism, meaning it can crystallize into different structures, each with distinct molecular arrangements and, consequently, unique electronic and optical properties.[2][3] Understanding and controlling the formation of these polymorphs is therefore of paramount importance for harnessing the full potential of this material. This technical guide provides an in-depth overview of the crystal structure of this compound's known polymorphs, detailed experimental protocols for their synthesis and characterization, and a comparative analysis of their structural parameters.
Crystal Structure of this compound Polymorphs
This compound is known to crystallize in three primary polymorphic forms under ambient conditions: orthorhombic, triclinic, and monoclinic.[3] The arrangement of the tetraphenyltetracene molecules, particularly the π-stacking of the tetracene cores, dictates the efficiency of charge transport. The orthorhombic polymorph is generally considered to have the most favorable packing for high charge mobility.[3]
Orthorhombic this compound
The orthorhombic phase of this compound is the most studied and is renowned for its high charge carrier mobility.[3] This polymorph is typically obtained through physical vapor transport (PVT).[1] The molecules in the orthorhombic structure are arranged in a herringbone packing motif.[1] This arrangement facilitates strong π-π interactions between adjacent tetracene backbones, which is crucial for efficient charge transport.[4]
Triclinic this compound
The triclinic polymorph of this compound is often obtained from solution-based crystallization methods.[5][6] In this structure, the molecular planes of adjacent molecules are parallel but shifted relative to each other. This leads to a partial overlap of the π-orbitals, resulting in charge transport properties that are generally inferior to those of the orthorhombic phase.[5]
Monoclinic this compound
The monoclinic polymorph is less common and its formation can also be achieved through solution-based methods.[2] A key feature of the monoclinic structure is the significant angle (approximately 90°) between the molecular planes of adjacent molecules, which hinders the π–π interactions necessary for efficient band transport.[4] Consequently, this polymorph exhibits the poorest charge transport properties among the three.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three main polymorphs of this compound. This data is essential for phase identification and for understanding the structure-property relationships.
| Parameter | Orthorhombic | Triclinic | Monoclinic |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Aba2 | P-1 | P2₁/c |
| a (Å) | 14.44 | 7.26 | 16.6 |
| b (Å) | 7.18 | 8.69 | 7.2 |
| c (Å) | 26.97 | 11.87 | 23.3 |
| α (°) ** | 90 | 97.5 | 90 |
| β (°) | 90 | 104.7 | 108.3 |
| γ (°) | 90 | 98.8 | 90 |
| Volume (ų) ** | 2795 | 698 | 2640 |
| Z | 4 | 1 | 4 |
| Synthesis Method | Physical Vapor Transport | Solution Growth | Solution Growth |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for obtaining specific this compound polymorphs. The following sections provide step-by-step protocols for the synthesis and characterization of this compound crystals.
Synthesis of this compound Polymorphs
1. Orthorhombic this compound via Physical Vapor Transport (PVT)
This method yields high-quality single crystals of the orthorhombic polymorph.
-
Apparatus: A horizontal tube furnace with at least two temperature zones, a quartz or borosilicate glass tube (growth tube), a source boat, and a system for controlling the flow of an inert gas (e.g., argon).
-
Procedure:
-
Place a ceramic boat containing high-purity this compound powder (e.g., 50 mg) in the high-temperature zone (source zone) of the growth tube.
-
Purge the tube with a high-purity inert gas, such as argon, at a controlled flow rate (e.g., 50-100 sccm).
-
Heat the source zone to a temperature of approximately 280-330 °C to induce sublimation of the this compound.
-
Maintain a lower temperature in the second zone (growth zone), creating a temperature gradient along the tube. The optimal growth temperature is typically in the range of 200-280 °C.
-
This compound molecules will be transported by the carrier gas and deposit in the cooler growth zone, forming single crystals over a period of several hours to days.
-
After the growth period, cool the furnace down slowly to room temperature to avoid thermal shock to the crystals.
-
Carefully remove the growth tube and collect the plate-like orthorhombic crystals.
-
2. Triclinic this compound via Solution Growth (Anti-solvent Precipitation)
This method is commonly used to produce the triclinic polymorph.
-
Materials: High-purity this compound powder, a good solvent (e.g., chloroform, p-xylene, or aniline), and an anti-solvent (e.g., methanol).[1][5]
-
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen good solvent at room temperature or with gentle heating. A typical concentration is around 30 mmol·L⁻¹.[1]
-
Filter the solution to remove any undissolved impurities.
-
Quickly inject a small volume of the this compound solution (e.g., 50 μL) into a larger volume of the anti-solvent (e.g., 2.5 mL of methanol).[1]
-
Leave the mixture undisturbed at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to allow for slow crystallization.[1]
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with the anti-solvent to remove any residual dissolved this compound and solvent.
-
Dry the crystals under vacuum.
-
3. Monoclinic this compound via Solution Growth (Reprecipitation)
The monoclinic phase can be obtained by carefully controlling the supersaturation during reprecipitation.[2]
-
Materials: High-purity this compound powder, a good solvent (e.g., tetrahydrofuran (B95107) - THF), and a poor solvent (e.g., water or a water/alcohol mixture).
-
Procedure:
-
Prepare a dilute solution of this compound in the good solvent (e.g., THF).
-
Rapidly inject a specific volume of the this compound solution into a vigorously stirred poor solvent. The ratio of the good solvent to the poor solvent and the injection rate are critical parameters to control the supersaturation and thus the resulting polymorph.
-
Continue stirring for a period to allow for crystal formation.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with the poor solvent.
-
Dry the crystals under vacuum.
-
Characterization of this compound Polymorphs
1. Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.
-
Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution crystal structure, including bond lengths, bond angles, and atomic displacement parameters.
-
2. Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for phase identification of polycrystalline samples.
-
Sample Preparation:
-
Finely grind a small amount of the crystalline this compound sample into a homogeneous powder.
-
Mount the powder on a sample holder.
-
-
Data Collection:
-
Place the sample holder in the powder diffractometer.
-
Scan a range of 2θ angles with monochromatic X-rays.
-
-
Data Analysis:
-
Compare the resulting diffraction pattern (a plot of intensity versus 2θ) with known patterns for the different this compound polymorphs from crystallographic databases.
-
The positions and relative intensities of the diffraction peaks are unique to each polymorph, allowing for unambiguous phase identification.
-
3. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can rapidly distinguish between different polymorphs based on their unique vibrational modes.
-
Instrumentation: A Raman spectrometer equipped with a microscope and a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).
-
Procedure:
-
Place the this compound crystal or powder on the microscope stage.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum, typically in the low-frequency (lattice phonon) region (< 200 cm⁻¹), as this region is particularly sensitive to the intermolecular interactions that differ between polymorphs.
-
-
Data Analysis:
-
Compare the obtained Raman spectrum with reference spectra for the known polymorphs. Each polymorph exhibits a characteristic set of Raman peaks, allowing for their identification.
-
Visualizing Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships relevant to the study of this compound polymorphs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
charge carrier mobility in rubrene single crystals
An In-depth Technical Guide to Charge Carrier Mobility in Rubrene Single Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C₄₂H₂₈), a tetraphenyl derivative of tetracene, stands as a benchmark material in the field of organic electronics. Its significance stems from the exceptionally high charge carrier mobility observed in its single-crystal form, which rivals that of amorphous silicon.[1] This remarkable property, combined with its photoluminescent yield of nearly 100%, makes this compound an ideal candidate for fundamental studies of charge transport mechanisms in organic semiconductors and for applications in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[1] This guide provides a comprehensive overview of , detailing the underlying transport physics, experimental measurement protocols, key quantitative data, and the various factors that influence mobility.
The Nature of Charge Transport in this compound
The charge transport mechanism in organic materials can typically be described by two models: hopping transport, where charge carriers are localized on individual molecules and move via thermally activated "hops," and band-like transport, where delocalized carriers move through electronic bands, similar to traditional inorganic semiconductors. This compound is a unique case where the transport behavior sits (B43327) at the crossover of these two regimes.
At temperatures between 150 K and 300 K, this compound exhibits characteristics of band-like transport .[2] In this regime, the mobility increases as the temperature decreases (a "metallic-like" dependence), which is a hallmark of band transport where scattering by lattice vibrations (phonons) is the primary limiting factor.[2][3] Below approximately 150 K, the mobility starts to decrease rapidly with cooling, indicating a transition to a trap-limited regime .[2] In this low-temperature range, charge carriers are increasingly captured by defect and impurity states (traps), and transport becomes an activated process.[2]
The transport in this compound is predominantly carried by holes; electron mobilities are smaller by several orders of magnitude, making it a p-type semiconductor.[1][4] The observation of the Hall effect in high-quality this compound single-crystal transistors further substantiates the band-like transport model, confirming that the charge carriers behave as a two-dimensional hole gas at the semiconductor-dielectric interface.[5][6]
Anisotropy of Charge Transport
A defining characteristic of this compound single crystals is the profound anisotropy of its charge transport. The mobility is not uniform in all directions but is highly dependent on the crystallographic axis. The orthorhombic crystal phase of this compound, which exhibits the best transport properties, is the most studied.[1]
The highest mobility is consistently observed along the b-axis of the crystal.[1][2] This is attributed to the strong π-π overlap between the aromatic cores of adjacent this compound molecules in this direction, which facilitates efficient intermolecular charge transfer.[1] The mobility along the a-axis is significantly lower, typically by a factor of 2.5 to 3 at room temperature.[2] The mobility along the c-axis (out-of-plane) is the lowest, as the phenyl side groups hinder efficient electronic coupling between the molecular layers.[1][7] This strong directional dependence is a direct consequence of the molecular packing in the crystal lattice.
Quantitative Data Summary
The has been extensively measured using various techniques. The following table summarizes key reported values to provide a comparative overview.
| Carrier Type | Mobility (cm²/Vs) | Crystal Axis | Measurement Technique | Temperature (K) | Gate Dielectric / Conditions | Reference |
| Hole | up to 40 | b-axis | FET | Room Temp | - | [1] |
| Hole | ~20 | b-axis | FET (Air-gap) | 300 | Air (ε=1) | [8][9] |
| Hole | 10 - 15 | b-axis | FET (Parylene N) | 300 | Parylene N (ε=2.65) | [8] |
| Hole | 6 - 10 | b-axis | FET (Parylene C) | 300 | Parylene C | [8] |
| Hole | 1 - 1.5 | b-axis | FET (Ta₂O₅) | 300 | Ta₂O₅ (ε=25) | [8] |
| Hole | 1.54 | - | FET | Room Temp | - | [10] |
| Hole | 13 | - | FET (Parylene) | Room Temp | Colloidal graphite (B72142) electrodes | [11] |
| Hole | 0.29 (avg) | c-axis | Time-of-Flight (TOF) | 296 | Bulk measurement | [7] |
| Hole | 0.70 (avg) | c-axis | Time-of-Flight (TOF) | 180 | Bulk measurement | [7] |
| Electron | up to 0.81 | c-axis | FET | Room Temp | Ca electrodes, purified crystal | [4] |
| Electron | 0.28 | - | FET | Room Temp | - | [10] |
Experimental Protocols for Mobility Measurement
Accurate determination of charge carrier mobility requires sophisticated experimental techniques. The three most common methods employed for this compound single crystals are Field-Effect Transistor (FET), Time-of-Flight (TOF), and Space-Charge-Limited Current (SCLC) measurements.
Field-Effect Transistor (FET)
The FET configuration is the most common method for measuring mobility in the accumulation layer at the crystal surface.
Methodology:
-
Device Fabrication: A single crystal of this compound is used as the active channel. A gate electrode is separated from the crystal by a dielectric layer. Source and drain electrodes are deposited on the crystal surface to define the channel. To minimize damage to the pristine crystal surface and reduce interface traps, non-invasive techniques like "air-gap" transistors or the use of a soft polymer dielectric like Parylene are often employed.[8][12]
-
Measurement: The source-drain current (I_SD) is measured as a function of the gate voltage (V_g) at a constant source-drain voltage (V_SD). This provides the transfer characteristic of the transistor.
-
Mobility Extraction: The field-effect mobility (μ) is calculated from the transconductance (g_m = dI_SD / dV_g). The formula used depends on whether the transistor is operating in the linear or saturation regime:
-
Linear Regime (low V_SD): μ = (L / W * C_i * V_SD) * (dI_SD / dV_g)
-
Saturation Regime (V_SD > V_g - V_th): μ = (2L / W * C_i) * (d√I_SD / dV_g)² where L is the channel length, W is the channel width, and C_i is the capacitance per unit area of the gate dielectric.
-
-
Contact Resistance Correction: Standard two-probe measurements can be influenced by the resistance at the source/drain contacts. Four-probe measurements are often used to eliminate this artifact and measure the intrinsic channel mobility.[13]
Time-of-Flight (TOF)
The TOF technique measures the bulk mobility by tracking the transit time of a sheet of photogenerated charge carriers across the crystal.[7]
Methodology:
-
Sample Preparation: A this compound single crystal is placed between two electrodes, one of which is semi-transparent (e.g., a thin layer of silver).[14]
-
Carrier Generation: A short laser pulse with photon energy greater than the bandgap of this compound is directed through the semi-transparent electrode. This creates a thin sheet of electron-hole pairs near the surface.[14][15]
-
Carrier Drift: An external electric field (E = V/L, where V is the applied voltage and L is the crystal thickness) is applied across the crystal. This field separates the electron-hole pairs and causes one type of carrier (e.g., holes) to drift across the bulk of the crystal towards the opposite electrode.
-
Signal Detection: The moving sheet of charge induces a transient photocurrent in the external circuit. This current is measured as a function of time using an oscilloscope. The current remains relatively constant until the charge sheet reaches the counter-electrode, at which point it drops off.[15]
-
Mobility Calculation: The time it takes for the carriers to cross the crystal is the transit time (t_T). The drift velocity (v_d) is L / t_T. The mobility (μ) is then calculated using the formula: μ = v_d / E = L² / (V * t_T)
Space-Charge-Limited Current (SCLC)
The SCLC method is a steady-state DC measurement used to determine bulk mobility, particularly in materials with high resistivity.[12][16]
Methodology:
-
Device Structure: The this compound crystal is sandwiched between two ohmic contacts that allow for efficient injection of a single type of charge carrier (e.g., holes).
-
I-V Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Analysis of I-V Characteristics:
-
At low voltages, the current is typically ohmic (J ∝ V), dominated by the intrinsic carrier density.
-
As the voltage increases, the density of injected carriers from the contact exceeds the intrinsic density. The current becomes limited by the buildup of this injected space charge.
-
In a trap-free semiconductor, this SCLC regime is described by the Mott-Gurney Law , where the current density has a quadratic dependence on voltage (J ∝ V²).[16][17]
-
-
Mobility Extraction: In the trap-free SCLC regime, the mobility (μ) can be extracted using the Mott-Gurney equation: J = (9/8) * ε₀ * ε_r * μ * (V² / L³) where ε₀ is the permittivity of free space, ε_r is the relative permittivity of this compound, and L is the crystal thickness. The presence of traps complicates the I-V curve, but can also be used to extract information about the trap density and energy distribution.[18][19]
Factors Influencing Charge Carrier Mobility
The exceptionally high mobility in this compound is sensitive to a variety of intrinsic and extrinsic factors.
-
Crystal Purity and Defects: Chemical impurities and structural defects (like grain boundaries in polycrystalline films) act as charge traps.[20][21] These traps localize carriers, reducing the effective mobility and often introducing an activated temperature dependence. The highest mobilities are achieved in ultra-pure crystals.[3][11]
-
Temperature: As discussed, the mobility in high-quality crystals follows a T⁻ⁿ dependence at high temperatures (band-like transport) and transitions to trap-limited behavior at low temperatures.[2] Recent studies suggest a structural phase transition around 200 K may also play a role in the mobility crossover.[22]
-
Gate Dielectric: In FET measurements, the mobility is strongly influenced by the gate insulator. There is a systematic trend where mobility decreases as the dielectric constant (ε) of the insulator increases.[8][23] This is attributed to strong polaronic coupling at the interface, where the charge carrier induces a polarization in the dielectric that in turn hinders the carrier's motion.[24]
-
Pressure and Strain: Applying external pressure or inducing compressive strain can enhance mobility.[23][25] This is because compression reduces the intermolecular distance, leading to stronger electronic coupling (π-π overlap) and a wider electronic band, which facilitates easier charge transport.[25]
Visualizations
Diagram 1: Experimental Workflow for Time-of-Flight (TOF) Measurement
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. [cond-mat/0511188] Hall effect of quasi-hole gas in organic single-crystal transistors [arxiv.org]
- 6. Hall effect in the accumulation layers on the surface of organic semiconductors. | Sigma-Aldrich [sigmaaldrich.com]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. arxiv.org [arxiv.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]
- 20. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 21. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. [1606.06875] Unusual anisotropic response of the charge carrier mobility to uniaxial mechanical strain in this compound crystals [arxiv.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of Rubrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubrene (5,6,11,12-tetraphenyltetracene), a polycyclic aromatic hydrocarbon with the chemical formula C₄₂H₂₈, stands as a benchmark organic semiconductor.[1][2] Its exceptional charge carrier mobility, particularly in its crystalline form, has made it a subject of intense research for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2] A profound understanding of its molecular structure and conformational dynamics is paramount to harnessing its full potential in materials science and drug development, where molecular conformation plays a critical role in biological activity. This technical guide provides a comprehensive overview of the core structural and conformational properties of this compound, supported by quantitative data and detailed experimental methodologies.
Molecular Structure
The foundational structure of this compound consists of a rigid tetracene backbone to which four phenyl groups are attached at the 5, 6, 11, and 12 positions. This molecular architecture gives rise to complex steric interactions that dictate its preferred three-dimensional arrangement.
Key Structural Parameters
The precise bond lengths and angles within the this compound molecule are influenced by its conformational state. The following table summarizes key structural parameters for the two primary conformations: the planar form, observed in the solid state, and the twisted form, which is more stable in the gas phase and in solution.
| Parameter | Planar Conformation (Orthorhombic Crystal) | Twisted Conformation (DFT Calculation) |
| Bond Lengths (Å) | ||
| C-C (tetracene core, avg.) | 1.42 | 1.43 |
| C-C (phenyl rings, avg.) | 1.40 | 1.40 |
| C-C (tetracene-phenyl linkage) | 1.49 | 1.49 |
| Bond Angles (°) | ||
| C-C-C (tetracene core, avg.) | 120.0 | 120.1 |
| C-C-C (phenyl rings, avg.) | 120.0 | 120.0 |
| Dihedral Angles (°) | ||
| Tetracene core twist | ~0 | ~46-49 |
| Phenyl ring twist (relative to tetracene) | ~60-70 | ~50-60 |
Note: The values for the planar conformation are derived from X-ray crystallographic data of the orthorhombic polymorph. The values for the twisted conformation are based on Density Functional Theory (DFT) calculations.
Molecular Conformation
A defining feature of this compound is its conformational flexibility, primarily arising from the rotation of the phenyl groups and the potential for twisting of the tetracene backbone. This leads to two energetically distinct conformational states with significant implications for the material's electronic properties.
Planar vs. Twisted Conformation
In the gas phase or in solution, steric hindrance between the phenyl groups forces the tetracene backbone to adopt a twisted conformation, as this minimizes intramolecular steric strain.[1] Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that this twisted conformation is energetically more favorable for an isolated molecule by approximately 8–14 kJ/mol.[1][3]
However, in the solid state, particularly in the highly ordered orthorhombic crystal polymorph, intermolecular forces, such as π-π stacking interactions, overcome the intramolecular steric repulsion, compelling the tetracene core into a nearly planar conformation.[4] This planarization is a critical factor in the high charge carrier mobility observed in crystalline this compound, as it facilitates efficient orbital overlap between adjacent molecules.
The energy difference between the planar and twisted conformers is a key parameter that governs the crystallization process and the ultimate electronic properties of the material.
| Conformation | Relative Energy (kJ/mol) | Tetracene Core Geometry | Preferred Environment |
| Twisted | 0 (ground state) | Non-planar, twisted | Gas phase, solution |
| Planar | +8 to +14 | Nearly planar | Solid state (crystal) |
Crystal Structure and Packing
This compound can crystallize in several polymorphic forms, including orthorhombic, monoclinic, and triclinic systems. The orthorhombic polymorph is the most studied due to its superior electronic properties.[2] The crystal packing in this form is characterized by a "herringbone" arrangement of the molecules.[2]
Within the orthorhombic structure, the planar this compound molecules arrange in a slipped π-stacking motif, where the tetracene cores of adjacent molecules are parallel but offset from one another. This arrangement maximizes π-orbital overlap, creating efficient pathways for charge transport along the stacking direction. The lattice parameters for the orthorhombic unit cell are approximately a = 1.44 nm, b = 0.718 nm, and c = 2.69 nm.[2]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the dimerization of a chloroallene intermediate derived from 1,1,3-Triphenyl-2-propyn-1-ol.[3]
Procedure:
-
Preparation of 1,1,3-Triphenyl-2-propyn-1-ol: Phenylacetylene is deprotonated using a Grignard reagent (e.g., ethylmagnesium bromide) to form a phenylacetylide anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of benzophenone. An acidic workup yields 1,1,3-triphenyl-2-propyn-1-ol.[5]
-
Conversion to Chloroallene and Dimerization: The synthesized alcohol is treated with thionyl chloride. This reaction proceeds through a chloroallene intermediate which readily undergoes a [2+2] cycloaddition with itself, followed by elimination of HCl to form the this compound skeleton.[3]
-
Purification: The crude this compound is typically purified by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and toluene) or by sublimation.[5]
Single Crystal Growth by Physical Vapor Transport (PVT)
High-quality single crystals of the desirable orthorhombic polymorph of this compound are most effectively grown using the Physical Vapor Transport (PVT) method.[6][7]
Apparatus: A horizontal tube furnace with a temperature gradient, a quartz or borosilicate glass tube, and a carrier gas (typically high-purity argon).
Procedure:
-
Preparation: A small amount of purified this compound powder (the source material) is placed in a quartz boat at the hot end of the tube furnace.
-
Sublimation: The furnace is heated to a temperature sufficient to sublime the this compound (typically 280-300°C).
-
Transport: A slow flow of an inert carrier gas (e.g., argon) is passed through the tube. The gas flow transports the sublimated this compound vapor down the tube towards the cooler end.
-
Crystallization: As the this compound vapor reaches a cooler region of the furnace (the growth zone, typically 220-260°C), it becomes supersaturated and crystallizes on the walls of the tube, forming single crystals.
-
Control of Crystal Growth: The size and quality of the crystals can be controlled by optimizing parameters such as the source and growth zone temperatures, the temperature gradient, the carrier gas flow rate, and the duration of the growth process.[7]
Structural Characterization by X-ray Diffraction (XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and crystal packing of this compound in the solid state.
Procedure:
-
Crystal Selection: A suitable single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the positions of all atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and other structural parameters.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for studying the conformation of this compound in solution, where it predominantly exists in the twisted form.
Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).
Data Acquisition:
-
¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the aromatic protons provide information about the electronic environment and connectivity of the atoms.
-
¹³C NMR: A one-dimensional ¹³C NMR spectrum, usually with proton decoupling, is acquired to determine the chemical shifts of the carbon atoms.
-
2D NMR: Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals and to provide further insights into the molecular conformation through the observation of through-bond and through-space correlations.
Visualizations
Relationship between Conformation and Crystal Packing
Caption: The interplay between intra- and intermolecular forces on this compound's conformation.
Experimental Workflow for Structural and Conformational Analysis
Caption: A typical workflow for the comprehensive analysis of this compound's structure.
References
- 1. This compound untwisted: common density functional theory calculations overestimate its deviant tendencies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. This compound [lehigh.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to this compound. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 7. researchgate.net [researchgate.net]
The Core Photophysical Properties of Rubrene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of rubrene and its derivatives. It is designed to serve as a valuable resource for researchers and professionals working in materials science, organic electronics, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental photophysical processes.
Introduction to this compound and Its Derivatives
This compound (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that has garnered significant attention due to its remarkable electronic and optical properties. Its derivatives are widely investigated for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The performance of these devices is intrinsically linked to the photophysical behavior of the constituent this compound-based materials. Understanding the interplay between molecular structure and photophysical properties is therefore crucial for the rational design of new and improved materials.
The core structure of this compound consists of a tetracene backbone with four phenyl rings. Chemical modifications to this core, particularly at the phenyl rings or the tetracene backbone itself, can significantly alter the molecule's absorption, emission, and excited-state dynamics. These modifications can tune the emission color, enhance fluorescence quantum yield, improve photostability, and influence processes like singlet fission.
Quantitative Photophysical Data
The following tables summarize key photophysical data for this compound and a selection of its derivatives, providing a comparative overview of their properties.
Table 1: Absorption and Emission Properties of this compound Derivatives in Solution
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) |
| This compound (1) | Dichloromethane | 528 | 1.07 x 10⁴ | 557 | 29 |
| π-extended this compound (6) | Dichloromethane | 591 | 6.5 x 10³ | 620 | 29 |
| π-extended this compound (9) | Dichloromethane | 659 | 7.6 x 10³ | 682 | 23 |
| Rub-1 | Chloroform | 531 | - | - | - |
| Rub-2 | Chloroform | 534 | - | - | - |
| Rub-3 | Chloroform | 538 | - | - | - |
| 4CN-RUB | - | - | - | - | - |
Data compiled from various sources.[1][2][3][4]
Table 2: Fluorescence Quantum Yield and Lifetime of this compound Derivatives
| Compound | Solvent | Φ_F | τ_F (ns) | k_r (s⁻¹) | k_nr (s⁻¹) |
| This compound (1) | Dichloromethane | 0.51 | - | - | - |
| π-extended this compound (6) | Dichloromethane | 0.45 | - | - | - |
| π-extended this compound (9) | Dichloromethane | 0.20 | - | - | - |
| Rub-1 | Chloroform | ~1 | - | - | ~90 x 10⁶ |
| Rub-2 | Chloroform | Low | 0.13 | - | - |
| Rub-3 | Chloroform | Low | 0.35 | - | - |
| Rub-4 | Chloroform | ~1 | ~15 | - | - |
| Rub-6 | Chloroform | ~1 | ~11 | - | - |
Φ_F: Fluorescence Quantum Yield; τ_F: Fluorescence Lifetime; k_r: Radiative decay rate constant; k_nr: Non-radiative decay rate constant. Data compiled from various sources.[2][3][5]
Key Photophysical Processes and Signaling Pathways
The photophysical behavior of this compound derivatives is governed by a series of competing radiative and non-radiative decay processes. These can be visualized to better understand their complex interplay.
Jablonski Diagram
The Jablonski diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them.
Caption: Simplified Jablonski diagram of photophysical processes.[6][7][8][9][10]
Singlet Fission
A crucial process in some this compound derivatives is singlet fission (SF), where a singlet exciton (B1674681) converts into two triplet excitons. This process is of great interest for enhancing the efficiency of photovoltaic devices.
Caption: Schematic of the singlet fission (SF) process.[11][12][13]
Experimental Protocols
Accurate characterization of the photophysical properties of this compound derivatives requires standardized experimental procedures. This section outlines the methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a this compound derivative.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the this compound derivative in a suitable solvent (e.g., dichloromethane, chloroform) with known concentrations in the range of 10⁻⁶ to 10⁻⁴ M. A blank solution containing only the solvent should also be prepared.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the blank solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it.
-
Record the absorption spectrum of each sample solution over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
The wavelength of maximum absorption (λ_abs) is determined from the peak of the spectrum.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
Objective: To determine the emission spectrum and fluorescence quantum yield (Φ_F) of a this compound derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer. For absolute quantum yield measurements, an integrating sphere is required.
-
Measurement (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission properties.
-
Measure the absorption and fluorescence spectra of both the standard and the sample under identical conditions (excitation wavelength, slit widths).
-
The quantum yield is calculated using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Measurement (Absolute Method with Integrating Sphere):
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ_F) of a this compound derivative.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of the sample.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system or a streak camera coupled to a pulsed laser source (e.g., picosecond or femtosecond laser).
-
Measurement:
-
Excite the sample with a short laser pulse.
-
Detect the emitted photons as a function of time after excitation.
-
Record the instrument response function (IRF) using a scattering solution.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) after deconvolution with the IRF to obtain the fluorescence lifetime(s).
-
Femtosecond Transient Absorption Spectroscopy
Objective: To study the dynamics of excited states, including processes like intersystem crossing and singlet fission.
Methodology:
-
Sample Preparation: Prepare a solution or thin film of the sample.
-
Instrumentation: A pump-probe setup with a femtosecond laser system is used. The laser output is split into a strong "pump" beam and a weaker "probe" beam. The pump excites the sample, and the probe, delayed in time, measures the change in absorption.[18][19][20][21][22]
-
Measurement:
-
The pump beam excites the sample.
-
The probe beam, at a variable time delay, passes through the excited sample, and its spectrum is recorded.
-
The change in absorbance (ΔA) is measured as a function of wavelength and time delay.
-
-
Data Analysis:
-
The transient absorption spectra reveal the formation and decay of excited species.
-
Kinetic analysis of the ΔA at specific wavelengths provides information on the rates of various photophysical processes.
-
Experimental and logical Workflows
A systematic approach is essential for the comprehensive photophysical characterization of new this compound derivatives.
Caption: General experimental workflow for this compound derivatives.
Structure-Property Relationships in OLED Applications
The photophysical properties of this compound derivatives are directly correlated with their performance in OLEDs. For instance, derivatives with high fluorescence quantum yields are desirable for efficient light emission.[23][24] The emission color can be tuned by extending the π-conjugation of the this compound core, which red-shifts the emission wavelength.[25] Furthermore, the stability of the excited state is crucial for the operational lifetime of the device; derivatives with shorter excited-state lifetimes can exhibit enhanced photo-oxidative stability.[3][5] The molecular packing in the solid state also plays a significant role, influencing processes like singlet fission and charge transport.[11][12][13][26]
Conclusion
This technical guide has provided a detailed overview of the core photophysical properties of this compound derivatives. The presented data, experimental protocols, and visualizations offer a foundational understanding for researchers and professionals in the field. The continued exploration of structure-property relationships in this fascinating class of molecules will undoubtedly lead to the development of next-generation organic electronic and biomedical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Short Excited-State Lifetimes Enable Photo-Oxidatively Stable this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. horiba.com [horiba.com]
- 10. ossila.com [ossila.com]
- 11. DSpace [repository.kaust.edu.sa]
- 12. researchgate.net [researchgate.net]
- 13. Singlet Fission in this compound Derivatives: Impact of Molecular Packing | Semantic Scholar [semanticscholar.org]
- 14. jasco-global.com [jasco-global.com]
- 15. static.horiba.com [static.horiba.com]
- 16. researchgate.net [researchgate.net]
- 17. Making sure you're not a bot! [opus4.kobv.de]
- 18. How to setup Femtosecond pump-probe transient absorption spectroscopy? Check Simtrum Solution [simtrum.com]
- 19. nathan.instras.com [nathan.instras.com]
- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.5. Femtosecond Visible Transient Absorption Spectroscopy [bio-protocol.org]
- 22. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
- 23. nbinno.com [nbinno.com]
- 24. OLED - Wikipedia [en.wikipedia.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. docnum.umons.ac.be [docnum.umons.ac.be]
The Solubility of Rubrene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rubrene (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic electronics due to its exceptional charge carrier mobility, making it a benchmark material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1][2] The solution-based processing of this compound is critical for the fabrication of large-area, low-cost electronic devices. A thorough understanding of its solubility in various organic solvents is paramount for controlling crystallization, film morphology, and ultimately, device performance. This guide provides a comprehensive overview of the solubility of this compound, including quantitative data, experimental methodologies for its determination, and the key factors that govern its dissolution.
Factors Influencing this compound Solubility
The solubility of this compound is not dictated by solvent polarity alone. Instead, it is significantly influenced by the presence of aromatic rings and chloro groups within the solvent's molecular structure.[3] Aromatic solvents, such as toluene (B28343) and p-xylene (B151628), as well as chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichlorobenzene, have demonstrated high solubility for this compound.[3][4][5] This suggests that π-π interactions between the aromatic systems of both this compound and the solvent play a crucial role in the dissolution process.
Furthermore, temperature is a critical factor, with this compound's solubility generally increasing at higher temperatures.[5] This temperature dependence is exploited in crystal growth techniques like the temperature reduction method, where controlled cooling of a saturated solution induces crystallization.[4][5] However, it is important to note that this compound is sensitive to light and air, which can lead to oxidation, particularly in solution.[1][5] Therefore, solubility experiments and crystal growth are often conducted in inert atmospheres (e.g., argon) and with minimal light exposure.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various organic solvents. It is important to note that solubility values can be influenced by factors such as the purity of both the this compound and the solvent, as well as the specific experimental conditions.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Anisole (B1667542) | C₇H₈O | 14 mg/mL | 45 |
| Dichlorobenzene | C₆H₄Cl₂ | 16 mg/mL | Not Specified |
| Toluene | C₇H₈ | 14 mg/mL | Not Specified |
| Chloroform | CHCl₃ | Soluble | Not Specified |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Not Specified |
| p-Xylene | C₈H₁₀ | High Solubility | Not Specified |
| Aniline | C₆H₇N | High Solubility | Not Specified |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | High Solubility | Not Specified |
| 1-Propanol | C₃H₈O | Sufficient for crystal growth | Not Specified |
| Water | H₂O | Insoluble/Practically Insoluble | Not Specified |
Note: "Soluble" or "High Solubility" indicates that the source qualitatively reported significant solubility without providing a specific quantitative value. The solubility of this compound in anisole has been shown to increase with temperature, following a second-order polynomial trend in the range of 25-72°C.[4]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible crystal growth and device fabrication. Due to this compound's tendency to sublime upon heating, traditional gravimetric methods involving solvent evaporation can be inaccurate.[5] A more precise method has been described for determining the equilibrium concentration of this compound in a solvent.[4][5]
Equilibrium Concentration Method
This method provides equilibrium concentrations with high accuracy (±0.1°C) and avoids issues related to sublimation.[4][5]
Methodology:
-
Preparation: A solution is prepared by dissolving a known amount of purified this compound powder in the chosen solvent (e.g., anhydrous anisole) within an inert atmosphere, such as an argon-filled glove box, to prevent oxidation.[5]
-
Equilibrium Adjustment: The solution is placed in a sealed crystallizer and stirred. A small, pre-existing this compound crystal is introduced into the solution.[4][5]
-
Temperature Titration: The temperature of the solution is carefully adjusted (either increased or decreased) until the added crystal is observed to neither grow nor dissolve. This temperature represents the saturation point for that specific concentration.[4][5]
-
Data Collection: By repeating this process with solutions of different known concentrations, a temperature-dependent solubility curve can be generated.[4]
The following workflow diagram illustrates the key steps of this experimental protocol.
Caption: Experimental workflow for determining this compound's equilibrium solubility.
Solution-Based Crystal Growth
Knowledge of solubility is directly applied to the growth of high-quality single crystals, which are essential for high-performance electronic devices. Common solution-based methods include:
-
Slow Evaporation: A saturated solution of this compound is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly, leading to the formation of crystals.[4]
-
Slow Cooling/Temperature Reduction: A solution saturated with this compound at a higher temperature is gradually cooled. As the temperature decreases, the solubility drops, and the excess this compound precipitates out of the solution to form crystals.[4][5][6] This technique was used to grow centimeter-scale single crystals from an anisole solution.[5]
-
Binary Solvent Mixtures: The crystallization process can be finely tuned by using a mixture of two solvents, typically a high-boiling-point solvent blended into a dilute solution of this compound in a more volatile solvent like chloroform.[7][8] Controlling the ratio of the solvents allows for manipulation of the evaporation rate and, consequently, the morphology and crystallinity of the resulting this compound films.[7][8]
The choice of solvent not only affects the solubility but can also influence the resulting crystal polymorph (e.g., orthorhombic or triclinic), which in turn has a dramatic impact on the material's electronic properties.[3][6] For instance, hexagonal-shaped orthorhombic crystals grown from p-xylene exhibited higher carrier mobilities than the parallelogram-shaped triclinic crystals grown from aniline.[3]
The following diagram illustrates the logical relationship between solvent choice and its impact on the final properties of this compound crystals.
Caption: Logical flow from solvent selection to final device performance.
References
- 1. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 2. This compound CAS#: 517-51-1 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Tale of Two Acenes: A Technical Deep Dive into the Fundamental Differences Between Rubrene and Pentacene
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic electronics, two molecules have consistently captured the scientific imagination: rubrene and pentacene (B32325). Both are polycyclic aromatic hydrocarbons, or acenes, renowned for their exceptional semiconducting properties. However, beneath their superficial similarities lies a world of fundamental differences that dictate their performance in electronic devices. This in-depth technical guide dissects these core distinctions, providing a comprehensive resource for researchers and professionals working at the forefront of organic electronics and materials science.
Molecular and Crystal Structure: The Foundation of Function
The primary distinction between this compound and pentacene originates from their molecular architecture. Pentacene is a linear acene composed of five fused benzene (B151609) rings, resulting in a planar, rigid structure. In contrast, this compound is a tetracene derivative with four phenyl groups attached to its central backbone. These bulky side groups impart a non-planar, twisted conformation to the isolated this compound molecule.
This seemingly subtle difference in molecular geometry has profound implications for their solid-state packing, which is crucial for efficient charge transport. Pentacene typically crystallizes in a herringbone packing motif, where the long axes of adjacent molecules are tilted with respect to one another. This arrangement allows for significant π-orbital overlap between neighboring molecules, facilitating charge hopping.
This compound, in its most common orthorhombic crystal form, adopts a unique "slipped-stack" or "brickwork" arrangement. In this configuration, the tetracene backbones of adjacent molecules are cofacially stacked, leading to exceptionally strong π-π interactions along the stacking direction. This structural feature is a key contributor to this compound's remarkably high charge carrier mobility.
Crystal Structure Parameters
| Property | This compound (Orthorhombic) | Pentacene (Thin Film Phase) |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Cmca | P-1 |
| a (Å) | 14.442 | 5.92 |
| b (Å) | 7.181 | 7.77 |
| c (Å) | 26.97 | 15.41 |
| α (°) | 90 | 81.5 |
| β (°) | 90 | 86.0 |
| γ (°) | 90 | 89.1 |
Electronic Properties and Charge Transport: A Tale of Two Mobilities
The distinct crystal packing of this compound and pentacene directly influences their electronic properties and, consequently, their charge transport characteristics. Both are p-type organic semiconductors, meaning that charge is primarily transported via the movement of holes.
This compound single crystals are celebrated for exhibiting one of the highest hole mobilities among all organic semiconductors, with room temperature values often exceeding 20 cm²/Vs and reaching as high as 40 cm²/Vs. This exceptional mobility is attributed to the strong intermolecular coupling and minimized electronic disorder in its highly ordered crystal structure. The charge transport in high-purity this compound single crystals is often described as "band-like," where charge carriers are delocalized over multiple molecular units.
Pentacene, while also a high-performance semiconductor, generally exhibits lower hole mobilities in its thin-film form, typically in the range of 0.1 to 5 cm²/Vs. The mobility in pentacene is highly dependent on the crystalline quality of the thin film, with single crystals showing higher mobilities. The transport mechanism in pentacene is often described as a combination of band-like and hopping transport, where charges are more localized on individual molecules and hop between adjacent molecules.
Electronic Properties
| Property | This compound | Pentacene |
| HOMO Level (eV) | -5.3 to -5.4 | -5.0 to -5.2 |
| LUMO Level (eV) | -3.1 to -3.2 | -2.8 to -3.0 |
| Energy Gap (eV) | ~2.2 | ~2.2 |
| Ionization Potential (eV) | ~5.4 | ~5.1 |
Charge Carrier Mobility
| Material Form | This compound (Hole Mobility, cm²/Vs) | Pentacene (Hole Mobility, cm²/Vs) |
| Single Crystal (Room Temp.) | 10 - 40 | 1 - 5 |
| Thin Film (Room Temp.) | 0.1 - 2 | 0.1 - 1.5 |
| Single Crystal (Low Temp.) | Increases with decreasing temp. down to ~150-200K | Increases with decreasing temp. |
Stability: A Practical Consideration
A critical factor for the practical application of organic semiconductors is their stability in ambient conditions. Both this compound and pentacene are susceptible to oxidation, particularly in the presence of light, which can lead to the formation of endoperoxides and a degradation of their semiconducting properties.
Pentacene is notoriously more sensitive to oxidation than this compound. The exposed acene backbone of pentacene is readily attacked by oxygen. The bulky phenyl side groups in this compound are thought to provide a degree of steric hindrance, partially protecting the tetracene core from oxidation and contributing to its relatively better stability.
Experimental Protocols
Thin-Film Transistor (OFET) Fabrication
a) Solution-Processed this compound OFET (Top-Contact, Bottom-Gate)
-
Substrate Cleaning: Sequentially sonicate heavily doped Si wafers with a 300 nm SiO₂ dielectric layer in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 10 minutes to create a hydrophilic surface.
-
Surface Treatment (Optional but Recommended): To improve film morphology, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS) by immersing the substrates in a 10 mM solution of OTS in toluene (B28343) for 30 minutes, followed by rinsing with toluene and annealing at 120°C for 20 minutes.
-
This compound Deposition: Prepare a 0.5 wt% solution of this compound in a high-boiling-point solvent such as dichlorobenzene. Spin-coat the solution onto the substrate at 2000 rpm for 60 seconds.
-
Solvent Vapor Annealing: Place the substrate in a sealed chamber containing a reservoir of the same solvent used for spin-coating and anneal for 1-2 hours at room temperature to promote crystallization.
-
Electrode Deposition: Thermally evaporate 50 nm of gold (Au) through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).
b) Vacuum-Deposited Pentacene OFET (Top-Contact, Bottom-Gate)
-
Substrate Cleaning and Surface Treatment: Follow the same procedure as for the this compound OFET.
-
Pentacene Deposition: Place the substrate in a high-vacuum thermal evaporator (base pressure < 1 x 10⁻⁶ Torr). Deposit a 50 nm thick film of pentacene at a rate of 0.1-0.2 Å/s. The substrate temperature should be maintained at 60-70°C during deposition to promote the growth of the thin-film phase with large crystalline domains.
-
Electrode Deposition: Without breaking the vacuum, thermally evaporate 50 nm of Au through a shadow mask to define the source and drain electrodes.
Characterization Techniques
a) Charge Carrier Mobility Measurement (Time-of-Flight - TOF)
-
Sample Preparation: Grow a single crystal of the organic semiconductor (e.g., by physical vapor transport). Deposit a semi-transparent top electrode (e.g., 15 nm of Au) and a thicker, opaque bottom electrode (e.g., 100 nm of Al).
-
Experimental Setup: Place the crystal in a cryostat to control the temperature. Apply a DC voltage across the crystal.
-
Photogeneration: Excite the sample through the semi-transparent electrode with a short laser pulse (e.g., 337 nm nitrogen laser, pulse width < 5 ns) to generate a sheet of charge carriers near the electrode.
-
Data Acquisition: Record the transient photocurrent as the charge carriers drift across the crystal under the influence of the applied electric field using a fast oscilloscope.
-
Mobility Calculation: The transit time (t_T) is determined from the inflection point of the photocurrent transient. The mobility (µ) is then calculated using the formula: µ = d² / (V * t_T), where d is the crystal thickness and V is the applied voltage.
b) Crystal Structure Analysis (X-ray Diffraction - XRD)
-
Thin Film Sample Preparation: Prepare a thin film of the organic semiconductor on a suitable substrate (e.g., Si/SiO₂).
-
XRD Measurement: Use a thin-film X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å).
-
Out-of-Plane Scan (Bragg-Brentano): Perform a θ-2θ scan to determine the out-of-plane crystal orientation and the interlayer spacing. Typical scan range: 2θ = 2° to 30°.
-
In-Plane Scan (Grazing Incidence XRD - GIXD): Use a small incidence angle (e.g., 0.1° to 0.2°) to probe the in-plane crystal structure and molecular packing.
Visualizing the Core Differences
The following diagrams, generated using the DOT language for Graphviz, illustrate the key conceptual differences between this compound and pentacene.
Conclusion
While both this compound and pentacene stand as pillars of the organic electronics field, their fundamental differences in molecular structure, crystal packing, and electronic properties lead to distinct performance characteristics. This compound's unique slipped-stack packing and resulting high charge carrier mobility make it an ideal candidate for high-performance, single-crystal devices. Pentacene, with its well-understood herringbone structure and amenability to thin-film processing, remains a crucial material for fundamental studies and large-area electronics. A thorough understanding of these core differences is paramount for the rational design of new organic semiconducting materials and the advancement of next-generation electronic and optoelectronic devices.
In-Depth Technical Guide to the Band Gap of Orthorhombic Rubrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the electronic band gap of orthorhombic rubrene, a key organic semiconductor. The document outlines theoretical and experimental values, details the methodologies for key experiments, and presents a logical workflow for band gap determination.
Core Concepts: The Band Gap in Orthorhombic this compound
Orthorhombic this compound (C₄₂H₂₈) is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic electronics due to its high charge carrier mobility. The electronic band gap is a fundamental property of this material, dictating its electrical conductivity and optical properties. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the solid state. Orthorhombic this compound is generally considered to be a direct band gap semiconductor.
Data Presentation: Quantitative Band Gap Values
The band gap of orthorhombic this compound has been investigated through various theoretical and experimental techniques, yielding a range of values. The following table summarizes these findings for easy comparison.
| Method Type | Specific Method/Functional | Band Gap (eV) | Remarks |
| Theoretical | DFT (PBE) | 1.13, 1.26 | Density Functional Theory with the Perdew-Burke-Ernzerhof functional.[1][2] |
| DFT (B3LYP/6-311G(d,p)) | 2.50, 2.60 | Becke, 3-parameter, Lee-Yang-Parr hybrid functional.[1][2] | |
| Experimental | Absorption Spectroscopy | ~2.32 - 2.35 | The lowest absorption peak is often considered the optical band gap.[3] |
| Photocurrent Measurement | ~2.32 | Onset of photocurrent corresponds to the band gap energy. |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the band gap of orthorhombic this compound are provided below.
Single Crystal Growth of Orthorhombic this compound
High-quality single crystals are essential for accurate band gap measurements. The most common method for growing orthorhombic this compound crystals is Physical Vapor Transport (PVT) .
Protocol:
-
Source Material Preparation: High-purity this compound powder (e.g., purified by sublimation) is used as the source material.
-
Growth Apparatus: A horizontal tube furnace with a quartz tube is typically used. The furnace should be capable of creating a stable temperature gradient.
-
Growth Parameters:
-
Source Temperature: The this compound powder is heated to a temperature in the range of 250-300°C to induce sublimation.
-
Growth Zone Temperature: A cooler zone is maintained at a temperature typically between 200-250°C where the this compound vapor can recrystallize.
-
Carrier Gas: An inert gas, such as argon or nitrogen, is flowed through the tube at a low rate (e.g., 50 sccm) to transport the this compound vapor from the hot zone to the cold zone.
-
Growth Time: The growth process can take several hours to days, depending on the desired crystal size.
-
-
Crystal Harvesting: After the growth period, the furnace is slowly cooled to room temperature. The resulting plate-like orthorhombic this compound crystals can then be carefully harvested from the walls of the quartz tube.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a widely used technique to determine the optical band gap of materials.
Protocol for Thin Films:
-
Sample Preparation:
-
A thin film of this compound is deposited on a transparent substrate (e.g., quartz) using thermal evaporation or spin coating.
-
The thickness of the film should be accurately measured (e.g., using a profilometer).
-
-
Spectrometer Setup:
-
A dual-beam UV-Vis spectrophotometer is used.
-
The wavelength range is typically set from 300 nm to 800 nm.
-
-
Measurement:
-
A blank substrate is used as a reference to calibrate the spectrophotometer.
-
The absorbance spectrum of the this compound thin film is recorded.
-
-
Data Analysis (Tauc Plot):
-
The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (d) using the formula: α = 2.303 * A / d.
-
For a direct band gap semiconductor, a Tauc plot is generated by plotting (αhν)² versus photon energy (hν), where h is Planck's constant and ν is the frequency of light.
-
The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)² = 0). The intercept on the energy axis gives the value of the optical band gap.
-
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique that directly probes the electronic band structure of crystalline solids.
Protocol for Orthorhombic this compound Single Crystals:
-
Sample Preparation:
-
A high-quality orthorhombic this compound single crystal is mounted on a sample holder.
-
The crystal is cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ torr) to expose a clean, atomically flat surface.
-
-
ARPES System:
-
The experiment is performed in a UHV chamber equipped with a hemispherical electron energy analyzer and a monochromatic light source (e.g., a He lamp providing He I radiation at 21.2 eV or a synchrotron beamline).
-
-
Measurement Parameters:
-
Photon Energy: A fixed photon energy is used to excite photoelectrons from the sample.
-
Analyzer Settings: The pass energy and slit settings of the analyzer are chosen to achieve the desired energy and momentum resolution.
-
Angular Scans: The sample is rotated with respect to the analyzer to measure the kinetic energy and emission angle of the photoelectrons.
-
-
Data Analysis:
-
The kinetic energy and emission angle of the photoemitted electrons are used to determine their binding energy and momentum within the crystal.
-
By mapping the binding energy as a function of momentum, the valence band structure can be directly visualized.
-
The top of the valence band (HOMO level) is identified. While ARPES primarily measures occupied states, in combination with inverse photoemission spectroscopy (which probes unoccupied states), the full band gap can be determined.
-
Mandatory Visualizations
Workflow for Band Gap Determination
The following diagram illustrates the logical workflow for determining the band gap of orthorhombic this compound, integrating both theoretical and experimental approaches.
Caption: Workflow for determining the band gap of orthorhombic this compound.
Relationship Between Key Methodologies
This diagram illustrates the relationship between the primary experimental and theoretical methods discussed.
Caption: Interrelation of methods for this compound's band gap analysis.
References
Rubrene: An In-depth Technical Guide to its Frontier Molecular Orbitals and Energy Gap
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Highest Occupocupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the corresponding energy gap of rubrene (C₄₂H₂₈). This compound is a benchmark organic semiconductor renowned for its exceptional charge transport properties, making it a material of significant interest in the development of advanced electronic and optoelectronic devices. This document collates experimental and computational data, details the methodologies for their determination, and presents visual representations of the underlying concepts and workflows.
Core Concepts: HOMO, LUMO, and the Energy Gap
The electronic properties of organic semiconductors like this compound are primarily governed by the energy levels of their frontier molecular orbitals: the HOMO and the LUMO. The HOMO is the highest energy level occupied by electrons, and its energy level corresponds to the ionization potential – the energy required to remove an electron from the molecule. The LUMO is the lowest energy level that is unoccupied by electrons, and its energy level relates to the electron affinity – the energy released when an electron is added to the molecule.
The energy difference between the HOMO and LUMO levels is the energy gap (E_g), a critical parameter that determines the material's electrical conductivity and its optical properties. A smaller energy gap generally implies higher reactivity and greater ease of electron transport.[1]
Quantitative Data Summary
The HOMO, LUMO, and energy gap of this compound have been determined by various experimental and computational techniques. The values can vary significantly depending on the physical state of the this compound sample (e.g., single crystal, amorphous thin film, or monolayer on a substrate) and the measurement method. The following tables summarize the reported values.
| Phase/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Experimental | ||||
| Single Crystal (PYS) | -4.85 (±0.05) | - | - | [2] |
| Amorphous Film (PYS) | -5.3 (±0.1) | - | - | [2] |
| Thick Multilayer on Ag(100) | -2.3 | 2.0 | 4.3 (Transport Gap) | [3] |
| 1 ML on Ag(100) | -1.8 | 1.1 | 2.9 | [3] |
| Solution (from absorption) | - | - | ~2.32 (Optical Gap) | |
| Cyclic Voltammetry | -4.94 | -2.34 | 2.60 | [4] |
| Computational (DFT) | ||||
| B3LYP/6-311G | -4.6624 | - | - | [4] |
| LSDA/6-311G | -5.100 | -3.750 | 2.650 | [4] |
| Gas Phase | -4.69 | -2.09 | 2.60 | [5] |
Table 1: Summary of Experimental and Computational HOMO, LUMO, and Energy Gap Values for this compound.
Detailed Experimental Protocols
The determination of the HOMO and LUMO energy levels of this compound relies on several key experimental techniques. Below are detailed methodologies for the most common approaches cited in the literature.
Photoelectron Yield Spectroscopy (PYS)
PYS is a powerful technique for directly measuring the ionization energy (which corresponds to the HOMO level) of solid-state samples, including single crystals and thin films.
Sample Preparation:
-
Single Crystals: this compound single crystals are typically grown by physical vapor transport. For PYS measurements, these crystals are mounted on a sample holder.
-
Amorphous Films: Amorphous this compound films are prepared by vacuum deposition of high-purity this compound powder onto a conductive substrate, such as indium tin oxide (ITO) coated glass.[2]
Measurement Procedure:
-
The prepared sample is placed in a high-vacuum chamber.
-
Monochromatic light with a tunable photon energy (hν) is directed onto the sample surface.
-
As the photon energy is scanned, the number of photoemitted electrons (the photoelectron yield, Y) is measured as a function of hν.
-
The ionization energy (I_s) is determined by analyzing the onset of the photoelectron yield. For organic solids, the yield (Y) near the threshold is often proportional to (hν - I_s)³.[2]
-
The data is plotted as Y^(1/3) versus hν, and a linear fit is applied to the onset region. The extrapolation of this linear fit to the energy axis gives the ionization energy, which corresponds to the HOMO level.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical energy gap of a material by measuring its absorption of light as a function of wavelength.
Sample Preparation:
-
Solution: A dilute solution of this compound is prepared by dissolving a known amount of high-purity this compound powder in a suitable solvent that is transparent in the measurement wavelength range, such as toluene (B28343).[6][7] The concentration is typically in the range of 10⁻⁴ M.[7]
-
Thin Film: A thin film of this compound is deposited on a transparent substrate like quartz or glass.
Measurement Procedure:
-
A cuvette containing the this compound solution or the thin film on the substrate is placed in the sample holder of a UV-Vis spectrophotometer. A reference cuvette with the pure solvent or a blank substrate is placed in the reference beam path.
-
The absorption spectrum is recorded over a specific wavelength range, typically from the UV to the near-infrared region.
-
The absorption onset (λ_onset) is determined from the long-wavelength edge of the lowest energy absorption band.
-
The optical energy gap (E_g_optical) is calculated from the absorption onset using the following equation:
E_g_optical (eV) = 1240 / λ_onset (nm)
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule in solution. These potentials can then be used to estimate the HOMO and LUMO energy levels.
Experimental Setup:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).[8]
-
Electrolyte Solution: A solution is prepared containing the this compound sample at a concentration of approximately 1 mM.[9] Due to the poor solubility of this compound in common electrochemical solvents like acetonitrile (B52724), a solvent mixture such as acetonitrile and toluene (e.g., 3:1 ratio) may be used.[9] A supporting electrolyte, such as 0.05 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), is added to the solution to ensure sufficient conductivity.[9] The solution should be deoxygenated by bubbling an inert gas like argon or nitrogen through it before the measurement.
Measurement Procedure:
-
The three electrodes are immersed in the deoxygenated electrolyte solution containing the this compound sample.
-
A potential is swept linearly from an initial value to a final value and then back to the initial value at a specific scan rate.
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The onset potentials for the first oxidation (E_ox_onset) and the first reduction (E_red_onset) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then estimated using empirical formulas that relate the measured potentials to the energy levels relative to the vacuum level. A common reference is the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level. The equations are typically of the form:
E_HOMO (eV) = -[E_ox_onset vs Fc/Fc⁺ + 4.8] E_LUMO (eV) = -[E_red_onset vs Fc/Fc⁺ + 4.8]
The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level, although this value can vary slightly in the literature.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. physics.rutgers.edu [physics.rutgers.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ05537C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
Theoretical Underpinnings of Rubrene's Electronic Structure: A Technical Guide
Introduction
Rubrene (5,6,11,12-tetraphenyltetracene) stands as a cornerstone material in the field of organic electronics. Its remarkably high charge carrier mobility in single-crystal form has established it as a benchmark for p-type organic semiconductors, fueling extensive theoretical and experimental research.[1][2][3] A profound understanding of its electronic structure is paramount for optimizing its performance in applications such as organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaics.[1][4] This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the electronic properties of this compound, intended for researchers and professionals in materials science and device engineering.
Molecular and Crystal Structure: The Basis of Electronic Properties
The electronic characteristics of this compound are intrinsically linked to its molecular geometry and its arrangement in the solid state. A single this compound molecule consists of a tetracene backbone with four phenyl rings attached as side groups.[2] In the gas phase or in solution, the molecule adopts a twisted conformation to minimize steric hindrance between the phenyl rings.[5][6] However, in its most common orthorhombic crystal form, intermolecular forces compel the tetracene backbone into a planar configuration.[2][7] This planarity, combined with a herringbone packing motif, facilitates significant π-π overlap between the backbones of adjacent molecules, which is crucial for efficient charge transport.[3][8]
Theoretical Methodologies
A variety of computational methods are employed to investigate this compound's electronic structure. Each offers a different balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT is the most widely used method for calculating the ground-state electronic structure of this compound.[2][5] It provides valuable insights into molecular geometries, frontier molecular orbitals (HOMO and LUMO), and charge transport parameters.
-
Protocol: A typical DFT calculation involves selecting an appropriate exchange-correlation functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-31G(d,p)).[1][9][10] The geometry of the this compound molecule or crystal unit cell is first optimized to find the lowest energy configuration. Subsequently, electronic properties like the energies of the HOMO and LUMO are calculated. For charge transport, the intramolecular reorganization energy is determined by calculating the energy difference between the neutral and ionized states in both optimized geometries.[1] Intermolecular electronic couplings (transfer integrals) are calculated from the energy splitting of the frontier orbitals in a dimer configuration.[3]
Many-Body Perturbation Theory (GW Approximation)
While DFT is a ground-state theory, its Kohn-Sham eigenvalues are often used as a first approximation for quasiparticle energies (i.e., the energies to add or remove an electron). However, DFT systematically underestimates the band gap. The GW approximation provides a more accurate, albeit computationally intensive, method for calculating these quasiparticle energies by accounting for electronic self-energy effects.[11][12][13]
-
Protocol: GW calculations are typically performed as a correction to a preceding DFT calculation (this is known as the G0W0 approach).[12] The Kohn-Sham orbitals and eigenvalues from a DFT calculation (e.g., using the PBE functional) serve as the starting point. The self-energy is then calculated to correct these eigenvalues, yielding more accurate values for the band structure, band gap, and effective masses.[12]
Time-Dependent Density Functional Theory (TD-DFT)
To study the excited-state properties, such as optical absorption and emission, TD-DFT is the method of choice.[7][14] It allows for the calculation of excitation energies and oscillator strengths.
-
Protocol: Following a ground-state DFT calculation, a TD-DFT calculation is performed to compute the vertical excitation energies. This involves solving the Casida equations to determine the response of the electron density to a time-dependent perturbation. This yields the energies of singlet and triplet excited states, which are crucial for understanding phenomena like singlet fission.[7][15]
References
- 1. A DFT Study on the Electronic Structures and Conducting Properties of this compound and its Derivatives in Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electronic structure of twisted and planar this compound molecules: a density functional study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. This compound untwisted: common density functional theory calculations overestimate its deviant tendencies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. seanryno.com [seanryno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of crystal packing on the excitonic properties of this compound polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. ris.uni-paderborn.de [ris.uni-paderborn.de]
- 13. Electronic Structure at the Perovskite/Rubrene Interface: The Effect of Surface Termination [arxiv.org]
- 14. A DFT study on the photoelectric properties of this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Probing the Dance of Excitons: An In-depth Technical Guide to Exciton Dynamics in Rubrene Thin Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of exciton (B1674681) dynamics in rubrene thin films, a cornerstone material in organic electronics. This document delves into the fundamental photophysical processes, details the experimental methodologies used to interrogate these dynamics, and presents key quantitative data to support a deeper understanding of this fascinating organic semiconductor.
Core Concepts in this compound Exciton Dynamics
Upon photoexcitation, this compound thin films exhibit a rich variety of excitonic processes that dictate their optoelectronic properties. The primary excited species is a singlet exciton (S₁), a spin-singlet electron-hole pair. The fate of this singlet exciton is at the heart of this compound's utility and is governed by several competing pathways:
-
Singlet Fission (SF): A process unique to certain organic materials where a singlet exciton spontaneously splits into two triplet excitons (T₁ + T₁). This spin-allowed process is particularly efficient in crystalline this compound and holds immense promise for exceeding the Shockley-Queisser limit in photovoltaic devices by generating multiple charge carriers from a single photon.
-
Triplet Fusion (Triplet-Triplet Annihilation - TTA): The reverse of singlet fission, where two triplet excitons combine to form a higher-energy singlet exciton. This process is the basis for photon upconversion, where lower-energy photons are converted into higher-energy light.
-
Exciton Transport: Excitons are not stationary and can migrate through the thin film. The efficiency of this transport, characterized by the exciton diffusion length, is critical for processes like singlet fission and for excitons to reach interfaces for charge separation in devices.
-
Exciton Annihilation: At high excitation densities, interactions between excitons can lead to non-radiative decay, a process known as exciton-exciton annihilation. This can be a significant loss mechanism in devices operating under high illumination or current injection.
These interconnected processes are highly sensitive to the morphology of the this compound thin film, with significant differences observed between amorphous and crystalline structures.
Quantitative Insights: A Data-Driven Overview
The following tables summarize key quantitative parameters for exciton dynamics in this compound thin films, compiled from various studies. These values highlight the influence of crystallinity, film thickness, and excitation conditions.
Table 1: Singlet Fission (SF) Dynamics in this compound
| Parameter | Value | Film Type | Excitation Wavelength (nm) | Notes |
| SF Time Constant | 2.5 ± 0.7 ps to 40 ± 15 ps | Crystalline | Varies from lowest to third vibrational band | Rate decreases with higher excitation energy. |
| SF Time Constant | 29 ps (A=0.34), 2.4 ns (A=0.25) | Amorphous Film | 400 | Triplet formation attributed to SF. |
| SF Time Constant | 0.26 ps | Amorphous Film | 250 | Direct fission from the S₂ state. |
| SF Time Constant | < 30 fs | Amorphous Film | 250 | Ultrafast fission from the S₂ state, resolution limited. |
| SF Activation Energy | 58 meV | 100 nm Amorphous Film | - | Endothermic process. |
| SF Rate | 0.22 ns⁻¹ | 5 nm Amorphous Film | - | Exothermic channel observed below 160 K. |
Table 2: Triplet Exciton Properties in this compound
| Parameter | Value | Film/Crystal Type | Measurement Technique |
| Triplet Lifetime (τT) | 100 ± 20 µs | Single Crystal | Time-Resolved Photoluminescence |
| Triplet Lifetime (τT) | ~100 µs | Disordered Film | Time-Resolved Photoluminescence |
| Triplet Diffusion Length (LD) | 4.0 ± 0.4 µm | Single Crystal | Spatially Resolved Photoluminescence |
| Triplet Diffusion Length (LD) | 25–30 nm | Disordered Film | Time-Resolved Photoluminescence Bulk Quenching |
| Triplet Diffusion Length (LD) | up to ~55 nm | Disordered Film | Time-Resolved Photoluminescence Bulk Quenching |
Table 3: Exciton Diffusion in this compound
| Parameter | Value | Film/Crystal Type | Notes |
| Triplet Exciton Diffusion Length | 2-8 µm | Highly Ordered | Macroscopic diffusion distances observed. |
| Triplet Diffusion Length | ≥ 200 nm | Crystallized Amorphous Film | - |
Visualizing the Dynamics: Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes and experimental setups.
A Comprehensive Technical Guide to Rubrene: Chemical Identifiers, Synthesis, and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on rubrene, a polycyclic aromatic hydrocarbon with significant applications in organic electronics. This document outlines its key chemical identifiers, detailed experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.
Core Data Presentation: this compound Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound, facilitating easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 517-51-1 | [1][2][3] |
| PubChem CID | 68203 | [1][2] |
| Molecular Formula | C₄₂H₂₈ | [1][3] |
| Molecular Weight | 532.67 g/mol | |
| IUPAC Name | 5,6,11,12-tetraphenyltetracene | [1][3] |
| InChI | InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H | [1] |
| InChIKey | YYMBJDOZVAITBP-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | [1] |
| Synonyms | 5,6,11,12-Tetraphenylnaphthacene, Rubren | [1][4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
A common and convenient method for synthesizing this compound involves a two-step process starting from the addition of a phenylacetylene (B144264) anion to benzophenone (B1666685).[4] This is followed by treatment with thionyl chloride, which leads to the formation of a triphenylchloroallene intermediate that dimerizes and subsequently eliminates chlorine to yield this compound.[4]
Materials:
-
Benzophenone
-
Phenylacetylene
-
Thionyl chloride
-
Appropriate solvents (e.g., anhydrous ether, benzene)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation of 1,1,3-triphenylprop-2-yn-1-ol: In a flask under an inert atmosphere, dissolve benzophenone in an appropriate anhydrous solvent. Separately, prepare the phenylacetylene anion by reacting phenylacetylene with a strong base (e.g., n-butyllithium) in an anhydrous solvent at low temperature. Slowly add the phenylacetylene anion solution to the benzophenone solution and allow the reaction to proceed. After the reaction is complete, quench the reaction mixture and extract the product. Purify the resulting 1,1,3-triphenylprop-2-yn-1-ol, for instance, by recrystallization.
-
Synthesis of this compound: Dissolve the purified 1,1,3-triphenylprop-2-yn-1-ol in a suitable solvent such as benzene. Add thionyl chloride to the solution. The reaction will proceed through a triphenylchloroallene intermediate. This intermediate will then undergo dimerization and dehydrochlorination to form this compound. The crude this compound product can then be isolated and purified.
Purification of this compound by Physical Vapor Transport (PVT)
High-purity this compound, often in the form of single crystals, is crucial for applications in organic electronics. Physical Vapor Transport (PVT) is a widely used sublimation technique for this purpose.[2][5] This method relies on the sublimation of crude this compound powder in a tube furnace under a controlled temperature gradient and an inert gas flow.[2][5]
Apparatus:
-
Tube furnace with multiple heating zones to create a temperature gradient.
-
Quartz or glass tube.
-
Source of inert gas (e.g., argon) with a mass flow controller.
-
Vacuum pump.
Procedure:
-
Preparation: Place the crude this compound powder in the high-temperature zone (source zone) of the tube.
-
Evacuation and Purging: Evacuate the tube to remove air and moisture, and then introduce a controlled flow of an inert gas, such as argon.
-
Sublimation and Crystal Growth: Heat the source zone to a temperature that allows for the sublimation of this compound (typically around 280-300°C).[5] The vapor is then transported by the inert gas flow along the tube towards a cooler region (growth zone).
-
Deposition: As the this compound vapor reaches the cooler zone with a specific temperature profile, it will desublimate and form high-purity single crystals on the walls of the tube.
-
Collection: After a sufficient growth period, cool the furnace and carefully collect the grown this compound crystals.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
References
basic characteristics of p-type semiconductor rubrene
An In-depth Technical Guide to P-Type Semiconductor Rubrene
Introduction
This compound (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that has garnered significant attention within the field of organic electronics.[1] It is considered a benchmark p-type organic semiconductor, primarily due to its exceptionally high charge carrier mobility, which is among the highest reported for any organic material.[1][2] In its single-crystal form, this compound exhibits hole mobilities comparable to that of amorphous silicon, making it a highly promising candidate for next-generation electronic applications such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.[2][3] This guide provides a comprehensive overview of the core characteristics of p-type this compound, focusing on its structural, electronic, and optical properties, supplemented with detailed experimental protocols for its synthesis and characterization.
Crystal Structure and Polymorphism
The solid-state packing of this compound molecules is a critical determinant of its electronic properties. This compound is known to exist in several crystalline forms, or polymorphs, including orthorhombic, monoclinic, and triclinic systems.[1] The specific polymorph obtained depends on the crystal growth conditions.[1][4]
The orthorhombic crystal structure is the most studied because it facilitates the highest charge carrier mobility.[5] In this configuration, the tetracene backbones of the this compound molecules arrange in a "herringbone" packing motif. This arrangement allows for significant spatial overlap of the π-orbitals of adjacent molecules, which is essential for efficient charge transport.[5][6] The bulky phenyl side groups force a "slipped-cofacial" stacking, which is crucial to this effective overlap.[6]
Table 1: Crystallographic Data for Orthorhombic this compound
| Parameter | Value | Reference(s) |
| Crystal System | Orthorhombic | [1] |
| Space Group | Bbam | [1] |
| a-axis (Å) | 18.650 | [7] |
| b-axis (Å) | 20.894 | [7] |
| c-axis (Å) | 5.036 | [7] |
| π-stacking distance (Å) | ~3.7 | [5] |
Electronic Properties
This compound's acclaim in organic electronics is rooted in its outstanding electronic characteristics, particularly its p-type conductivity and high charge carrier mobility.
Charge Carrier Mobility
As a p-type semiconductor, charge transport in this compound is dominated by the movement of holes.[3] In single-crystal OFETs, this compound has demonstrated the highest carrier mobility for an organic semiconductor, with reported values reaching up to 40 cm²/(V·s).[1] This high mobility is attributed to the efficient intermolecular electronic coupling in the orthorhombic crystal structure. The charge transport mechanism is often described as band-like, particularly at lower temperatures, where charge carriers are delocalized over multiple molecular units.[8][9]
The measured mobility is highly sensitive to the quality of the crystal, the interface with the gate dielectric, and the measurement technique.[10][11] Thin-film transistors generally exhibit lower mobilities due to the presence of grain boundaries and a less ordered, often amorphous or polycrystalline, structure.[12][13]
Table 2: Representative Hole Mobility (μ) Values for this compound
| Form / Device Configuration | Mobility (cm²/V·s) | Reference(s) |
| Single Crystal (Vacuum gap FET) | 20 - 40 | [1][2] |
| Single Crystal (Parylene N dielectric) | 15 | [14] |
| Single Crystal (Ta₂O₅ dielectric) | 1.5 | [14] |
| Thin Film (Crystallized by annealing) | ~0.5 | [15] |
| Thin Film (Cryo-Matrix-Assisted Laser Evap.) | up to 0.13 | [12][16] |
| Thin Film (Amorphous) | 1.23 x 10⁻⁴ | [13] |
Energy Level Structure
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the efficiency of charge injection and transport in a device. For p-type operation, efficient hole injection requires the work function of the anode (e.g., Gold) to be well-aligned with the HOMO level of the semiconductor.
Table 3: Electronic Energy Levels of this compound
| Parameter | Value (eV) | Reference(s) |
| HOMO Level | -5.4 | [2][15] |
| LUMO Level | -3.2 | [2] |
| Band Gap (HOMO-LUMO) | 2.2 | [2] |
| Optical Band Gap | 2.24 - 2.32 | [17][18] |
Optical Properties
This compound's distinctive red color is a result of its strong absorption in the visible spectrum. Its optical properties are highly anisotropic, meaning they depend on the orientation of the crystal relative to the incident light.[19]
Absorption
In solution, this compound exhibits a characteristic absorption spectrum with several vibronic peaks.[20] The main absorption maxima for this compound dissolved in toluene (B28343) are observed at approximately 434 nm, 462 nm, 492 nm, and 526 nm.[20] In solid-state thin films and single crystals, these peaks are slightly red-shifted.[17][20] The absorption in single crystals is strongly dependent on the polarization of light, with the largest absorption occurring along the c-axis.[17][19]
Photoluminescence
When excited with UV or visible light, this compound emits a bright yellow-orange light. The photoluminescence (PL) spectrum is also characterized by vibronic features. The primary emission peak for thin films is typically observed around 563 nm.[18] In single crystals, the emission can be red-shifted to wavelengths as long as 630-650 nm, a phenomenon that can be influenced by re-absorption effects and the presence of defects.[19][21]
Table 4: Key Optical Properties of this compound
| Property | Wavelength (nm) / Value | Condition | Reference(s) |
| Absorption Maxima (λ_max) | 434, 462, 492, 526 | In Toluene Solution | [20] |
| Absorption Maxima (λ_max) | 436, 464, 496, 528 | Single Crystal | [20] |
| Photoluminescence Peak (λ_em) | 553 - 557 | In Solution | [2][22] |
| Photoluminescence Peak (λ_em) | 563 | Thin Film | [18] |
| Molar Extinction Coefficient | 1.07 x 10⁴ cm⁻¹mol⁻¹L (at 528 nm) | In CH₂Cl₂ | [22] |
| Fluorescence Quantum Yield | ~100% (in solution); 0.51 (in CH₂Cl₂) | Solution | [5][22] |
Experimental Protocols
Reproducible fabrication and characterization are key to harnessing the properties of this compound. Below are methodologies for common experimental procedures.
Crystal and Thin Film Growth
Protocol 4.1.1: Physical Vapor Transport (PVT) for Single Crystal Growth This technique is widely used to grow high-purity, large-area single crystals.[1]
-
Apparatus: A horizontal multi-zone tube furnace with a quartz tube (approx. 1-meter length).
-
Source Material: High-purity (>99%) this compound powder is placed in a quartz boat.
-
Procedure:
-
The boat is placed in the high-temperature zone (source zone) of the furnace, typically heated to 280-320 °C.
-
A carrier gas (e.g., high-purity Argon or Nitrogen) is flowed through the tube at a low rate (e.g., 20-50 sccm) to transport the sublimed this compound vapor.
-
The vapor travels to a lower temperature zone (growth zone), typically 240-280 °C, where it desublimates and forms single crystals on the walls of the quartz tube or on a designated substrate.
-
The growth process is typically run for several hours to days to obtain crystals of sufficient size.
-
Protocol 4.1.2: Thermal Evaporation for Thin Film Deposition This is a standard technique for fabricating thin films for devices like OFETs and OLEDs.[12][23]
-
Apparatus: A high-vacuum thermal evaporation chamber (< 5 x 10⁻⁵ mbar).[24]
-
Source Material: High-purity this compound powder is loaded into a thermal evaporation source, such as a tungsten or molybdenum boat.[24]
-
Substrate Preparation: Substrates (e.g., Si/SiO₂) are thoroughly cleaned using a sequence of solvents (acetone, isopropanol) in an ultrasonic bath, followed by plasma or UV-ozone treatment to create a hydrophilic surface.
-
Deposition:
-
The chamber is evacuated to high vacuum.
-
The source is slowly heated until the this compound begins to sublimate.
-
The deposition rate is monitored using a quartz crystal microbalance and is typically maintained at 0.1-1 Å/s.[24]
-
The substrate can be held at room temperature for amorphous films or heated (e.g., 60-80 °C) to promote crystallinity.[25]
-
Post-deposition annealing can be performed in-situ to further improve film crystallinity.[25]
-
Device Fabrication and Characterization
Protocol 4.2.1: OFET Fabrication and Mobility Measurement A top-contact, bottom-gate OFET is a common architecture for testing semiconductor performance.
-
Substrate: A heavily doped silicon wafer (p⁺⁺-Si) acting as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (100-300 nm) as the gate dielectric is used.
-
Dielectric Surface Treatment (Optional): The SiO₂ surface is often treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS) to improve molecular ordering and device performance.
-
Semiconductor Deposition: A thin film of this compound (typically 30-50 nm) is deposited onto the dielectric surface using thermal evaporation (Protocol 4.1.2).
-
Electrode Deposition: Source and drain electrodes (e.g., 50 nm Gold) are then thermally evaporated on top of the this compound film through a shadow mask to define the channel length (L) and width (W).
-
Measurement:
-
The device is placed in a probe station under vacuum or in an inert atmosphere.
-
A semiconductor parameter analyzer is used to apply voltages and measure currents.
-
Output Characteristics (I_D vs. V_D): The drain current (I_D) is measured as the drain-source voltage (V_D) is swept at various constant gate-source voltages (V_G).
-
Transfer Characteristics (I_D vs. V_G): I_D is measured as V_G is swept at a constant, high V_D (saturation regime).
-
-
Mobility Calculation: The field-effect mobility (μ) is calculated from the slope of the √|I_D| vs. V_G plot in the saturation regime using the following equation: I_D = (W / 2L) * μ * C_i * (V_G - V_th)² where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
Protocol 4.2.2: UV-Visible Absorption and Photoluminescence Spectroscopy
-
Sample Preparation:
-
Solution: this compound is dissolved in a suitable solvent (e.g., toluene, THF) at a known, low concentration in a quartz cuvette.
-
Thin Film: this compound is deposited on a transparent substrate like quartz or glass (Protocol 4.1.2).
-
-
Absorption Measurement:
-
A UV-Vis spectrophotometer is used.
-
A baseline spectrum is taken with a blank (pure solvent or bare substrate).
-
The absorption spectrum of the sample is recorded over the desired wavelength range (e.g., 300-700 nm).
-
-
Photoluminescence Measurement:
-
A spectrofluorometer is used.
-
The sample is excited at a wavelength where it absorbs strongly (e.g., 450 nm).[20]
-
The emission spectrum is collected, typically at a 90-degree angle to the excitation beam to minimize scattered light.
-
Conclusion
This compound remains a cornerstone material in the study of organic semiconductors. Its well-defined p-type characteristics, coupled with record-breaking hole mobility, make it an ideal model system for fundamental research into charge transport phenomena in organic solids. The strong interplay between its molecular packing in the orthorhombic crystal phase and its electronic properties underscores the importance of structural control in fabricating high-performance organic electronic devices. While challenges in processability and environmental stability persist, ongoing research into this compound derivatives and advanced fabrication techniques continues to pave the way for its integration into practical electronic applications.[26]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Hole mobility in this compound - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. [1606.06875] Unusual anisotropic response of the charge carrier mobility to uniaxial mechanical strain in this compound crystals [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Absorption and luminescence spectroscopy in this compound [lehigh.edu]
- 20. researchgate.net [researchgate.net]
- 21. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Organic semiconductor this compound: crystal chemistry of derivatives and high-pressure polymorphism [boa.unimib.it]
Methodological & Application
Solution-Based Growth of Rubrene Single Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubrene (5,6,11,12-tetraphenyltetracene) is a high-performance organic semiconductor renowned for its exceptional charge carrier mobility, making it a material of significant interest for applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2] The performance of these devices is critically dependent on the crystalline quality of the this compound active layer. While various techniques exist for crystal growth, solution-based methods offer a cost-effective and scalable approach to producing high-quality single crystals.[3]
This document provides detailed protocols and application notes for the solution-based growth of this compound single crystals, focusing on the widely used slow cooling method. It aims to equip researchers with the necessary information to reproducibly grow high-quality this compound crystals for various research and development applications.
Polymorphism in this compound
This compound can crystallize into several polymorphic forms, most notably orthorhombic, triclinic, and monoclinic.[1] The crystal packing significantly influences the electronic properties of the material. The orthorhombic polymorph, with its characteristic herringbone molecular arrangement, facilitates strong π-π orbital overlap, which is essential for efficient charge transport and high carrier mobility.[1][4] In contrast, the triclinic and monoclinic phases exhibit less favorable molecular stacking, resulting in significantly lower charge carrier mobilities.[5][6] Therefore, achieving the orthorhombic crystal structure is a primary goal in the growth of high-performance this compound single crystals.
Solution-Based Growth Methods: An Overview
Several solution-based techniques have been successfully employed for the growth of this compound single crystals. The choice of method depends on the desired crystal size, quality, and the specific experimental setup available. Common methods include:
-
Slow Evaporation: In this method, a saturated solution of this compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystallization.[6]
-
Slow Cooling: This technique relies on the temperature-dependent solubility of this compound. A saturated solution at a high temperature is slowly cooled, causing the solubility to decrease and inducing crystallization.[3][6]
-
Vapor Diffusion: This method involves the slow diffusion of a "poor" solvent vapor into a solution of this compound in a "good" solvent. The introduction of the poor solvent reduces the overall solubility of this compound, leading to crystal growth.[3]
This document will focus on providing a detailed protocol for the Slow Cooling Method , as it is a robust and widely used technique for obtaining high-quality orthorhombic this compound crystals.
Experimental Protocol: Slow Cooling Method
This protocol outlines the steps for growing orthorhombic this compound single crystals using the slow cooling technique.
Materials:
-
This compound powder (high purity, >99%)
-
High-purity solvent (e.g., p-xylene (B151628), toluene (B28343), 1-propanol)[5]
-
Glass vials with screw caps (B75204) or a three-neck flask
-
Heating and stirring plate
-
Programmable temperature controller or a Dewar flask for slow cooling[7]
-
Filter paper and funnel
-
Clean substrates (e.g., glass, silicon wafers) for crystal collection
Procedure:
-
Solvent Selection and Solution Preparation:
-
Choose a suitable solvent in which this compound has a moderate and temperature-dependent solubility. Aromatic solvents like p-xylene and toluene are known to produce high-quality orthorhombic crystals.[5]
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at an elevated temperature. For example, a solution of this compound in p-xylene can be heated to around 60-80°C to increase solubility.[4] The exact concentration will depend on the solvent and temperature.
-
Stir the solution for several hours at the elevated temperature to ensure complete dissolution of the this compound powder.
-
-
Filtration:
-
While still hot, filter the saturated this compound solution through a pre-heated funnel with filter paper to remove any insoluble impurities. This step is crucial to minimize nucleation sites and promote the growth of fewer, larger crystals.
-
-
Crystal Growth via Slow Cooling:
-
Transfer the hot, filtered solution to a clean glass vial or flask.
-
Seal the container to prevent rapid solvent evaporation.
-
Initiate the slow cooling process. The cooling rate is a critical parameter that significantly influences crystal size and quality. A very slow cooling rate (e.g., 0.1-1°C/hour) is recommended to allow for the growth of large, defect-free crystals.[4]
-
This can be achieved using a programmable temperature controller or by placing the sealed container in a large, insulated vessel (like a Dewar flask) filled with a hot liquid that will cool down slowly over several hours or days.[7]
-
-
Crystal Harvesting and Drying:
-
Once the solution has cooled to room temperature, single crystals should be visible at the bottom of the container.
-
Carefully decant the supernatant solution.
-
Gently wash the crystals with a small amount of a solvent in which this compound is poorly soluble (e.g., methanol, hexane) to remove any residual solvent from the growth solution.
-
Carefully transfer the crystals onto a clean substrate and allow them to dry in a vacuum or an inert atmosphere to prevent oxidation.
-
Data Presentation: Quantitative Comparison of Growth Parameters
The following tables summarize key quantitative data from the literature on the solution-based growth of this compound single crystals.
Table 1: Influence of Solvent on Crystal Polymorph and Carrier Mobility.
| Solvent | Growth Method | Crystal Polymorph | Crystal Size | Carrier Mobility (cm²/Vs) |
| p-Xylene | Slow Cooling | Orthorhombic | > 1 mm | ~0.75 |
| Toluene | Slow Cooling | Orthorhombic | > 1 mm | Not specified |
| Aniline | Slow Cooling | Parallelogram (Triclinic) | > 1 mm | Much poorer than orthorhombic |
| 1-Propanol | Slow Cooling | Hexagonal (Orthorhombic) & Parallelogram (Triclinic) | 300x200x50 µm³ (Orthorhombic) | up to 1.6 (Orthorhombic), ~0.1 (Triclinic)[5][6] |
| 1,2-Dichloroethane (DCE) | Slow Cooling | Not specified | > 1 mm | Not specified |
Table 2: Comparison of Different Solution-Based Growth Techniques.
| Growth Technique | Typical Solvents | Advantages | Disadvantages | Reported Mobility (cm²/Vs) |
| Slow Cooling | p-Xylene, Toluene, 1-Propanol | Good control over crystal size and quality; can produce large crystals. | Requires precise temperature control; can be a slow process. | up to 1.6[3][6] |
| Solvent Evaporation | Various organic solvents | Simple setup; effective for materials with high solubility. | Difficult to control nucleation and growth rate; can lead to smaller or polycrystalline films. | Not explicitly stated for high-quality single crystals |
| Vapor Diffusion | Good solvent/poor solvent pairs | Can produce high-quality crystals with minimal defects; suitable for small quantities. | Can be a slow process; requires careful selection of solvent pairs. | Not explicitly stated for this compound in the provided results |
| Reprecipitation | Solvent/non-solvent systems | Controllable size and shape (nanocrystals to microcrystals). | Often yields smaller crystals; may result in triclinic or monoclinic phases.[8] | 0.02 (polycrystalline film)[9] |
Mandatory Visualization
Caption: Workflow for the slow cooling solution-based growth of this compound single crystals.
Concluding Remarks
The solution-based growth of this compound single crystals, particularly through the slow cooling method, offers a reliable and accessible route to obtaining high-quality materials for advanced electronic applications. Careful control over experimental parameters such as solvent choice, cooling rate, and solution purity is paramount to achieving the desired orthorhombic polymorph with high charge carrier mobility. The protocols and data presented in this document serve as a comprehensive guide for researchers to successfully grow this compound single crystals and further explore their potential in organic electronics and other emerging fields.
References
- 1. arxiv.org [arxiv.org]
- 2. Surface doping of this compound single crystals by molecular electron donors and acceptors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03640E [pubs.rsc.org]
- 3. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 4. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
- 8. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Physical Vapor Transport (PVT) Growth of Rubrene Single Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubrene (C₄₂H₂₈) is a polycyclic aromatic hydrocarbon that has garnered significant attention in the field of organic electronics due to its exceptional charge transport properties. Single crystals of this compound, particularly in the orthorhombic polymorph, exhibit some of the highest charge carrier mobilities among organic semiconductors.[1][2] The Physical Vapor Transport (PVT) method is a widely employed and effective technique for growing high-purity, single-crystal this compound suitable for a variety of advanced applications.[3][4][5][6]
These high-quality crystals are not only pivotal for fundamental studies of charge transport in organic materials but are also enabling components for next-generation electronic and optoelectronic devices. While the primary applications have been in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the unique properties of this compound single crystals offer intriguing possibilities in the biomedical field, particularly in the development of highly sensitive biosensors.[7][8][9][10] This document provides detailed application notes and experimental protocols for the PVT growth of this compound single crystals.
Application Notes
Organic Field-Effect Transistors (OFETs)
The high charge carrier mobility of PVT-grown this compound single crystals makes them ideal for the active channel material in OFETs. These devices are the fundamental building blocks of organic integrated circuits and can be used in flexible displays, RFID tags, and sensors. The crystalline nature of this compound minimizes defects and grain boundaries, leading to superior device performance and stability. Very high-mobility organic transistors have been fabricated with purified this compound single crystals, achieving mobilities as high as 40 cm²/Vs.[11]
Organic Photovoltaics (OPVs)
In the realm of solar energy, this compound single crystals can serve as the donor material in organic photovoltaic devices. Their ordered structure facilitates efficient exciton (B1674681) diffusion and charge separation, which are critical for high power conversion efficiencies. Studies on this compound single-crystal solar cells have provided valuable insights into the fundamental processes of charge generation and recombination in organic solar cells.[3]
Biosensing Applications for Drug Discovery and Diagnostics
The high sensitivity of organic electronic devices to their local environment opens up possibilities for their use as transducers in biosensors. A promising application for drug development professionals is the use of this compound single crystal-based OFETs for enzymatic sensing and the detection of biomolecules.
-
Enzymatic Sensors: An OFET fabricated with a this compound single crystal can be functionalized with specific enzymes (e.g., glucose oxidase). The enzymatic reaction with a target analyte (e.g., glucose) can produce a change in the local chemical environment (e.g., pH or the production of an electroactive species), which in turn modulates the conductivity of the this compound crystal.[7][8][9][10] This allows for highly sensitive and selective detection of metabolites, which is crucial in drug efficacy studies and diagnostics.
-
Label-Free Detection: The surface of a this compound crystal can be modified with bioreceptors such as aptamers or antibodies to specifically bind to target proteins or DNA sequences. This binding event can alter the surface potential of the crystal, leading to a measurable change in the transistor's electrical characteristics. This label-free detection method is highly desirable for high-throughput screening in drug discovery.
-
Cell-Substrate Interfaces: The biocompatibility of organic materials like this compound allows for their potential use as substrates for cell cultures. Changes in cell adhesion, morphology, or metabolic activity could be monitored electronically by measuring the impedance or transistor characteristics of the underlying this compound crystal, providing real-time data on cellular responses to drug candidates.
A novel pyro-phototronic effect has been observed in crystalline this compound films, which could be exploited for developing new types of sensors.[12] The generation of pyroelectricity due to surface polarization in this compound crystals could serve as an analytical tool for investigating the organization and dynamics of biological systems.[12]
Experimental Protocols
Protocol 1: Physical Vapor Transport (PVT) Growth of this compound Single Crystals
This protocol describes a typical horizontal PVT setup for growing this compound single crystals. The key principle involves the sublimation of this compound powder in a hot zone and its subsequent recrystallization in a cooler zone under a controlled flow of an inert carrier gas.
Materials and Equipment:
-
High-purity this compound powder (>99%)
-
Horizontal three-zone tube furnace
-
Quartz or borosilicate glass tube (growth tube), typically 1-2 meters long with a diameter of 20-50 mm
-
Inner quartz or borosilicate glass tube (liner) for source material and crystal collection
-
Mass flow controller for precise gas flow regulation
-
High-purity inert gas (Argon or Nitrogen)
-
Schlenk line or vacuum pump
-
Temperature controller (PID)
-
Optical microscope for crystal inspection
Procedure:
-
System Preparation:
-
Thoroughly clean the quartz growth tube and the inner liner. This can be done by washing with acetone, isopropanol, and deionized water, followed by drying in an oven.
-
Assemble the PVT system as shown in the diagram below. Ensure all connections are airtight.
-
-
Source Material Loading:
-
Place a known amount of high-purity this compound powder (e.g., 50-100 mg) into a quartz boat or a sealed-end inner liner.
-
Position the boat/liner in the center of the first (hottest) zone of the furnace. This will be the "source zone."
-
-
Purging the System:
-
Connect the growth tube to the inert gas supply and the exhaust (bubbler or vent).
-
Purge the system with the inert carrier gas (e.g., Argon) at a moderate flow rate (e.g., 100-200 sccm) for at least 30-60 minutes to remove any residual oxygen and moisture. Oxygen can oxidize this compound, which acts as a contaminant.
-
-
Crystal Growth:
-
Set the temperature profile of the three-zone furnace. A typical temperature gradient is crucial for successful crystal growth.
-
Zone 1 (Source Zone): Heat to the sublimation temperature of this compound, typically between 280°C and 330°C.[3][13]
-
Zone 2 (Growth Zone): Maintain a temperature gradient along this zone, for example, from 280°C down to 200°C. The highest quality crystals often grow in a specific temperature range within this gradient.
-
Zone 3 (Cold Zone): Keep this zone at a lower temperature to ensure that all sublimed material condenses within the growth zone.
-
-
Set the carrier gas flow rate to a low value, typically between 20 and 100 sccm. The flow rate influences the transport of the sublimed this compound and the resulting crystal morphology.
-
Allow the growth to proceed for a period of several hours to several days. Longer growth times generally lead to larger crystals.
-
-
Cooling and Crystal Harvesting:
-
After the desired growth time, turn off the furnace heaters and allow the system to cool down slowly to room temperature under the inert gas flow.
-
Once cooled, carefully remove the inner liner from the growth tube.
-
The this compound single crystals will be found on the walls of the inner liner in the growth zone. They can be carefully detached using tweezers under an optical microscope.
-
Safety Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses and heat-resistant gloves when handling the hot furnace.
-
Be cautious when working with glassware under vacuum or pressure.
Data Presentation
The parameters of the PVT process significantly influence the size, morphology, and quality of the resulting this compound single crystals. The following tables summarize typical growth parameters and their effects as reported in the literature.
Table 1: PVT Growth Parameters for this compound Single Crystals
| Parameter | Typical Range | Effect on Crystal Growth | Reference |
| Source Temperature | 280 - 330 °C | Higher temperatures increase the sublimation rate, leading to a higher yield of crystals but potentially smaller sizes and lower quality. | [3][13] |
| Carrier Gas | Argon (Ar), Nitrogen (N₂) | Inert gas prevents oxidation of this compound. The type of gas can influence charge carrier mobilities. | [3] |
| Gas Flow Rate | 10 - 100 sccm | Higher flow rates enhance the transport of sublimed material, increasing the crystal yield up to an optimal point. Very high flow rates can lead to polycrystalline or amorphous deposits. | [13] |
| Pressure | Atmospheric or low vacuum | Most PVT growth of this compound is performed at atmospheric pressure in a flowing inert gas. | [3][13] |
| Growth Time | 2 - 72 hours | Longer growth times generally result in larger single crystals. | [5] |
| Temperature Gradient | 1 - 10 °C/cm | A shallow temperature gradient is essential for the growth of large, high-quality crystals. |
Table 2: Properties of PVT-Grown this compound Single Crystals
| Property | Typical Values | Significance | Reference |
| Crystal System | Orthorhombic | This polymorph exhibits the highest charge carrier mobility. | [2][5] |
| Morphology | Plate-like, needle-like | Plate-like crystals with large (a-b) facets are ideal for fabricating planar devices like OFETs. | [5] |
| Crystal Size | Up to several mm | Larger crystals are easier to handle and allow for the fabrication of larger area devices or multiple devices on a single crystal. | [13] |
| Charge Carrier Mobility (hole) | 1 - 40 cm²/Vs | High mobility is a key figure of merit for high-performance electronic devices. | [11] |
| Crystal Purity | High (impurities are spatially separated) | The temperature gradient in the PVT process helps to separate impurities from the growing crystals. | [4] |
Visualizations
References
- 1. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-tarjome.com [e-tarjome.com]
- 8. Enzymatic sensing with organic electrochemical transistors | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical transistors with ionic liquids for enzymatic sensing - DORAS [doras.dcu.ie]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Crystalline this compound via a novel process and realization of a pyro-phototronic device with a this compound-based film - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fabrication of Rubrene-Based Organic Field-Effect Transistors (OFETs)
Introduction
Rubrene (C₄₂H₂₈) is a leading p-type organic semiconductor renowned for its high charge carrier mobility, making it a "superstar" material for high-performance organic electronics.[1][2] Organic Field-Effect Transistors (OFETs), which utilize an organic semiconductor as the active channel, are fundamental components for next-generation flexible, transparent, and low-cost electronic devices such as displays, sensors, and RFID tags.[1][3] The performance of this compound-based OFETs is critically dependent on the quality of the this compound crystal, the device architecture, and the interfaces between the semiconductor, dielectric, and electrodes.[4][5][6] This document provides detailed protocols and application notes for the fabrication of this compound-based OFETs, intended for researchers and scientists in materials science and electronics.
1. Common OFET Device Architectures
The selection of OFET architecture significantly impacts device performance and fabrication complexity.[5] The four most common configurations are distinguished by the relative positions of the gate, dielectric, semiconductor, and source/drain electrodes.[7]
-
Bottom-Gate, Bottom-Contact (BGBC): The gate, dielectric, and source/drain contacts are pre-patterned on the substrate before the organic semiconductor is deposited. This is one of the easiest architectures for lab-scale fabrication.[7]
-
Bottom-Gate, Top-Contact (BGTC): The gate and dielectric are on the substrate, followed by the deposition of the organic semiconductor, and finally the source/drain contacts are evaporated on top. This configuration often leads to better contact interfaces.
-
Top-Gate, Bottom-Contact (TGBC): The source/drain contacts and semiconductor are deposited first, followed by the dielectric and the top gate electrode.
-
Top-Gate, Top-Contact (TGTC): The semiconductor is deposited on the substrate, followed by the source/drain contacts, the dielectric, and the top gate.
Caption: Common device architectures for Organic Field-Effect Transistors (OFETs).
Experimental Protocols
A generalized workflow for fabricating a this compound-based OFET involves substrate preparation, deposition of the gate, dielectric, semiconductor, and source/drain electrodes, followed by annealing and characterization.
Caption: General experimental workflow for the fabrication of this compound-based OFETs.
Protocol 1: Substrate Preparation and Dielectric Formation (BGBC Example)
This protocol details the fabrication of a common BGBC device using a heavily n-doped silicon wafer as the gate, with a thermally grown silicon dioxide (SiO₂) layer as the dielectric.
-
Substrate Selection: Use heavily n-doped silicon (Si) wafers, which serve as the common gate electrode. A thermally grown SiO₂ layer (typically 100-300 nm) acts as the gate dielectric.[8][9]
-
Cleaning:
-
Clean the Si/SiO₂ substrates in a piranha solution (7:3 mixture of H₂SO₄:H₂O₂) at 80°C for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive). [9]
-
Rinse the substrates thoroughly with deionized water.[9]
-
Perform sequential ultrasonication in deionized water, acetone, and isopropyl alcohol (IPA), for 10 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
-
Surface Modification with Self-Assembled Monolayers (SAMs) (Optional but Recommended):
-
Treating the dielectric surface can reduce trap states and promote better crystal growth of the organic semiconductor.[5]
-
For an octadecyltrimethoxysilane (B1207800) (ODTMS) treatment, expose the cleaned substrate to UV/O₃ for 1 hour.
-
Immediately spin-coat an ODTMS solution (e.g., 3 mM in trichloroethylene) at 3000 RPM for 60 seconds.
-
Place the substrates in a desiccator with a vial of ammonium (B1175870) hydroxide (B78521) for ~16 hours to facilitate the self-assembly process.
-
Finally, sonicate the substrates in toluene, acetone, and IPA to remove any excess, unbound ODTMS.
-
Protocol 2: this compound Deposition
The method of this compound deposition is crucial as it determines the crystallinity and morphology of the active layer. High-purity (sublimed grade) this compound is recommended for optimal performance.[9][10]
Method A: Physical Vapor Transport (PVT) for Single Crystals
PVT is used to grow high-quality single crystals, which yield the highest mobility devices.[10][11][12]
-
Place purified this compound powder in a quartz tube within a multi-zone furnace.
-
Establish a temperature gradient between the sublimation zone and the growth zone. The regime of small supersaturation (a small temperature difference) is critical for growing high-quality crystals.[10]
-
Flow an inert carrier gas (e.g., ultra-high-purity hydrogen or argon) through the tube.[10][13]
-
This compound sublimes in the hot zone, is transported by the carrier gas, and crystallizes in the cooler zone, often forming thin platelet or needle-shaped crystals.[12][14]
-
Once grown, the thin crystals can be carefully laminated onto the prepared dielectric substrate.[4][13]
Method B: Solution Processing
Solution-based methods are attractive for large-area and low-cost manufacturing.
-
Solution Preparation: Dissolve this compound powder in a suitable organic solvent. Solvents like chloroform, toluene, p-xylene, or 1,2-dichloroethane (B1671644) (DCE) can be used.[15][16] The concentration can affect crystal quality, with optimal values often found around 0.01-0.5 wt%.[1][15]
-
Polymer-Assisted Crystallization (Optional): Blending this compound with a polymer like polystyrene (PS) can slow down crystallization, leading to higher quality crystals.[15] A typical solution might contain 0.5 wt% this compound and 0.5 wt% PS in chloroform.[15]
-
Deposition:
-
Spin-Coating: Deposit the solution onto the substrate by spin-coating (e.g., 500 rpm for 2 s, followed by 2000 rpm for 20 s).[15] This typically results in amorphous or polycrystalline films.
-
-
Crystallization Annealing:
Protocol 3: Electrode Deposition and Device Finalization
-
Electrode Deposition (Top-Contact Configuration):
-
Use a shadow mask to define the source and drain electrode pattern. Typical channel lengths range from 10 µm to 100 µm, with channel widths of 1-2 mm.[17]
-
Deposit the electrodes via thermal evaporation in a high-vacuum chamber (< 5x10⁻⁷ Torr).[10]
-
Common electrode materials include Gold (Au) and Silver (Ag). A thin adhesion layer of Titanium (Ti) or Chromium (Cr) is often used for Au.[15]
-
Typical thicknesses are 5 nm for the adhesion layer and 25-40 nm for the primary electrode metal.[15]
-
-
Post-Fabrication Annealing:
-
Annealing the completed device can improve performance by enhancing the contact interface and relaxing strain in the organic film.
-
A typical process involves heating the device in a nitrogen-filled glove box at temperatures ranging from 100°C to 160°C for about 15 minutes.[18]
-
-
Device Characterization:
-
Perform current-voltage (I-V) measurements in an inert atmosphere (e.g., nitrogen glove box or vacuum probe station) to protect the this compound from oxidation.[2]
-
Extract key performance metrics such as charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer and output characteristics.[7]
-
Data Presentation
Table 1: Performance of this compound OFETs with Various Dielectrics and Fabrication Methods
| Dielectric Material | This compound Deposition Method | Device Architecture | Hole Mobility (µ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (V_th) [V] | Citation(s) |
| SiO₂ | Solution-Processed (with PS) | BGBC | 1 ± 0.8 | 10⁶ | -10 ± 6 | [15] |
| Si₃N₄ | Vapor Transport (Single Crystal) | BGBC | ~0.16 | - | - | [14] |
| Polymer | Vapor Transport (Single Crystal) | TGTC | ~1.12 | 10² | -0.3 | [14] |
| PMMA | Laminated Single Crystal | BGTC | 1.8 | - | - | [19] |
| Parylene | Laminated Single Crystal | - | ~0.75 | - | - | [16] |
| h-BN | Vapor-Phase Transport | - | 5.1 ± 2.7 (max 11.5) | 10⁶ | - | [20] |
| SiO₂ with OTS | Thermal Evaporation | BGTC | 1.36 | 10⁷ | - | [5] |
| CYTOP | Laminated Single Crystal | - | >10 | >10⁸ | ~0 | [21] |
| Vacuum Gap / Air Gap | Laminated Single Crystal | - | 20 - 40 | - | - | [2][4] |
Table 2: Common Materials for this compound OFET Fabrication
| Component | Material | Typical Parameters/Properties | Purpose/Notes | Citation(s) |
| Substrate/Gate | Heavily n-doped Silicon | - | Acts as both the substrate and the gate electrode. | [7][9] |
| Dielectric | Silicon Dioxide (SiO₂) | Thickness: 100-500 nm; Capacitance: ~10 nF/cm² for 300 nm | Standard, stable inorganic dielectric.[4][9] | |
| Polymethyl-methacrylate (PMMA) | Spin-coated; Hydroxyl-free | Reduces electron traps at the interface, enabling ambipolar behavior.[19] | ||
| Polystyrene (PS) | Spin-coated | Can be used as a dielectric or as a polymer matrix for solution processing.[15][22] | ||
| Parylene | Conformal deposition | High-quality polymer dielectric for single-crystal devices.[4][23] | ||
| Semiconductor | This compound | Sublimed grade, >99.9% purity | High-mobility p-type organic semiconductor.[9][10] | |
| Electrodes | Gold (Au) | Work Function: ~5.1 eV; Thickness: 25-40 nm | Common choice for p-type OFETs due to good work function alignment.[15] | |
| Silver (Ag) | Work Function: ~4.26 eV; Thickness: 30 nm | Alternative electrode material.[10][23] | ||
| Calcium (Ca) | Work Function: ~2.87 eV | Low work function metal used to study electron injection.[24] | ||
| Surface Modifier | ODTMS / OTS | Forms a hydrophobic monolayer | Improves molecular ordering and device performance.[9] |
References
- 1. arxiv.org [arxiv.org]
- 2. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]
- 10. arxiv.org [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Example of OFET Evaluation: π-Extended this compound via Dearomative Annulative π-Extension (DAPEX) Reaction | TCI AMERICA [tcichemicals.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Rubrene as a Chemiluminescence Sensitizer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of rubrene as a sensitizer (B1316253) in chemiluminescence (CL) systems, particularly in peroxyoxalate chemiluminescence. This document details the underlying mechanism, presents key performance data, and offers detailed experimental protocols for the application of this compound in research and development, including potential applications in drug discovery.
Introduction to this compound-Sensitized Chemiluminescence
Chemiluminescence is the emission of light from a chemical reaction. In many systems, the efficiency of light production is low. A sensitizer, also known as an activator or fluorescer, can be employed to enhance the light output. This compound (5,6,11,12-tetraphenyltetracene) is a highly fluorescent polycyclic aromatic hydrocarbon that serves as an excellent sensitizer in various chemiluminescent reactions, most notably the peroxyoxalate system. Its primary role is to receive energy from a high-energy intermediate generated in the chemical reaction and then emit this energy as visible light, a process that significantly amplifies the analytical signal.
The most common application of this compound as a sensitizer is in the reaction between an oxalate (B1200264) ester (e.g., bis(2,4,6-trichlorophenyl) oxalate - TCPO, or bis(2-carbopentyloxy-3,5,6-trichlorophenyl) oxalate - CPPO) and hydrogen peroxide. This reaction produces a short-lived, high-energy intermediate, 1,2-dioxetanedione. In the absence of a sensitizer, this intermediate decomposes primarily through non-luminous pathways. However, in the presence of this compound, an efficient energy transfer process occurs, leading to strong yellow-orange light emission.
Mechanism of Action: Chemically Initiated Electron Exchange Luminescence (CIEEL)
The enhancement of chemiluminescence by this compound in the peroxyoxalate system is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This multi-step process involves the transfer of an electron from the sensitizer (this compound) to the high-energy intermediate (1,2-dioxetanedione), leading to the formation of excited-state this compound, which then luminesces.
A theoretical singlet excitation quantum yield for the this compound-catalyzed decomposition of 1,2-dioxetanedione has been estimated to be around 50%, indicating a highly efficient process.[1] The key steps of the CIEEL mechanism are as follows:
-
Reaction of Oxalate Ester and Hydrogen Peroxide: The oxalate ester reacts with hydrogen peroxide, typically in the presence of a catalyst (e.g., sodium salicylate (B1505791) or imidazole), to form the high-energy intermediate, 1,2-dioxetanedione.
-
Electron Transfer: this compound, acting as the activator (ACT), donates an electron to the 1,2-dioxetanedione intermediate. This forms a radical ion pair consisting of the this compound radical cation and the 1,2-dioxetanedione radical anion.
-
Decomposition of the Intermediate: The unstable 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide and transfers an electron back to the this compound radical cation.
-
Formation of Excited State this compound: The back electron transfer process leaves the this compound molecule in an electronically excited singlet state (this compound*).
-
Luminescence: The excited this compound molecule relaxes to its ground state by emitting a photon of light, resulting in the characteristic yellow-orange glow.
Diagram of the CIEEL Signaling Pathway
Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism for this compound-sensitized chemiluminescence.
Quantitative Data
The efficiency of a chemiluminescent reaction is often expressed as the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules of the limiting reagent. The use of a sensitizer like this compound can dramatically increase the ΦCL.
| Oxalate Ester Derivative | Sensitizer | Solvent System | Chemiluminescence Quantum Yield (ΦCL) | Reference |
| Bis[N-2-(N'-methyl-2'-pyridinium)ethyl-N-trifluoro- methylsulfonyl]oxamide | Sulfonated this compound | Aqueous Solution | 7.2% | [2][3] |
| Not Specified | Bis-hexylthis compound | Emulsified Solvent | 8.3% | [2] |
Note: Data on the direct comparison of ΦCL for TCPO and CPPO with this compound under identical conditions is limited in the reviewed literature. The efficiency is known to be dependent on various factors including solvent, pH, and the concentrations of all reactants.
Experimental Protocols
Protocol 1: General Demonstration of this compound-Sensitized Chemiluminescence (Glow Stick Reaction)
This protocol provides a simple and effective method for demonstrating the powerful sensitizing effect of this compound in a peroxyoxalate chemiluminescence reaction.
Materials:
-
Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
-
This compound
-
Sodium Acetate (B1210297) (anhydrous)
-
Hydrogen Peroxide (30% solution)
-
Diethyl Phthalate (B1215562) (or other suitable solvent like ethyl acetate)
-
Glass vial with a screw cap
Procedure:
-
Prepare Solution A: In a clean, dry glass vial, dissolve approximately 50 mg of TCPO and 3-5 mg of this compound in 10 mL of diethyl phthalate. Swirl gently until all solids are dissolved. This solution should be a clear, orange-yellow color.
-
Prepare Solution B (Activator): In a separate small container, carefully add 0.5 mL of 30% hydrogen peroxide to 5 mL of diethyl phthalate containing a catalytic amount of sodium acetate (a few milligrams). Caution: 30% hydrogen peroxide is a strong oxidizer and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Initiate Chemiluminescence: In a darkened room or under dim lighting, add the entirety of Solution B to Solution A.
-
Observe: Immediately upon mixing, a bright yellow-orange chemiluminescence will be observed. The intensity of the light will gradually decrease over time as the reactants are consumed.
Experimental Workflow for General Demonstration
Caption: Workflow for a general demonstration of this compound-sensitized chemiluminescence.
Protocol 2: Preparation of Chemiluminescent Micelles for Hydrogen Peroxide Detection
This protocol describes the preparation of this compound-encapsulated peroxalate micelles, which can be used for the sensitive detection of hydrogen peroxide in aqueous solutions.[1] This has potential applications in biological assays and drug development, where hydrogen peroxide can be an important signaling molecule or a marker of oxidative stress.
Materials:
-
Amphiphilic peroxalate-based copolymer (e.g., synthesized from a norbornene-based monomer with a peroxalate ester side chain and a PEG block)
-
This compound
-
Phosphate (B84403) Buffer (pH 7.4, 0.1 M)
-
Rotary evaporator
-
Luminometer or spectrofluorometer capable of chemiluminescence measurements
Procedure:
-
Dissolution: Dissolve 20 mg of the amphiphilic peroxalate copolymer and 1 mg of this compound in 1 mL of acetone.
-
Micelle Formation: To the acetone solution, add 9 mL of phosphate buffer (pH 7.4, 0.1 M). Vortex the mixture for 10 seconds to promote the self-assembly of the copolymer into micelles, encapsulating the this compound.
-
Solvent Removal: Remove the acetone from the micelle solution using a rotary evaporator. The resulting aqueous solution contains the this compound-encapsulated peroxalate micelles.
-
Hydrogen Peroxide Detection:
-
To a sample of the micelle solution (e.g., 1 mg/mL), add a known concentration of hydrogen peroxide solution.
-
Immediately measure the chemiluminescence intensity using a luminometer. The light emission will be at approximately 560 nm.[1]
-
A linear correlation between the chemiluminescence intensity and the concentration of hydrogen peroxide can be established, allowing for quantitative analysis.[1] These micelles have been shown to detect hydrogen peroxide at concentrations as low as 50 nM.[1]
-
Applications in Drug Development
The high sensitivity and specificity of this compound-sensitized chemiluminescence systems open up several avenues for their application in drug development:
-
High-Throughput Screening (HTS): Assays can be designed where the activity of an enzyme or a chemical reaction of interest produces or consumes hydrogen peroxide. The this compound-sensitized system can then be used as a highly sensitive reporter to screen large libraries of compounds for potential drug candidates.
-
Oxidative Stress Assays: Many diseases and drug toxicities are associated with the overproduction of reactive oxygen species (ROS), including hydrogen peroxide. The chemiluminescent micelles described in Protocol 2 can be adapted to measure ROS levels in cellular models, providing a tool to assess the antioxidant or pro-oxidant effects of new drug compounds.
-
In Vivo Imaging: With further development and optimization for biocompatibility and targeting, chemiluminescent nanoparticles encapsulating this compound and a peroxalate could potentially be used for non-invasive in vivo imaging of hydrogen peroxide in disease models.
Conclusion
This compound is a highly effective sensitizer for chemiluminescence, particularly in peroxyoxalate-based systems. The underlying CIEEL mechanism allows for efficient energy transfer and significant light amplification. The protocols provided herein offer a starting point for researchers to explore the utility of this compound-sensitized chemiluminescence in various applications, from fundamental research to drug discovery and development. The high sensitivity of these systems, especially for the detection of hydrogen peroxide, makes them a valuable tool in modern chemical and biological research.
References
Application Notes and Protocols for the Synthesis of Functionalized Rubrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized rubrene derivatives. This compound, a tetraphenyltetracene, is a highly promising organic semiconductor with exceptional charge carrier mobility.[1] Functionalization of the this compound core allows for the fine-tuning of its electronic properties, stability, and solubility, opening up new avenues for its application in organic electronics, bio-imaging, and sensing.[1][2]
I. Synthetic Methodologies
Several synthetic routes have been developed to access functionalized this compound derivatives. The choice of method depends on the desired functional group and its position on the this compound scaffold. The three main approaches are:
-
Traditional Synthesis via Dimerization of Triarylpropargyl Alcohols: This is the classical and most direct one-pot method for synthesizing this compound and its derivatives.[1][3] It involves the acid- or heat-mediated dimerization of a 1,1,3-triaryl-3-chloroallene intermediate, which is generated in situ from the corresponding triarylpropargyl alcohol.[3] While simple, this method can sometimes lead to the formation of bis(alkylidene)cyclobutene by-products, affecting the overall yield of the desired tetracene.[3]
-
Diels-Alder Approaches: The Diels-Alder reaction provides a powerful tool for constructing the tetracene core of this compound derivatives.[1][2] This [4+2] cycloaddition reaction typically involves the reaction of a substituted isobenzofuran (B1246724) (as the diene) with a dienophile, followed by subsequent aromatization steps.[4] This method offers greater control over the substitution pattern on the tetracene backbone.
-
Cross-Coupling Approaches: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are versatile methods for introducing functional groups onto a pre-existing this compound or tetracene core.[1][2][5] This late-stage functionalization strategy is particularly useful for synthesizing derivatives that are not readily accessible through other methods.
II. Quantitative Data Summary
The functionalization of this compound significantly impacts its photophysical and electronic properties. The following tables summarize key quantitative data for a selection of functionalized this compound derivatives.
Table 1: Photophysical Properties of Functionalized this compound Derivatives
| Derivative | λabs (nm) in CH2Cl2 | λem (nm) in CH2Cl2 | Fluorescence Quantum Yield (ΦF) | Reference |
| This compound (1) | 528 | 557 | 0.51 | [6] |
| One-side π-extended this compound (6) | 591 | 620 | 0.45 | [6] |
| Two-side π-extended this compound (9) | 659 | 682 | 0.20 | [6] |
| 5,6-bis(4-(methoxycarbonyl)phenyl)-11,12-diphenyltetracene | - | 565 (in CHCl3) | 0.81 (in CHCl3) | [3] |
Table 2: Electrochemical and Charge Transport Properties of Functionalized this compound Derivatives
| Derivative | Oxidation Potential (V vs Fc/Fc+) | HOMO (eV) | LUMO (eV) | Hole Mobility (μh) (cm²/Vs) | Reference |
| This compound | 0.25 | -5.13 | -2.99 | up to 20 (single crystal) | [7][8] |
| 5,11-bis-(4-tert-butyl-phenyl)-6,12-diphenyl-naphthacene (Polymorph B) | - | - | - | 12 (single crystal FET) | [9][10] |
| Cyano-rubrene (4CN-RUB) | - | -5.50 | - | - | [11][12] |
| This compound thin film (by cryo-matrix-assisted laser evaporation) | - | - | - | up to 0.13 | [8] |
| Two-side π-extended this compound (9) | - | - | - | 1.49 x 10⁻³ (thin-film transistor) | [13] |
III. Experimental Protocols
A. Synthesis of a Symmetrically Substituted this compound Derivative via Dimerization of Triarylpropargyl Alcohol
This protocol describes the synthesis of 5,6-bis(4-(methoxycarbonyl)phenyl)-11,12-diphenyltetracene as an example of the traditional method.[3]
Step 1: Synthesis of 1,1-diphenyl-3-(4-(methoxycarbonyl)phenyl)prop-2-yn-1-ol
-
To a solution of methyl 4-ethynylbenzoate (1.60 g, 10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere at 0 °C, add dropwise a solution of ethylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add a solution of benzophenone (B1666685) (1.82 g, 10.0 mmol) in anhydrous THF (20 mL) to the reaction mixture.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (50 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired propargyl alcohol.
Step 2: Synthesis of 5,6-bis(4-(methoxycarbonyl)phenyl)-11,12-diphenyltetracene
-
To a solution of the propargyl alcohol from Step 1 (1.0 g, 2.92 mmol) in anhydrous dichloromethane (B109758) (30 mL) at 0 °C, add dropwise thionyl chloride (0.42 mL, 5.84 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the solution to reflux for 8 hours.
-
Cool the reaction mixture to room temperature and leave it to stand overnight.
-
Collect the precipitated solid by filtration, wash with cold dichloromethane, and dry under vacuum to yield the this compound derivative.
-
The filtrate can be concentrated and purified by column chromatography to isolate any remaining product and the bis(alkylidene)cyclobutene byproduct.
B. Characterization of Functionalized this compound Derivatives
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.
2. Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental composition of the synthesized derivative.
3. UV-Vis and Fluorescence Spectroscopy:
-
Prepare dilute solutions of the derivative in a spectroscopic grade solvent (e.g., CH₂Cl₂, toluene).
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).
-
Record the fluorescence emission spectrum by exciting at a wavelength near the absorption maximum to determine the emission maxima (λem).
-
Measure the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).
4. Cyclic Voltammetry (CV):
-
Prepare a solution of the derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
Use a standard three-electrode setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire).
-
Scan the potential to determine the oxidation and reduction potentials of the derivative. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.
IV. Diagrams
A. Synthetic Workflow Diagrams
B. Experimental Workflow for OFET Fabrication and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. experts.umn.edu [experts.umn.edu]
- 3. preprints.org [preprints.org]
- 4. Functionalization of organic semiconductor crystals via the Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. xray.uky.edu [xray.uky.edu]
- 8. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [0707.0461] High charge-carrier mobility and low trap density in a this compound derivative [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Thin-Film Deposition of Rubrene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of high-quality rubrene thin films, a critical process for the fabrication of organic electronic devices. The information compiled herein is intended to guide researchers in selecting and implementing the most suitable deposition technique for their specific application, with a focus on achieving desired film properties such as high carrier mobility and controlled crystallinity.
Introduction to this compound and its Applications
This compound (C₄₂H₂₈), a tetraphenyl derivative of tetracene, is a leading organic semiconductor renowned for its exceptional charge transport properties, particularly in its crystalline form.[1] Single crystals of this compound have demonstrated some of the highest charge carrier mobilities among organic materials, reaching up to 40 cm²/Vs.[2][3] This high mobility is attributed to the efficient π-π stacking of the tetracene backbones in its orthorhombic crystal structure.[1] These properties make this compound a highly attractive material for a range of electronic and optoelectronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells.[4][5]
The performance of this compound-based devices is critically dependent on the quality and morphology of the thin film.[6] While single crystals offer the best performance, their integration into large-area electronic devices is challenging. Therefore, various thin-film deposition techniques are employed to create polycrystalline or amorphous films with controlled properties. The choice of deposition method significantly influences the film's crystallinity, molecular orientation, and surface morphology, which in turn dictate the electrical characteristics of the final device.[6][7] This document will detail the most common and effective techniques for this compound thin-film deposition.
Overview of Deposition Techniques
Several methods have been developed for the deposition of this compound thin films, each with its own set of advantages and challenges. The primary techniques can be broadly categorized into vacuum-based and solution-based methods.
-
Vacuum-Based Deposition:
-
Thermal Evaporation: A widely used technique where this compound powder is heated in a high vacuum, causing it to sublimate and then condense onto a cooler substrate.[8][9] It allows for precise control over film thickness and deposition rate.
-
Physical Vapor Transport (PVT): This method is primarily used for growing high-quality single crystals but can be adapted for thin-film growth.[2][10][11] It involves the sublimation of this compound in a tube furnace with a temperature gradient, allowing for crystallization in a cooler zone.
-
Matrix-Assisted Pulsed Laser Evaporation (MAPLE): A gentler laser-based vacuum deposition technique suitable for fragile organic molecules.[12] this compound is dissolved in a volatile matrix, frozen, and then ablated by a laser, leading to the deposition of the intact this compound molecules on the substrate.
-
-
Solution-Based Deposition:
-
Spin Coating: A simple and rapid technique where a solution of this compound is dispensed onto a spinning substrate, resulting in a thin film.[13][14] The film quality is highly dependent on the solvent, solution concentration, and spin speed.
-
Solution Shearing: A method that can produce highly crystalline and aligned thin films by dragging a blade over a solution of the organic semiconductor.[6][15] This technique offers good control over crystal growth.
-
The choice of technique depends on the desired film characteristics, substrate compatibility, and scalability requirements. The following sections provide detailed protocols and comparative data for these methods.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature for different this compound thin-film deposition techniques, providing a basis for comparison.
Table 1: Deposition Parameters for this compound Thin Films
| Deposition Technique | Parameter | Value | Reference |
| Thermal Evaporation | Base Pressure | < 5 x 10⁻⁵ mbar | [9] |
| Deposition Rate | 0.1 - 0.4 nm/s | [8][9] | |
| Substrate Temperature | 25 - 221 °C | [8][16] | |
| Source Temperature | ~300 - 335 °C | [16][17] | |
| Physical Vapor Transport | Argon Flow Rate | 75 sccm | [10] |
| Source Temperature | 290 - 335 °C | [2][10] | |
| Growth Time | 48 h | [2] | |
| Solution Shearing | Shearing Speed | 0.4 - 2.8 mm/s | [6] |
| Substrate Temperature | Based on solvent boiling point | [6] | |
| MAPLE | Laser Fluence | 2 - 10.4 J/cm² | [18] |
| This compound Concentration (in matrix) | 0.3 - 0.7% wt. | [12] | |
| Spin Coating | This compound Concentration | 1 - 9 mg/mL | [13] |
| Polymer (PLA) film thickness | 57.2 nm | [13] |
Table 2: Resulting Film Properties
| Deposition Technique | Property | Value | Reference |
| Thermal Evaporation | Field-Effect Mobility | 1.23 x 10⁻⁴ - 0.002 cm²/Vs | [19] |
| Crystallinity | Amorphous to Polycrystalline | [4][8] | |
| Surface Roughness (RMS) | > 10 nm (without specific treatment) | [19] | |
| Physical Vapor Transport | Field-Effect Mobility | ~5 - 20 cm²/Vs (single crystal) | [20] |
| Crystal Structure | Orthorhombic | [10][11] | |
| Solution Shearing | Field-Effect Mobility | 0.41 - 4.6 cm²/Vs (TIPS-Pentacene, indicative) | [6] |
| Crystal Structure | Highly aligned crystalline domains | ||
| MAPLE | Field-Effect Mobility | up to 0.13 cm²/Vs | [12] |
| Crystal Structure | Orthorhombic crystals in an amorphous matrix | [12] | |
| Spin Coating (with SVA) | Crystal Structure | Triclinic | [13][14] |
| Crystal Area Coverage | up to ~55% | [13] |
Experimental Protocols and Workflows
This section provides detailed methodologies for the key deposition techniques.
Thermal Evaporation
Thermal evaporation is a versatile technique for depositing uniform thin films of this compound. The process involves heating this compound powder in a high-vacuum environment, leading to its sublimation and subsequent condensation on a substrate.
Protocol:
-
Substrate Preparation:
-
Clean the substrate (e.g., Si/SiO₂, glass) sequentially in an ultrasonic bath with acetone (B3395972) and isopropyl alcohol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) to modify the surface energy.[21]
-
-
Chamber Preparation:
-
Load the cleaned substrate into the vacuum chamber.
-
Place high-purity this compound powder (e.g., 99.99%) into a tungsten or tantalum evaporation boat.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.[8]
-
-
Deposition:
-
Heat the evaporation boat by passing a current through it. The temperature should be raised slowly to avoid sudden outgassing. The sublimation temperature of this compound is typically in the range of 300-335°C.[17]
-
Maintain the substrate at a desired temperature, for example, room temperature (25°C) or elevated temperatures to promote crystallization.[8][16]
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate is between 0.1 and 0.4 nm/s.[8][9]
-
Once the desired thickness is achieved, stop the heating and allow the system to cool down before venting the chamber.
-
-
Post-Deposition Annealing (Optional):
Workflow Diagram:
Physical Vapor Transport (PVT)
PVT is the method of choice for growing large, high-quality single crystals of this compound, which exhibit the highest reported charge carrier mobilities. The principle relies on the sublimation of the source material and its recrystallization in a cooler region of a furnace under a controlled gas flow.
Protocol:
-
System Setup:
-
Use a horizontal tube furnace with multiple heating zones to create a precise temperature gradient.
-
A quartz or fused silica (B1680970) tube is used as the growth chamber.
-
Connect a mass flow controller to introduce a carrier gas (e.g., high-purity argon or nitrogen).[2][10]
-
-
Source Preparation:
-
Place a crucible containing high-purity this compound powder in the hottest zone of the furnace (source zone). It is often beneficial to pre-purify the this compound by sublimation.[10]
-
-
Crystal Growth:
-
Establish a stable temperature gradient along the tube. A typical source temperature is between 290°C and 335°C.[2][10]
-
Introduce a steady flow of the carrier gas (e.g., 30-75 sccm).[2][10]
-
The sublimed this compound vapor is transported by the carrier gas towards the cooler end of the tube.
-
Crystals will grow on the walls of the tube or on a substrate placed in the crystallization zone where the temperature is optimal for nucleation and growth.
-
The growth process can take several hours to days to yield large crystals.[2]
-
-
Crystal Harvesting:
-
After the growth period, cool the furnace down slowly to prevent thermal shock to the crystals.
-
Carefully remove the crystals from the tube.
-
Workflow Diagram:
Solution-Based Deposition: Spin Coating with Solvent Vapor Annealing (SVA)
Solution-based methods offer a low-cost and scalable approach to fabricating this compound thin films. Spin coating is a common technique, often followed by solvent vapor annealing to improve the crystallinity of the film.
Protocol:
-
Solution Preparation:
-
Dissolve this compound powder in a suitable organic solvent (e.g., chloroform, toluene) to a desired concentration (e.g., 1-9 mg/mL).[13] Sonication may be required to fully dissolve the material.
-
-
Substrate Preparation:
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the this compound solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to spread the solution and evaporate the solvent, leaving a thin film.
-
-
Solvent Vapor Annealing (SVA):
-
Place the spin-coated substrate in a sealed chamber (e.g., a petri dish).
-
Introduce a small amount of a solvent (e.g., dichloromethane) into the chamber, ensuring it does not come into direct contact with the film.
-
The solvent vapor in the sealed chamber increases the mobility of the this compound molecules on the substrate, promoting crystallization.[13][14]
-
The annealing time can range from minutes to hours, depending on the desired crystal size and morphology.
-
Workflow Diagram:
Characterization of this compound Thin Films
To evaluate the quality of the deposited this compound films, a variety of characterization techniques are employed:
-
Atomic Force Microscopy (AFM): To analyze the surface morphology, roughness, and grain size.[21]
-
X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To determine the crystal structure, polymorphism, and molecular orientation.[12][23]
-
Polarized Optical Microscopy (POM): To visualize crystalline domains and their alignment.[13][22]
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To investigate the optical properties and confirm the electronic structure of the film.[8][24]
-
Field-Effect Transistor (FET) Characterization: To measure the charge carrier mobility, on/off ratio, and threshold voltage of the film when integrated into a transistor device.[4][8]
Conclusion
The deposition of high-quality this compound thin films is a cornerstone for the advancement of organic electronics. This document has provided a comprehensive overview of the primary deposition techniques, including thermal evaporation, physical vapor transport, and solution-based methods. The choice of technique is a critical decision that must be guided by the specific requirements of the intended application, balancing factors such as desired charge carrier mobility, film morphology, and manufacturing scalability. The detailed protocols and comparative data presented here serve as a valuable resource for researchers and scientists to fabricate high-performance this compound thin films and to further innovate in the field of organic semiconductor devices.
References
- 1. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface doping of this compound single crystals by molecular electron donors and acceptors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03640E [pubs.rsc.org]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. researchgate.net [researchgate.net]
- 5. fedoa.unina.it [fedoa.unina.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Morphology and transport characterization of solution-processed this compound thin films on polymer-modified substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mse-en.xjtu.edu.cn [mse-en.xjtu.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. researchgate.net [researchgate.net]
- 20. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Strategies to Control Crystal Growth of Highly Ordered this compound Thin Films for Application in Organic Photodetectors | Semantic Scholar [semanticscholar.org]
- 24. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
Application Notes and Protocols for the Characterization of Rubrene Thin Film Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and characterizing the morphology of rubrene thin films, a critical aspect influencing their performance in electronic and optoelectronic devices. The protocols outlined below detail standard procedures for thin film deposition and morphological analysis.
Introduction to this compound Thin Film Morphology
This compound (C₄₂H₂₈) is a well-studied organic semiconductor known for its high charge carrier mobility, making it a promising material for applications in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and sensors. The performance of these devices is intrinsically linked to the morphology of the this compound thin film, which encompasses features such as crystallinity, grain size, molecular orientation, and surface roughness.
The morphology of this compound thin films can be tailored by controlling the deposition parameters. Common deposition techniques include thermal evaporation, solution processing (e.g., spin-coating), and various post-deposition treatments like solvent vapor annealing. These methods can produce a range of morphologies from amorphous to polycrystalline and even single-crystal-like domains. Characterizing these morphologies is crucial for optimizing device fabrication and performance.
Key Morphological Parameters and Their Impact
The following table summarizes key morphological parameters of this compound thin films and their influence on device characteristics.
| Morphological Parameter | Typical Characterization Techniques | Impact on Device Performance |
| Crystallinity | X-ray Diffraction (XRD), Grazing Incidence X-ray Diffraction (GIXD) | Higher crystallinity generally leads to improved charge transport and higher mobility. The crystal structure can be orthorhombic or triclinic, with the orthorhombic phase often being more desirable for high-performance devices.[1][2][3][4] |
| Grain Size and Shape | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Polarized Optical Microscopy (POM) | Larger, well-interconnected grains reduce the number of grain boundaries, which can act as traps for charge carriers, thus enhancing mobility.[1][5][6] The shape can range from dendritic fibers to 3D microcrystalline structures.[1] |
| Surface Roughness | Atomic Force Microscopy (AFM), Profilometry | A smooth surface is generally preferred for fabricating layered device structures to ensure good interfacial contact and minimize leakage currents.[2][7][8] |
| Molecular Orientation | Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy, GIXD | The orientation of this compound molecules relative to the substrate significantly affects charge transport. A standing-up orientation is often desired for efficient charge transport between electrodes. |
| Film Coverage | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Complete and uniform film coverage is essential for device functionality and to avoid short circuits. |
Experimental Protocols
This compound Thin Film Deposition
3.1.1. Protocol for Thermal Evaporation
Thermal evaporation is a widely used physical vapor deposition technique to grow high-purity this compound thin films in a vacuum environment.
Materials:
-
This compound powder (high purity)
-
Substrates (e.g., Si/SiO₂, glass, FTO-coated glass)[9]
-
Crucible (e.g., tantalum, tungsten)
-
High-vacuum deposition chamber
Procedure:
-
Substrate Preparation: Clean the substrates meticulously. A common procedure for Si/SiO₂ is the RCA cleaning method.[5][6] For creating hydrophobic surfaces, substrates can be treated with solutions like octadecyltrichlorosilane (B89594) (OTS).[5][6]
-
Loading: Place the this compound powder into the crucible and mount the cleaned substrates in the substrate holder within the deposition chamber.
-
Evacuation: Evacuate the chamber to a high vacuum, typically around 10⁻⁶ Torr or lower.[7]
-
Deposition:
-
Heat the crucible containing the this compound powder to its sublimation temperature (e.g., 300°C).[1]
-
Control the substrate temperature as it significantly influences the film morphology.[1][10] A range of 103-221°C has been explored.[1]
-
Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate is around 0.1 Å/s.[5][6]
-
-
Cooling and Venting: After achieving the desired thickness, stop the heating and allow the system to cool down before venting the chamber to atmospheric pressure.
3.1.2. Protocol for Solution Processing with Solvent Vapor Annealing (SVA)
Solution processing offers a lower-cost and scalable method for depositing this compound films. Solvent vapor annealing is a post-deposition treatment that can significantly improve the crystallinity and grain size of the film.[9][11]
Materials:
-
This compound powder
-
Solvent (e.g., chloroform, dichloromethane)[9]
-
Substrates (e.g., Si/SiO₂, FTO-coated glass)[9]
-
Spin-coater
-
Enclosed chamber for SVA
Procedure:
-
Solution Preparation: Dissolve this compound powder in a suitable solvent to the desired concentration (e.g., 1-9 mg/mL).[9]
-
Spin-Coating:
-
Place the cleaned substrate on the spin-coater chuck.
-
Dispense the this compound solution onto the substrate.
-
Spin-coat at a specific speed and duration to achieve the desired film thickness.
-
-
Solvent Vapor Annealing:
-
Place the spin-coated film in an enclosed chamber.
-
Introduce a controlled amount of a solvent vapor (e.g., dichloromethane) into the chamber.[9] The presence of the vapor increases the mobility of the this compound molecules, facilitating their self-assembly into crystalline domains.[12][13][14]
-
The annealing time and solvent vapor pressure are critical parameters to control the final morphology.
-
After annealing, slowly remove the solvent vapor to allow for gradual crystallization.
-
Morphological Characterization Techniques
3.2.1. Protocol for Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to obtain topographical information of the film surface, including roughness and grain size.
Equipment:
-
Atomic Force Microscope
-
AFM probes (tapping mode cantilevers are commonly used)[6]
Procedure:
-
Sample Mounting: Securely mount the this compound thin film sample on the AFM stage.
-
Probe Installation: Install a suitable AFM probe into the instrument.
-
Initial Setup:
-
Engage the probe with the sample surface in tapping mode to minimize sample damage.[6]
-
Optimize the imaging parameters, including scan size, scan rate, setpoint, and gains.
-
-
Image Acquisition: Scan the desired area of the film to acquire the topography image.
-
Data Analysis: Use AFM software to analyze the images and quantify parameters such as root-mean-square (RMS) roughness and grain size distribution.[7] For example, crystalline domains may exhibit a higher RMS roughness (~10 nm) compared to amorphous regions (<2 nm).[7]
3.2.2. Protocol for X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique to determine the crystal structure and orientation of the this compound thin film.
Equipment:
Procedure:
-
Sample Alignment: Mount the sample on the diffractometer stage and align it with the X-ray beam.
-
Scan Configuration:
-
Data Collection: Collect the diffraction pattern over a desired 2θ range (e.g., 3.5° to 21°).[3]
-
Data Analysis:
-
Identify the diffraction peaks and compare their positions with known crystal structures of this compound (orthorhombic or triclinic).[9][15]
-
The peak intensity and width can provide information about the degree of crystallinity and crystallite size. For instance, a peak at 2θ = 8.22° can be attributed to the (001) crystal plane of the triclinic this compound crystal.[15]
-
Data Presentation
Quantitative data from morphological characterization should be presented in a clear and structured manner for easy comparison.
Table 1: Influence of Substrate Temperature on this compound Thin Film Morphology (Thermal Evaporation)
| Substrate Temperature (°C) | Average Grain Size (µm) | RMS Roughness (nm) | Crystal Structure |
| 103 | - | - | Orthorhombic |
| 170 | Increases with temperature | Changes observed | Orthorhombic |
| 221 | Larger grains, change from dendritic to 3D microcrystalline[1] | - | Orthorhombic |
Table 2: Influence of Substrate Type on this compound Thin Film Morphology
| Substrate | Film Thickness (Å) | Grain Size | Surface Coverage (%) |
| Hydrophilic (RCA treated SiO₂) | 6 | Larger islands | - |
| Hydrophobic (OTS treated SiO₂) | 6 | Smaller grains, more nucleation sites[6] | - |
| Hydrophilic (RCA treated SiO₂) | 200 | - | Higher |
| Hydrophobic (OTS treated SiO₂) | 200 | - | Lower |
Visualizations
Caption: Experimental workflow for this compound thin film fabrication and characterization.
Caption: Relationship between processing parameters, morphology, and device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Morphology and transport characterization of solution-processed this compound thin films on polymer-modified substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Rubrene in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubrene (5,6,11,12-tetraphenylnaphthacene) is a highly fluorescent, p-type organic semiconductor that has garnered significant attention in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs).[1] Its exceptional charge carrier mobility, high photoluminescence quantum yield (approaching 100% in solution), and excellent thermal stability make it a versatile material for various roles within an OLED device structure.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in OLEDs, targeting researchers and scientists in materials science and device engineering.
Applications of this compound in OLEDs
This compound's versatility allows it to be employed in several key functions within an OLED, each contributing to enhanced device performance.
-
As a Dopant in the Emissive Layer (EML): When doped into a host material, this compound can significantly improve the luminous intensity and efficiency of the OLED.[1] The host-dopant system allows for efficient energy transfer from the host to the this compound guest, which then emits light with high efficiency.
-
As a Host in the Emissive Layer (EML): this compound's high charge mobility also makes it a suitable host material for other fluorescent or phosphorescent dopants.[3]
-
As a Light-Emitting Layer (EML): Pure this compound films can be used as the emissive layer, typically producing orange-yellow light.[1][4]
-
As a Buffer/Interlayer: A thin layer of this compound between the anode and the hole transport layer (HTL) can balance charge injection, leading to improved device efficiency and stability.[1][5]
-
In Thermally Activated Delayed Fluorescence (TADF) Systems: this compound can be used as a fluorescent dopant in conjunction with a TADF host, enabling the harvesting of both singlet and triplet excitons and leading to high external quantum efficiencies.[6]
Quantitative Data Summary
The following tables summarize the performance of various this compound-based OLEDs as reported in the literature.
Table 1: Performance of OLEDs with this compound as a Dopant
| Host Material | Dopant Concentration (wt%) | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| 3P-T2T | x% | ITO/MoO3/NPB/TCTA/3P-T2T:x% this compound/3P-T2T/LiF/Al | - | - | - | - |
| Alq3 | 3 | ITO/2T-NATA/NPB/DPVBi/Alq3:this compound/Alq3/LiF/Al | 5.10 | - | - | - |
| m-MTDATA | 10 | - | - | - | - | - |
| TCTA | 10 | - | - | - | - | - |
| CBP | 10 | - | - | - | - | - |
| NPB | 10 | - | - | - | - | - |
| Alq3 | 10 | - | - | - | - | - |
| TADF Host (TCTA:Tm3PyBPZ) | - | - | - | - | 10.0 | - |
| DBP | 1.5 | - | - | - | 5.24 | 2.2 |
Data extracted from multiple sources to illustrate the range of performance.[1][3][6][7][8]
Table 2: Performance of OLEDs with this compound in Other Roles
| Role of this compound | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) |
| Buffer Layer (8 nm) | FTO/Rubrene/TPD/Alq3/LiF/Al | 6.31 | - | - |
| Yellow Light Layer (0.5 nm) | NPB/Rubrene/MCP/MCP:FIrPic/Rubrene/TPBi/Alq3/LiF/Al | 6.41 | - | 8344 |
| Charge Generation Layer (CGL) | C60/rubrene:MoO3 | 43.1 | 15.1 | - |
| Electron Transport Layer (ETL) | This compound/Bphen | 5.50 | - | - |
Data extracted from multiple sources to illustrate the versatility of this compound.[1][4][5]
Experimental Protocols
Protocol 1: Fabrication of a this compound-Doped OLED via Thermal Evaporation
This protocol describes a general procedure for fabricating a multilayer OLED using this compound as a dopant in the emissive layer.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a nitrogen gun. d. Treat the ITO surface with oxygen plasma or UV-ozone to improve the work function and enhance hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). b. Deposit the organic layers sequentially without breaking the vacuum. The deposition rates should be carefully controlled using a quartz crystal thickness monitor. i. Hole Injection Layer (HIL): Deposit a layer of a suitable HIL material, such as MoO₃ (e.g., 3 nm). ii. Hole Transport Layer (HTL): Deposit a layer of an HTL material, such as NPB (N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl) (e.g., 20 nm). iii. Emissive Layer (EML): Co-evaporate the host material (e.g., Alq₃) and the this compound dopant from separate sources. The doping concentration is controlled by adjusting the relative deposition rates. For example, for a 3 wt% doping concentration, the deposition rate of this compound should be approximately 3% of the rate of the host. The total thickness of the EML is typically around 20-40 nm. iv. Electron Transport Layer (ETL): Deposit a layer of an ETL material, such as Alq₃ (tris(8-hydroxyquinolinato)aluminum) (e.g., 30 nm).
3. Cathode Deposition: a. Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF) (e.g., 1 nm), to lower the electron injection barrier. b. Deposit a thicker layer of a metal cathode, such as Aluminum (Al) (e.g., 100 nm).
4. Encapsulation: a. To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
Protocol 2: Device Characterization
1. Electroluminescence (EL) Spectra and Chromaticity: a. Measure the EL spectra of the fabricated OLED using a spectroradiometer (e.g., Konica Minolta CS-2000). b. From the spectra, calculate the Commission Internationale de l'Éclairage (CIE) coordinates to determine the color of the emitted light.
2. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source measure unit (e.g., Keithley 2400) to apply a voltage across the device and measure the current. b. Simultaneously, measure the luminance (in cd/m²) using a calibrated photodiode or a luminance meter. c. From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
3. Lifetime Measurement: a. Operate the device at a constant current density and monitor the luminance over time. b. The device lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (T₅₀).
Visualizations
Device Architecture and Energy Level Diagram
Caption: A generalized workflow for a this compound-doped OLED.
References
- 1. arxiv.org [arxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Thermally Activated Delayed Fluorescence Host for High Performance Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the Fabrication of White Organic Light-Emitting Devices Using the Doping Characteristics of this compound and Programmed Test Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unlocking the Solid-State Secrets of Rubrene: Application Notes for Single Crystal X-ray Diffraction of its Polymorphs
Introduction
Rubrene (5,6,11,12-tetraphenyltetracene) stands as a benchmark organic semiconductor, renowned for its exceptional charge carrier mobility, which is highly dependent on its solid-state packing. The ability of this compound to crystallize into different polymorphs—structures with the same chemical composition but different molecular arrangements—presents both a challenge and an opportunity for materials scientists, chemists, and physicists. Each polymorph exhibits distinct electronic and photophysical properties, making the selective crystallization and structural characterization of paramount importance for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Single crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement within a crystal. For a material like this compound, where subtle changes in intermolecular interactions can drastically alter performance, SC-XRD is an indispensable tool. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the SC-XRD analysis of this compound polymorphs, including detailed experimental protocols for crystal growth and data analysis.
The Polymorphs of this compound
Pristine this compound is known to crystallize in at least three different polymorphs under ambient conditions: orthorhombic, triclinic, and monoclinic.[1][2] The charge transport properties are intimately linked to the π-stacking of the tetracene cores of the this compound molecules.[2][3]
-
Orthorhombic this compound: This is the most studied polymorph due to its "slipped-cofacial" π-stacking arrangement, which facilitates efficient orbital overlap and results in exceptionally high charge carrier mobility.[1][2] This herringbone packing motif is highly desirable for high-performance electronic devices.[3]
-
Triclinic this compound: In this polymorph, the π-stacking is also present, but the molecular arrangement is less favorable for charge transport compared to the orthorhombic phase, leading to significantly lower carrier mobilities.[1][2]
-
Monoclinic this compound: This polymorph is characterized by a lack of significant π-stacking, which results in poor electronic performance.[2]
The selective crystallization of a desired polymorph is a key challenge and is highly sensitive to the growth conditions, such as the choice of solvent, temperature, and growth rate.[2][4]
Crystallographic Data of this compound Polymorphs
The following table summarizes the key crystallographic parameters for the three primary polymorphs of this compound, as determined by single crystal X-ray diffraction. This data is essential for phase identification and for understanding the structure-property relationships.
| Parameter | Orthorhombic Polymorph | Triclinic Polymorph | Monoclinic Polymorph |
| Crystal System | Orthorhombic | Triclinic | Monoclinic |
| Space Group | Cmca | P-1 | P2₁/c |
| a (Å) | 26.828(4)[5] | 7.02[6] | 8.7397(10)[5] |
| b (Å) | 7.18[6] | 8.54[6] | 26.90(3)[5] |
| c (Å) | 14.43[6] | 11.95[6] | 11.660(1)[5] |
| α (°) | 90 | 93.04[6] | 90 |
| β (°) | 90 | 105.58[6] | 105.79(1)[5] |
| γ (°) | 90 | 96.28[6] | 90 |
| Volume (ų) | 2801.9(8) | 701.9 | 2248.0(4) |
| Z | 4 | 1 | 4 |
| Temperature (K) | 175[5] | Ambient | 173[5] |
| CSD Code | QQQCIG07[5] | QQQCIG14[5] | QQQCIG13[5] |
Experimental Protocols
Protocol 1: Crystal Growth of this compound Polymorphs
The successful growth of high-quality single crystals is the most critical step for SC-XRD analysis. The choice of method and solvent can direct the crystallization towards a specific polymorph.
A. Solution Growth of Orthorhombic and Triclinic Polymorphs
Solution-based methods are widely used for growing organic single crystals due to their simplicity and versatility.
-
Objective: To grow orthorhombic or triclinic single crystals of this compound.
-
Materials:
-
High-purity this compound powder (>99%)
-
Solvents: p-xylene (B151628), toluene, aniline, 1,2-dichloroethane (B1671644) (DCE) for orthorhombic growth.[1] Chloroform (B151607) and methanol (B129727) (as an anti-solvent) for triclinic growth.
-
Glass vials with screw caps
-
Heating plate
-
Syringe and filters (0.2 µm)
-
-
Procedure (Slow Cooling/Evaporation for Orthorhombic Polymorph):
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., p-xylene or toluene) by gently heating and stirring in a sealed vial.
-
Filter the hot solution through a pre-warmed syringe filter into a clean vial to remove any particulate impurities.
-
Allow the vial to cool down to room temperature very slowly. This can be achieved by placing the vial in a dewar filled with hot water or by using a programmable heating mantle.
-
Alternatively, allow the solvent to evaporate slowly over several days by loosely capping the vial.
-
Harvest the resulting hexagonal-shaped single crystals.[1]
-
-
Procedure (Anti-Solvent Precipitation for Triclinic Polymorph):
-
Dissolve purified this compound powder in a good solvent like chloroform to a concentration of approximately 30 mmol·L⁻¹.
-
In a separate vial, place a larger volume of an anti-solvent, such as methanol (e.g., 2.5 mL).
-
Quickly inject a small amount of the this compound/chloroform solution (e.g., 50 µL) into the vial containing methanol.
-
Leave the vial undisturbed at a constant temperature (e.g., 25 °C) for 24-48 hours.
-
Parallelogram-shaped triclinic crystals will precipitate out of the solution.[1]
-
B. Physical Vapor Transport (PVT) for Orthorhombic Polymorphs
PVT is a powerful technique for growing high-purity, strain-free single crystals of organic semiconductors.
-
Objective: To grow high-quality orthorhombic single crystals of this compound.
-
Materials:
-
High-purity this compound powder (sublimed grade recommended)
-
Horizontal or vertical tube furnace with multiple heating zones
-
Quartz or glass tube
-
Inert carrier gas (e.g., high-purity argon) with a mass flow controller
-
Vacuum pump
-
-
Procedure:
-
Place a small amount of this compound powder (source material) in a quartz boat at the center of the furnace's high-temperature zone.
-
Establish a temperature gradient along the tube. A typical source temperature for this compound is between 280-330 °C.
-
The crystals will grow in a cooler zone of the furnace, typically where the temperature is between 220-260 °C.
-
Flow a slow stream of an inert carrier gas (e.g., 50-100 mL/min) through the tube to transport the sublimed this compound molecules to the growth zone.
-
The growth process can take several hours to days, depending on the desired crystal size.
-
After the growth is complete, cool the furnace down slowly to prevent thermal shock to the crystals.
-
The resulting crystals are typically thin, red, plate-like, and of the orthorhombic phase.
-
Protocol 2: Single Crystal X-ray Diffraction (SC-XRD) Data Collection and Analysis
This protocol outlines the general steps for analyzing a this compound single crystal using a modern diffractometer.
-
Objective: To determine the unit cell, space group, and atomic coordinates of a this compound single crystal.
-
Materials:
-
High-quality single crystal of this compound (0.1 - 0.5 mm in size)
-
Single crystal X-ray diffractometer equipped with a Mo (Kα λ = 0.71073 Å) or Cu (Kα λ = 1.5418 Å) X-ray source and a CCD or CMOS detector.
-
Goniometer head with a mounting loop (e.g., MiTeGen loops)
-
Cryoprotectant oil (e.g., Paratone-N)
-
Low-temperature device (cryostream)
-
Computer with data collection and structure solution/refinement software (e.g., Bruker APEX, SHELX, Olex2)
-
-
Procedure:
-
Crystal Mounting:
-
Under a microscope, select a suitable single crystal that is free of cracks and other visible defects.
-
Coat the crystal in a thin layer of cryoprotectant oil.
-
Carefully attach the crystal to the tip of the mounting loop.
-
Mount the loop on the goniometer head of the diffractometer.
-
Flash-cool the crystal to a low temperature (typically 100-125 K) using the cryostream. This minimizes thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial set of short-exposure frames to determine the unit cell and crystal quality.
-
The software will auto-index the reflections to determine the preliminary unit cell parameters and Bravais lattice.
-
Based on the unit cell and symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction data. This typically involves a series of scans through different crystal orientations.
-
Collect the full dataset. The duration can range from a few hours to a day, depending on the crystal's diffracting power and the X-ray source intensity.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or dual-space methods (e.g., using the SHELXT or SIR programs). This will provide an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using full-matrix least-squares on F².
-
Initially, refine the positions and isotropic displacement parameters of the non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the non-hydrogen atoms with anisotropic displacement parameters.
-
Continue the refinement until the model converges, as indicated by minimal shifts in the refined parameters and low residual factors (R1, wR2).
-
Validate the final structure for geometric reasonability and check for any unassigned electron density.
-
-
Diagrams
Caption: Experimental workflow for the SC-XRD analysis of this compound polymorphs.
Caption: Factors influencing the formation and properties of this compound polymorphs.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Commercial Rubrene Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubrene, a tetraphenyl derivative of tetracene, is a highly sought-after organic semiconductor due to its exceptional charge carrier mobility and electroluminescent properties. However, the performance of this compound-based electronic devices is critically dependent on the purity of the material. Commercial this compound powder often contains impurities that can act as charge traps, limiting device efficiency and longevity. This document provides detailed protocols for the purification of commercial this compound powder using physical vapor transport (sublimation) and solvent recrystallization methods. Quantitative data on purification outcomes are summarized, and experimental workflows are visually represented to guide researchers in obtaining high-purity this compound for advanced applications.
Introduction
The intrinsic electronic properties of organic semiconductors like this compound are highly sensitive to the presence of impurities. These impurities, which can originate from the synthesis process or degradation, can introduce trap states within the material's bandgap, hindering charge transport and quenching luminescence. Therefore, rigorous purification of commercially available this compound is a crucial step in the fabrication of high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices.
The two most common and effective methods for purifying this compound are physical vapor transport (PVT), a form of sublimation, and recrystallization from organic solvents. PVT is particularly effective at removing non-volatile impurities and can yield high-quality single crystals. Recrystallization is a simpler technique that can be effective for removing impurities with different solubility profiles from this compound.
Purification Methods and Quantitative Data
The choice of purification method depends on the nature of the impurities and the desired final purity of the this compound.
Physical Vapor Transport (PVT) / Sublimation
Sublimation is a highly effective technique for purifying solids that can transition directly from the solid to the gas phase without passing through a liquid phase.[1][2] This method is particularly well-suited for this compound, as it allows for the separation of non-volatile impurities. For optimal results, sublimation is often performed multiple times.[3]
Quantitative Data for Physical Vapor Transport of this compound
The yield of high-quality this compound crystals is dependent on various parameters, including the source temperature, pressure (or inert gas flow rate), and the temperature gradient within the sublimation apparatus.
| Parameter | Value | Yield of Useful Crystals (Number) | Total Area of Useful Crystals (mm²) | Normalized Area (mm²/mg of sublimed this compound) | Reference |
| Source Temperature | 300°C | - | - | - | [4] |
| Argon Flow Rate | 10 mL/min | 15 | 3.8 | 0.11 | [4] |
| 20 mL/min | 23 | 8.5 | 0.20 | [4] | |
| 30 mL/min | 35 | 12.8 | 0.25 | [4] | |
| 40 mL/min | 28 | 10.1 | 0.18 | [4] | |
| 50 mL/min | 21 | 6.2 | 0.10 | [4] | |
| 60 mL/min | 18 | 4.5 | 0.07 | [4] | |
| Purity | Commercial | >98% | - | - | |
| After 1x Sublimation | >99.5% | - | - | ||
| After 2x Sublimation | >99.9% | - | - | [3] | |
| After 3x Sublimation | ≥99.995% | - | - |
Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures.[5][6][7] For this compound, aromatic solvents are often employed.
Suitable Solvents for this compound Recrystallization:
Quantitative data for recrystallization is highly dependent on the specific solvent, cooling rate, and initial impurity concentration. Generally, a successful recrystallization can significantly improve the purity of the material, though it may not be as effective as multi-step sublimation for achieving ultra-high purity.
Experimental Protocols
Protocol for Purification of this compound by Physical Vapor Transport (PVT)
This protocol describes a typical procedure for the purification of commercial this compound powder using a horizontal tube furnace.
Materials and Equipment:
-
Commercial this compound powder (>98% purity)
-
Quartz tube (e.g., 1-inch diameter)
-
Horizontal tube furnace with programmable temperature control
-
Schlenk line or vacuum pump capable of reaching < 10⁻⁵ Torr
-
Inert gas supply (high-purity argon) with mass flow controller
-
Quartz wool
-
Spatula and weighing paper
-
Clean glass vials for collecting purified crystals
Procedure:
-
Preparation of the Sublimation Tube:
-
Thoroughly clean and dry the quartz tube.
-
Place a small, loose plug of quartz wool inside the tube to act as a porous barrier.
-
Load approximately 50-100 mg of commercial this compound powder into a quartz boat or a sealed-end glass tube and place it in the center of the quartz tube, which will be the hot zone of the furnace.[3]
-
-
Assembly and Purging:
-
Connect the quartz tube to the Schlenk line or vacuum pump.
-
Evacuate the tube to a pressure below 10⁻⁵ Torr.
-
Backfill the tube with high-purity argon gas.
-
Repeat the evacuation and backfilling cycle at least three times to ensure an inert atmosphere.
-
Establish a constant flow of argon gas at an optimized rate (e.g., 30 mL/min).[4]
-
-
Sublimation Process:
-
Heat the center of the furnace (source zone) to a temperature of 280-300°C.[4] A shallow temperature gradient of approximately 1-2°C/cm should be established along the tube towards the cooler end.[4]
-
The this compound powder will sublime and be carried by the argon flow towards the cooler region of the tube.
-
Maintain the sublimation conditions for a period of 2-4 hours, or until all the this compound has sublimed.
-
-
Crystal Growth and Collection:
-
Purified this compound will deposit as single crystals in a cooler zone of the tube where the temperature is typically between 200°C and 250°C.
-
Impurities with different sublimation temperatures will deposit in different zones of the tube, allowing for their separation.
-
After the sublimation is complete, turn off the furnace and allow the tube to cool to room temperature under the argon flow.
-
Carefully remove the purified this compound crystals from the walls of the quartz tube and store them in a clean, airtight vial under an inert atmosphere.
-
-
Repeated Sublimation (Optional):
-
For achieving higher purity, the collected crystals can be subjected to a second or even third round of sublimation following the same procedure.[3]
-
Protocol for Purification of this compound by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound from an organic solvent.
Materials and Equipment:
-
Commercial this compound powder
-
High-purity recrystallization solvent (e.g., p-xylene, toluene)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Spatula and weighing paper
Procedure:
-
Solvent Selection and Dissolution:
-
Place the impure this compound powder in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., p-xylene) to the flask.
-
Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum to remove any residual solvent.
-
Characterization of Purified this compound
The purity and crystallinity of the purified this compound should be assessed using appropriate analytical techniques:
-
Melting Point: Pure this compound has a sharp melting point. Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to identify the presence of solvent molecules or other organic impurities.[8]
-
X-ray Diffraction (XRD): XRD analysis confirms the crystalline structure of the purified this compound.[8]
-
Photoluminescence Spectroscopy: The photoluminescence spectrum of pure this compound is well-defined. Impurities can introduce additional emission peaks or cause a shift in the main peak.
Visualizing the Purification Workflow and Logic
The following diagrams illustrate the experimental workflow for this compound purification and the logical relationship between the different purification techniques.
Caption: Workflow for the purification of commercial this compound powder.
References
Application Notes and Protocols for Ambipolar Transport in Rubrene Single-Crystal Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the study of ambipolar transport in rubrene single-crystal field-effect transistors (FETs). This compound, a well-studied organic semiconductor, is notable for its high charge carrier mobility, making it an excellent material for investigating the fundamental principles of charge transport in organic electronic devices. The ability to transport both holes and electrons (ambipolar transport) within a single material is crucial for the development of complex organic circuits, such as complementary inverters.[1][2]
Principles of Ambipolar Transport in this compound Single-Crystal FETs
An ambipolar transistor is a type of field-effect transistor that can conduct both electrons and holes, depending on the applied gate voltage.[1] The operation of an ambipolar FET relies on the ability to accumulate either holes or electrons at the semiconductor/dielectric interface.
-
Hole Accumulation (p-channel operation): When a negative gate voltage (VG) is applied, it attracts positively charged holes to the interface between the this compound crystal and the gate dielectric. If a negative drain-source voltage (VDS) is also applied, these holes are injected from the source electrode and travel towards the drain, resulting in a hole current (IDS).
-
Electron Accumulation (n-channel operation): Conversely, a positive gate voltage attracts electrons to the semiconductor/dielectric interface. With a positive VDS, electrons are injected from the source and move towards the drain, creating an electron current.
The ability to achieve efficient ambipolar transport is highly dependent on several factors:
-
Energy Level Alignment: The work functions of the source and drain electrodes must be suitable for the injection of both holes into the Highest Occupied Molecular Orbital (HOMO) and electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The use of asymmetric contacts (e.g., a high work function metal for hole injection and a low work function metal for electron injection) can facilitate this process.[3][4]
-
Interface Quality: The interface between the this compound crystal and the gate dielectric must be relatively free of charge traps, which can immobilize charge carriers and hinder transport.[5] Surface treatments of the dielectric can minimize these traps.[3][5]
-
Purity of this compound: Impurities within the this compound single crystal can act as charge traps, significantly reducing carrier mobility, particularly for electrons.[6][7]
Data Presentation: Performance of Ambipolar this compound Single-Crystal FETs
The performance of ambipolar this compound single-crystal FETs is characterized by several key parameters, which are summarized in the table below. These values are compiled from various research articles and represent a range of fabrication techniques and measurement conditions.
| Parameter | Hole (p-channel) | Electron (n-channel) | Electrode Materials | Dielectric Material | Reference(s) |
| Mobility (μ) | Up to 43 cm²/Vs | Up to 0.81 cm²/Vs | Au, Ca | Polymethylmethacrylate (PMMA) | [6][7] |
| 2 - 6 cm²/Vs | - | Nickel (Ni) | SiO₂ | [8] | |
| ~8 cm²/Vs | - | Silver (Ag) | Parylene | [9] | |
| 1.54 cm²/Vs | 0.28 cm²/Vs | Not Specified | Not Specified | [10] | |
| 10 cm²/Vs | - | Not Specified | Parylene C | [11] | |
| 1.5 cm²/Vs | - | Not Specified | Ta₂O₅ | [11] | |
| Contact Resistance (Rc) | 100 Ω·cm - 1.5 kΩ·cm | - | Nickel (Ni) | SiO₂ | [8] |
| MΩ·cm range | - | Gold (Au) | SiO₂ | [12] | |
| > 1 kΩ·cm | - | Au, Pt, Co, Cu | SiO₂ | [13] | |
| On/Off Ratio | > 10⁶ | > 10⁴ | Not Specified | Not Specified | - |
| Threshold Voltage (VT) | Typically negative | Typically positive | Not Specified | Not Specified | - |
Note: The performance parameters can vary significantly depending on the specific device architecture, fabrication conditions, and measurement environment.
Experimental Protocols
This section outlines the key experimental procedures for the fabrication and characterization of ambipolar this compound single-crystal FETs.
This compound Single Crystal Growth
High-quality this compound single crystals are essential for achieving high carrier mobilities. The most common method for growing these crystals is physical vapor transport (PVT).[14]
Protocol: Physical Vapor Transport Growth of this compound Single Crystals
-
Source Material: Start with high-purity this compound powder (multiple sublimations are recommended to reduce impurities).[6][7]
-
Growth Apparatus: Use a multi-zone tube furnace that allows for precise temperature control of both the source and growth zones.
-
Crystal Growth:
-
Place the this compound powder in the high-temperature source zone (e.g., 280-320 °C).
-
Heat the furnace to create a temperature gradient, with the growth zone at a lower temperature (e.g., 260-300 °C).
-
Introduce a carrier gas (e.g., high-purity argon or nitrogen) at a slow flow rate.
-
This compound will sublimate in the source zone and travel with the carrier gas to the cooler growth zone, where it will crystallize.
-
The growth process can take several hours to days, resulting in thin, platelet-like single crystals.[9]
-
FET Device Fabrication
Several device architectures can be used to fabricate this compound single-crystal FETs. A common and effective method is the lamination of a freestanding this compound crystal onto a pre-patterned substrate.[13][15][16]
Protocol: Fabrication of a Top-Contact, Bottom-Gate this compound FET
-
Substrate Preparation:
-
Use a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate dielectric).
-
Clean the substrate ultrasonically in acetone (B3395972) and isopropanol, followed by drying with nitrogen.
-
Optional: Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as hexamethyldisilazane (B44280) (HMDS) or coat it with a polymer dielectric like PMMA or polystyrene to improve the interface quality and reduce electron traps.[3][5]
-
-
Crystal Lamination:
-
Carefully select a thin, flat this compound single crystal.
-
Gently place the crystal onto the prepared substrate. The crystal adheres via van der Waals forces.[13]
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrode patterns.
-
For ambipolar devices, consider using asymmetric contacts. For example, thermally evaporate a low work function metal like calcium (Ca) for the electron-injecting contact and a high work function metal like gold (Au) for the hole-injecting contact.[3] For simpler p-type devices, gold or nickel can be used for both electrodes.[8][12]
-
The deposition should be performed in a high-vacuum chamber to prevent contamination.
-
Electrical Characterization
The electrical properties of the fabricated FETs are measured using a semiconductor parameter analyzer in a probe station. To protect the device from atmospheric degradation, especially when using reactive metals like calcium, measurements should be conducted in a vacuum or an inert glovebox environment.
Protocol: Electrical Measurement
-
Connect the Device: Place the substrate in the probe station and make electrical contact to the source, drain, and gate electrodes using micromanipulated probes.
-
Output Characteristics:
-
Apply a constant gate voltage (VG).
-
Sweep the drain-source voltage (VDS) and measure the drain-source current (IDS).
-
Repeat for a range of VG values to obtain a family of IDS-VDS curves.
-
-
Transfer Characteristics:
-
Apply a constant VDS in the linear or saturation regime.
-
Sweep the gate voltage (VG) and measure IDS.
-
This measurement is used to determine the field-effect mobility, threshold voltage, and on/off ratio.
-
-
Parameter Extraction:
-
Field-Effect Mobility (μ): In the saturation regime, mobility can be calculated from the slope of the |IDS|1/2 vs. VG plot using the following equation: μ = (2L / WCi) * (∂√|IDS| / ∂VG)² where L is the channel length, W is the channel width, and Ci is the capacitance per unit area of the gate dielectric.
-
Threshold Voltage (VT): Determined by extrapolating the linear portion of the |IDS|1/2 vs. VG plot to zero current.
-
On/Off Ratio: The ratio of the maximum IDS (on-state) to the minimum IDS (off-state).
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of ambipolar transport in this compound single-crystal FETs.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. arxiv.org [arxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanojapan.rice.edu [nanojapan.rice.edu]
Application Notes and Protocols for Doping Strategies of Rubrene Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rubrene (C₄₂H₂₈) is a high-performance organic semiconductor renowned for its high charge carrier mobility, making it a promising candidate for various organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1] The ability to control the charge carrier concentration in this compound thin films through doping is crucial for optimizing device performance, reducing contact resistance, and enabling new device architectures.[2][3] This document provides detailed application notes and experimental protocols for various p-type and n-type doping strategies for this compound thin films.
Doping Strategies and Their Effects
Molecular doping of organic semiconductors involves the transfer of charge between the host semiconductor (this compound) and a dopant molecule. This process can be categorized into p-type doping, where the dopant acts as an electron acceptor, creating holes in the this compound film, and n-type doping, where the dopant acts as an electron donor, injecting electrons into the this compound film.
P-type doping aims to increase the hole concentration in the this compound film, thereby enhancing its conductivity and facilitating hole injection from the electrodes. Common p-type dopants for this compound include molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) (Mo(tfd)₃), molybdenum trioxide (MoO₃), and 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F₄-TCNQ).
-
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) (Mo(tfd)₃): This dopant has been shown to be effective in doping amorphous this compound films. However, its effectiveness is significantly reduced in crystalline this compound films.[4]
-
Molybdenum Trioxide (MoO₃): MoO₃ is a widely used p-type dopant due to its deep-lying electronic states that facilitate efficient hole injection.[5]
-
2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F₄-TCNQ): F₄-TCNQ is a strong electron acceptor and a common p-type dopant for many organic semiconductors. Studies on similar organic systems have shown that F₄-TCNQ doping can increase the hole mobility by up to two orders of magnitude.[6] However, some studies suggest that F₄-TCNQ may not effectively dope (B7801613) this compound and can diffuse through the this compound layer.[7]
N-type doping introduces excess electrons into the this compound film, which is intrinsically a p-type material. This allows for the fabrication of n-channel transistors and complementary circuits.
-
Cobaltocene (CoCp₂): Cobaltocene is an effective n-type dopant for this compound due to its low ionization energy, which facilitates electron transfer to the conduction band of this compound.[2][8] This doping can lead to a significant increase in current density.[9]
Quantitative Data on Doped this compound Thin Films
The following tables summarize the reported electrical properties of undoped and doped this compound thin films. Note that the properties are highly dependent on the film quality, crystallinity, and fabrication method.
| Doping Condition | Dopant | Host Material | Mobility (cm²/Vs) | Conductivity (S/cm) | ON/OFF Ratio | Reference(s) |
| Undoped | - | Amorphous this compound | ~10⁻⁶ | - | - | [10] |
| Undoped | - | Crystalline this compound (OTFT) | 1.23 x 10⁻⁴ | - | ~10³ | [2] |
| Undoped | - | Polycrystalline this compound (MAPLE) | up to 0.13 | - | - | [10] |
| Undoped | - | Crystalline this compound (abrupt heating) | ~0.5 | - | - | [7] |
| P-Doped | Mo(tfd)₃ | Amorphous this compound | Doping successful | Increased | - | [4] |
| P-Doped | Mo(tfd)₃ | Crystalline this compound | No evidence of doping | - | - | [4] |
| N-Doped | Cobaltocene | This compound | - | Increased by 10³ (current density) | - | [9] |
Note: Direct comparative data for F₄-TCNQ and MoO₃ doped this compound thin film mobility and conductivity were not consistently available in the searched literature. The effect of F₄-TCNQ has been shown to be system-dependent.
Experimental Protocols
Detailed protocols for the fabrication and doping of this compound thin films are provided below.
3.1.1 Thermal Evaporation
This method allows for the deposition of high-purity, uniform thin films in a high-vacuum environment.
Protocol:
-
Substrate Preparation:
-
Clean substrates (e.g., Si/SiO₂, glass, or ITO-coated glass) by sonicating in a sequence of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and bake at 120°C for 30 minutes to remove any residual moisture.
-
Optionally, treat the substrate surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (B44280) (HMDS) to improve film growth.[11]
-
-
Evaporation Process:
-
Place the cleaned substrates in the substrate holder of a thermal evaporation chamber.
-
Load high-purity this compound powder (e.g., 99.99%) into a tungsten or molybdenum boat.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.[11]
-
Set the substrate temperature to the desired value (e.g., 25°C, 40°C, or 90°C).[11][12][13]
-
Gradually increase the current to the evaporation boat to heat the this compound source material.
-
Deposit the this compound thin film at a controlled rate of 0.1 - 0.3 nm/s, monitored by a quartz crystal microbalance.[11][14]
-
Deposit a film of the desired thickness (e.g., 50 nm).[13]
-
After deposition, allow the substrates to cool down to room temperature before venting the chamber.
-
-
Post-Deposition Annealing (Optional):
3.1.2 Solution Processing (Spin Coating)
This method is suitable for large-area deposition and is a lower-cost alternative to vacuum-based techniques.
Protocol:
-
Substrate Preparation:
-
Follow the same cleaning procedure as for thermal evaporation.
-
Optionally, spin-coat a polymer interlayer (e.g., polystyrene) on the substrate to modify the surface energy and promote crystalline growth.[8]
-
-
Solution Preparation:
-
Dissolve this compound powder in a suitable organic solvent, such as chloroform, to the desired concentration (e.g., 1-9 mg/mL).[8]
-
Stir the solution at room temperature until the this compound is completely dissolved.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense the this compound solution onto the center of the substrate.
-
Spin coat at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.
-
-
Solvent Annealing (Optional):
-
To enhance crystallinity, place the spin-coated films in a chamber saturated with the vapor of a solvent like dichloromethane.[15]
-
3.2.1 Co-evaporation (for Thermal Evaporation)
This method involves the simultaneous evaporation of this compound and the dopant material.
Protocol:
-
Follow the thermal evaporation protocol for this compound thin film fabrication.
-
Use a separate evaporation source for the dopant material (e.g., F₄-TCNQ, MoO₃, or CoCp₂).
-
Independently control the deposition rates of both this compound and the dopant to achieve the desired doping concentration in the film.
3.2.2 Sequential Deposition (for Thermal Evaporation)
This method involves depositing a thin layer of the dopant before or after the this compound film deposition.
Protocol:
-
Deposit a thin layer of the dopant (e.g., 1.5 nm of Mo(tfd-CO₂Me)₃) onto the substrate at a controlled rate (e.g., 0.1 Å/s).[4]
-
Subsequently, deposit the this compound thin film on top of the dopant layer using the thermal evaporation protocol.
3.2.3 Solution Mixing (for Spin Coating)
This method involves dissolving both the this compound and the dopant in the same solvent before spin coating.
Protocol:
-
Prepare a solution of this compound in a suitable solvent as described in the solution processing protocol.
-
Prepare a separate solution of the dopant (e.g., F₄-TCNQ) in the same or a compatible solvent.
-
Mix the two solutions at the desired molar ratio.
-
Spin coat the mixed solution onto the substrate following the solution processing protocol.
Characterization Protocols
4.1 Electrical Characterization
-
Fabrication of Test Devices (OFETs):
-
Use a heavily doped silicon wafer with a thermally grown SiO₂ layer as the gate electrode and gate dielectric, respectively.
-
Deposit the doped or undoped this compound thin film as the active layer.
-
Define the source and drain electrodes by thermally evaporating a metal (e.g., gold) through a shadow mask.
-
-
Measurements:
-
Measure the current-voltage (I-V) characteristics of the OFETs using a semiconductor parameter analyzer.
-
Extract the field-effect mobility, threshold voltage, and ON/OFF current ratio from the transfer characteristics.
-
4.2 Spectroscopic and Microscopic Characterization
-
UV-Vis Spectroscopy: To determine the optical bandgap and observe changes upon doping.
-
X-ray Diffraction (XRD): To analyze the crystallinity and orientation of the this compound films.
-
Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the films.
-
Photoelectron Spectroscopy (UPS and XPS): To determine the energy levels (HOMO, LUMO, Fermi level) and study the charge transfer mechanism.
Visualizations
Caption: Experimental workflow for fabrication, doping, and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface doping of this compound single crystals by molecular electron donors and acceptors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03640E [pubs.rsc.org]
- 5. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 6. scispace.com [scispace.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Rubrene in Organic Photovoltaics (OPVs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of rubrene in the fabrication of organic photovoltaic (OPV) devices. This document details the various roles of this compound, summarizes key performance data from recent literature, and offers detailed experimental protocols for the fabrication and characterization of this compound-based OPVs.
Applications of this compound in Organic Photovoltaics
This compound (C₄₂H₂₈) is a versatile p-type organic semiconductor renowned for its high charge carrier mobility and efficient fluorescence.[1][2] In the context of OPVs, this compound has been successfully employed in several key roles to enhance device performance:
-
As a Dopant in the Donor Layer: When doped into a donor material like Poly(3-hexylthiophene) (P3HT), this compound can improve the power conversion efficiency (PCE) of the solar cell. The addition of this compound can lead to additional light absorption and promote charge separation, thereby increasing the short-circuit current (Jsc).[1] For instance, doping 3.5 wt% of this compound into a P3HT:PCBM blend has been shown to increase the Jsc and PCE by over 23%.[1]
-
As a Host Material in the Active Layer: this compound can serve as the primary donor material in a heterojunction with an acceptor like C60. The performance of such devices is highly dependent on the thickness of the this compound layer, which can be optimized to enhance the open-circuit voltage (Voc).[1]
-
As an Interlayer: Introducing a thin layer of this compound at the donor-acceptor interface can act as a blocking layer, effectively separating charge carriers and reducing recombination.[1] This strategy has been shown to increase carrier lifetime.[1]
-
In Perovskite Solar Cells (PSCs): this compound has been used as an interfacial layer between the hole transport layer (such as PEDOT:PSS) and the perovskite film. This application can improve the crystallinity and uniformity of the perovskite layer, facilitate hole transport, and block electron flow, ultimately enhancing the PCE and stability of the PSC.[1]
Data Presentation: Performance of this compound-Based OPVs
The following tables summarize the performance of various this compound-based OPV device architectures as reported in the literature.
Table 1: this compound as a Dopant in P3HT:PCBM Bulk Heterojunction Solar Cells
| Donor | Acceptor | This compound Conc. (wt%) | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| P3HT | PCBM | 0 | - | - | - | - | [1] |
| P3HT | PCBM | 3.5 | Little Change | Increased by 23.1% | Little Change | Increased by 23.4% | [1] |
Table 2: this compound in Heterojunction Organic Solar Cells
| Anode | Hole Transport Layer | Donor | Acceptor | Cathode | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| ITO | MoO₃ | This compound (5-20 nm) | C₆₀ (30 nm) | Ag (120 nm) | Significantly Increased with thickness | - | - | - | [1] |
| ITO | - | CuPc | C₆₀ | - | 0.42 | 15.0 | 0.42 | 2.62% | [3] |
| ITO | - | CuPc:this compound (50%) | C₆₀ | - | 0.55 | 22.9 | 0.38 | 4.72% | [3] |
| ITO | - | CuPc | C₆₀:this compound | - | - | - | - | 5.58% | [3][4] |
| ITO | - | This compound | SubPc | - | 1.4 | - | - | - | [5] |
| ITO | C60-N | This compound (250 nm) | PCBM | MoO₃/Ag | ~0.55 | ~1.2 | ~0.45 | ~0.29 | [6][7] |
| ITO | C60-N | This compound (500 nm) | PCBM | MoO₃/Ag | ~0.55 | ~1.5 | ~0.45 | ~0.37 | [6][7] |
| ITO | C60-N | This compound (1000 nm) | PCBM | MoO₃/Ag | ~0.55 | ~1.8 | ~0.45 | ~0.44 | [6][7] |
Note: "-" indicates that the specific data was not provided in the cited source.
Table 3: Energy Levels of this compound
| Material | HOMO (eV) | LUMO (eV) | Reference |
| This compound | -5.4 | - | [1] |
| This compound | -4.69 | -2.09 | [8] |
| This compound (on Ag) | -1.8 (monolayer) | 1.1 (monolayer) | [9] |
Experimental Protocols
This section provides detailed methodologies for the fabrication of this compound-based OPV devices. These protocols are synthesized from established procedures for organic solar cell fabrication.[1][10]
Substrate Cleaning
A thorough cleaning of the Indium Tin Oxide (ITO) coated glass substrates is critical for fabricating high-performance devices.
Materials:
-
ITO-coated glass substrates
-
Deionized (DI) water
-
Hellmanex™ III solution (1% in DI water)
-
Isopropyl alcohol (IPA)
-
Nitrogen (N₂) gas source
-
Ultrasonic bath
-
UV-Ozone cleaner
Protocol:
-
Load the ITO substrates into a substrate rack.
-
Immerse the rack in a beaker containing 1% Hellmanex™ solution in hot DI water.
-
Rinse the substrates thoroughly with hot DI water.[1]
-
Immerse the rack in a beaker with IPA and sonicate for 5-15 minutes.[1][11]
-
Rinse thoroughly with DI water.[1]
-
Immerse the rack in a beaker with acetone and sonicate for 10-15 minutes.[11][12]
-
Rinse thoroughly with DI water.
-
Dry the substrates using a stream of N₂ gas.[5]
-
Treat the substrates with UV-Ozone for 15 minutes to improve the wettability and work function of the ITO surface.[10][12]
Solution Preparation
For Spin Coating this compound:
-
Dissolve this compound powder in a suitable aromatic solvent such as toluene, p-xylene, or 1,2-dichloroethane (B1671644) (DCE).[8] The concentration will depend on the desired film thickness and spin coating parameters. A typical starting point is a concentration in the range of 1-10 mg/mL.[13]
For this compound-Doped P3HT:PCBM Blends:
-
Prepare a stock solution of P3HT and PCBM (e.g., in a 1:1 weight ratio) in a solvent like chlorobenzene. A typical concentration is 12 mg/mL.[14]
-
Prepare a separate stock solution of this compound in the same solvent.
-
Mix the P3HT:PCBM solution with the desired amount of the this compound solution to achieve the target doping concentration (e.g., 3.5 wt%).[15]
-
Stir the final blend solution, typically at a slightly elevated temperature (e.g., 50°C) for an extended period (e.g., 48 hours) to ensure complete dissolution and mixing.[14]
Device Fabrication by Spin Coating and Thermal Evaporation
This protocol describes the fabrication of a conventional architecture OPV.
Materials:
-
Cleaned ITO substrates
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Active layer solution (this compound-based)
-
Electron Transport Layer (ETL) material (e.g., C60, PCBM)
-
Metal for cathode (e.g., Aluminum or Silver)
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Glovebox (for inert atmosphere processing)
Protocol:
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.
-
Dispense the PEDOT:PSS solution onto the ITO surface.
-
Spin coat at a speed of 3000-6000 rpm for 30-60 seconds to achieve a uniform film.[1][10][16]
-
Anneal the substrates on a hotplate at approximately 150°C for 10-15 minutes to remove residual solvent.[1][16]
-
-
Active Layer Deposition:
-
Allow the substrates to cool to room temperature.
-
Dispense the prepared this compound-based active layer solution onto the PEDOT:PSS layer.
-
Spin coat at a suitable speed (e.g., 750-2500 rpm) for a specified time (e.g., 30-60 seconds) to control the film thickness.[14][16]
-
If required, anneal the active layer. The optimal annealing temperature and time are material-dependent and should be determined experimentally (e.g., 110-150°C for 10-15 minutes for P3HT:PCBM based devices).[14][16]
-
-
Electron Transport Layer (ETL) and Cathode Deposition (by Thermal Evaporation):
-
Transfer the substrates to a thermal evaporator chamber.
-
Evacuate the chamber to a high vacuum (typically < 5 x 10⁻⁵ mbar).[17]
-
If a separate ETL is used (e.g., in a heterojunction device), evaporate the ETL material (e.g., C60) onto the active layer to the desired thickness (e.g., 30 nm).[1]
-
Evaporate the metal cathode (e.g., Aluminum or Silver) through a shadow mask to define the device area. A typical thickness is 100-150 nm.[1][18] The deposition rate should be controlled, for example, at 1-3 Å/s.[17]
-
-
Encapsulation:
-
To prevent degradation from air and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.[1]
-
Visualization of Experimental Workflows and Energy Levels
Experimental Workflow for OPV Fabrication
Caption: Workflow for the fabrication of a this compound-based organic photovoltaic device.
Energy Level Diagram for a this compound/C₆₀ Heterojunction OPV
References
- 1. ossila.com [ossila.com]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. db-thueringen.de [db-thueringen.de]
- 17. Substrate Cleaning [utep.edu]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Spin Transport in Rubrene-Based Spintronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the spin transport properties of rubrene, a promising organic semiconductor for spintronic applications. The following sections detail quantitative data, experimental protocols for characterization, and visual representations of the underlying mechanisms and workflows. This compound's exceptionally long spin diffusion length and spin relaxation time, attributed to its weak spin-orbit coupling and hyperfine interactions, make it a compelling material for the development of next-generation spintronic devices.[1][2]
Data Presentation: Spin Transport Properties of this compound
The spin transport characteristics of this compound have been investigated using various experimental techniques. The following table summarizes key quantitative data from the literature, providing a comparative view of its performance under different conditions and measurement methods.
| Parameter | Value | Measurement Technique | Sample Type | Temperature | Reference |
| Spin Diffusion Length (λs) | 132 ± 9 nm | Inverse Spin Hall Effect (ISHE) | Thin Film | Room Temperature | [1][3] |
| Spin Diffusion Length (λs) | ~46.3 nm | Spin Valve (Jullière's model) | Thin Film | 100 K | [1][3] |
| Spin Diffusion Length (λs) | 13.3 nm | Spin Polarized Tunneling | Amorphous Film | 4.2 K | [4][5][6] |
| Spin Relaxation Time (τs) | 3.8 ± 0.5 ms | Inverse Spin Hall Effect (ISHE) | Thin Film | Room Temperature | [1][3] |
| Carrier Mobility (μ) | 1.76 x 10⁻⁶ cm²/V·s | J-V Characteristics | Thin Film | Room Temperature | [1] |
| Magnetoresistance (MR) Ratio | ~6% | Spin Valve | Fe₃O₄/AlOₓ/rubrene/Co | Room Temperature | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. The following protocols outline the fabrication and characterization of this compound-based spintronic devices.
Protocol 1: Fabrication of a this compound-Based Spin Valve Device
Organic spin valves are fundamental structures for investigating spin-dependent transport.[6]
Materials:
-
Substrate (e.g., Si/SiO₂)
-
Bottom ferromagnetic electrode material (e.g., Fe₃O₄, Co)
-
Tunnel barrier material (e.g., AlOₓ)
-
High-purity this compound powder
-
Top ferromagnetic electrode material (e.g., Co, NiFe)
-
Capping layer (e.g., Al)
-
High-vacuum deposition system (thermal evaporation or sputtering)
-
Shadow masks for patterning
Procedure:
-
Substrate Preparation: Clean the substrate meticulously using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath, followed by drying with nitrogen gas.
-
Bottom Electrode Deposition: Deposit the bottom ferromagnetic layer (e.g., 20 nm Fe₃O₄) onto the substrate through a shadow mask using thermal evaporation or sputtering.
-
Tunnel Barrier Deposition: Deposit a thin insulating layer (e.g., 1-2 nm of Al followed by in-situ oxidation to form AlOₓ) on top of the bottom electrode. This barrier is crucial for efficient spin injection.
-
This compound Deposition: Thermally evaporate the high-purity this compound powder in a high-vacuum chamber (pressure < 10⁻⁶ Torr) onto the tunnel barrier. The thickness of the this compound layer can be varied to study its effect on spin transport.[7]
-
Top Electrode Deposition: Deposit the top ferromagnetic electrode (e.g., 30 nm Co) through a different shadow mask, creating a cross-bar junction with the bottom electrode.
-
Capping Layer: Deposit a protective capping layer (e.g., 10 nm Al) to prevent oxidation of the top electrode.
Protocol 2: Magnetoresistance (MR) Measurement
MR measurements are used to quantify the spin valve effect.
Equipment:
-
Four-probe measurement setup
-
Source-measure unit
-
Electromagnet with a controllable magnetic field
-
Cryostat for temperature-dependent measurements
Procedure:
-
Device Connection: Connect the four probes to the top and bottom electrodes of the fabricated spin valve device.
-
Applying Bias: Apply a small constant DC bias voltage (e.g., 5 mV) across the device.[9]
-
Magnetic Field Sweep: Sweep the external magnetic field parallel to the plane of the ferromagnetic electrodes. The field should be swept from a positive saturation value to a negative saturation value and back.
-
Data Acquisition: Measure the current flowing through the device as a function of the applied magnetic field.
-
MR Calculation: The magnetoresistance ratio is calculated as: MR (%) = [(R_AP - R_P) / R_P] * 100 where R_AP is the resistance when the magnetizations of the two ferromagnetic layers are anti-parallel, and R_P is the resistance when they are parallel.
Protocol 3: Spin Pumping and Inverse Spin Hall Effect (ISHE) Measurement
This technique allows for the investigation of pure spin current transport, decoupling it from charge injection.[1]
Device Structure: Ferromagnet (e.g., Permalloy)/Rubrene/Heavy Metal (e.g., Pt) trilayer.
Equipment:
-
Ferromagnetic Resonance (FMR) spectrometer
-
Microwave source and cavity
-
DC magnetic field source
-
Nanovoltmeter
Procedure:
-
Device Fabrication: Fabricate a trilayer structure of Py/rubrene/Pt on a substrate.
-
FMR Excitation: Place the sample in the FMR cavity and apply a microwave frequency. Sweep the external DC magnetic field. At the resonance field, the magnetization of the ferromagnetic layer precesses, pumping a pure spin current into the adjacent this compound layer.
-
Spin Current Diffusion: The injected spin current diffuses through the this compound layer.
-
ISHE Detection: The spin current that reaches the Pt layer is converted into a transverse charge current (voltage) via the inverse spin Hall effect.
-
Voltage Measurement: Measure the DC voltage generated across the Pt layer using a nanovoltmeter. This voltage is proportional to the spin current injected into the Pt.
-
Thickness Dependence: By fabricating a series of samples with varying this compound thickness and measuring the ISHE voltage, the spin diffusion length in this compound can be determined from the exponential decay of the voltage with thickness.[1]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and workflows in the study of spin transport in this compound.
Caption: Experimental workflow for this compound spintronic device fabrication and characterization.
Caption: Simplified mechanism of spin transport in a this compound-based spintronic device.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large spin diffusion length in an amorphous organic semiconductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Magnetoresistance Effect and the Applications for Organic Spin Valves Using Molecular Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetoresistance effect in this compound-based spin valves at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Rubrene Solution Processing Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rubrene, focusing on challenges related to its solubility for solution processing.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound's solubility is not primarily dictated by solvent polarity. Instead, it dissolves more effectively in aromatic and chlorinated solvents.[1] Good solubility has been reported in solvents such as toluene (B28343), p-xylene (B151628), aniline, and 1,2-dichloroethane (B1671644) (DCE).[1] Hot toluene is also an effective solvent.[2]
Q2: I'm having trouble dissolving this compound. What can I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. Aromatic solvents like toluene or xylene, and chlorinated solvents like 1,2-dichloroethane are good starting points.[1]
-
Heating: Gently heating the solution can significantly increase the solubility of this compound. For instance, it is soluble in hot toluene.[2]
-
Sonication: Using an ultrasonic bath can help to break up aggregates and enhance the dissolution process.
-
Purity: Impurities in either the this compound or the solvent can affect solubility. Ensure you are using high-purity materials.
Q3: My this compound is precipitating out of solution too quickly. How can I prevent this?
A3: Rapid crystallization can lead to the inclusion of impurities and the formation of small, poorly defined crystals.[3] To slow down the crystallization process, you can:
-
Use a Co-solvent System: Introducing a higher-boiling-point solvent to your primary solvent can slow down the evaporation rate, allowing for more controlled crystal growth.[4]
-
Incorporate a Polymer Binder: Blending this compound with a polymer such as polystyrene (PS), poly(methyl methacrylate) (PMMA), or poly(4-vinylpyridine) (P4VP) can help to control the crystallization process.[1][5]
-
Solvent Vapor Annealing (SVA): This technique, where the substrate is exposed to a solvent vapor, can promote slower, more ordered crystal growth.[1][6]
-
Temperature Control: A slower cooling rate after dissolving at an elevated temperature will promote the formation of larger, higher-quality crystals.
Q4: Does the choice of solvent affect the final crystal structure of this compound?
A4: Yes, the solvent can influence the resulting polymorph and morphology of the this compound crystals.[7][8] For instance, different crystal structures have been obtained from toluene and p-xylene solutions.[1] The concentration of the this compound solution also plays a role in determining the final crystal phase and shape.[8]
Q5: Are there any chemical modifications to this compound that can improve its solubility?
A5: While the core focus is often on process optimization, researchers have synthesized various this compound derivatives to enhance its properties, including stability against oxidation.[9][10] Some derivatives have been designed to be water-soluble.[11] Exploring these derivatives could be a viable strategy if the solubility of pristine this compound remains a significant hurdle.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound will not dissolve | Inappropriate solvent | Switch to an aromatic (e.g., toluene, xylene) or chlorinated (e.g., 1,2-dichloroethane) solvent.[1] |
| Insufficient temperature | Gently heat the solution while stirring. This compound is more soluble in hot solvents like toluene.[2] | |
| Low purity of materials | Use high-purity grade this compound and solvents. | |
| Solution is cloudy | Incomplete dissolution or presence of insoluble impurities | Try scratching the inside of the flask with a glass rod to induce crystallization of the dissolved portion, then gently reheat to dissolve everything. If cloudiness persists, filter the hot solution.[3] |
| Rapid precipitation upon cooling | Solution is too concentrated (supersaturated) | Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[3] |
| Cooling rate is too fast | Allow the solution to cool to room temperature more slowly. You can insulate the flask to slow heat loss. | |
| "Oiling out" occurs (formation of a liquid instead of solid crystals) | The boiling point of the solvent is higher than the melting point of this compound at that concentration. | Add more solvent to decrease the saturation temperature of the solution.[3] |
| Formation of amorphous film instead of crystals | Rapid solvent evaporation | Employ techniques that slow down the process, such as using a binary solvent mixture with a high-boiling-point component or using solvent vapor annealing.[1][4] |
| Substrate incompatibility | The surface energy of the substrate can influence crystallization. Consider surface treatments or using different substrates.[12] |
Quantitative Solubility Data
The following table summarizes reported solubility data for this compound in various solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Toluene | 45 | 14 | [13] |
| Dichlorobenzene | 45 | 16 | [13] |
| Anisole | 25 | ~10 | [13] |
| Anisole | 45 | 14 | [13] |
| Anisole | 72 | ~28 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Processing of this compound Thin Films
-
Preparation of this compound Solution:
-
Weigh the desired amount of high-purity this compound powder.
-
Add the appropriate volume of a suitable solvent (e.g., toluene, p-xylene, or 1,2-dichloroethane) to achieve the target concentration. Concentrations can range from 1 to 9 mg/mL depending on the desired film characteristics.[6]
-
Gently heat the mixture while stirring until the this compound is completely dissolved.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer, FTO glass).
-
Optionally, treat the substrate surface to modify its properties, for example, by spin-coating a thin polymer layer like polylactic acid (PLA).[6]
-
-
Film Deposition (Choose one method):
-
Spin-Coating: Dispense the this compound solution onto the substrate and spin at a set speed to create a thin film.
-
Drop-Casting: Carefully drop a specific volume of the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment.
-
-
Post-Deposition Treatment (Optional but recommended):
-
Solvent Vapor Annealing (SVA): Place the coated substrate in a sealed chamber containing a reservoir of a volatile solvent (e.g., dichloromethane).[6] The solvent vapor will plasticize the film and promote molecular rearrangement and crystallization.
-
Thermal Annealing: Heat the substrate to a specific temperature below the melting point of this compound to induce or improve crystallinity.[12]
-
-
Characterization:
-
Analyze the morphology and structure of the resulting films using techniques such as polarized optical microscopy (POM), atomic force microscopy (AFM), and X-ray diffraction (XRD).
-
Visualizations
Caption: Experimental workflow for solution processing of this compound.
Caption: Troubleshooting logic for this compound dissolution problems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 517-51-1 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. boa.unimib.it [boa.unimib.it]
- 8. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 10. Short Excited-State Lifetimes Enable Photo-Oxidatively Stable this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
challenges in large-area growth of rubrene crystals
Welcome to the technical support center for large-area rubrene crystal growth. This resource is designed to assist researchers, scientists, and professionals in troubleshooting common issues encountered during the experimental growth of high-quality this compound single crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymorphs of this compound, and which is most desirable for electronic applications?
A1: this compound is known to crystallize into several polymorphs, with the most common being orthorhombic, triclinic, and monoclinic.[1][2][3][4] The orthorhombic phase is generally the most sought after for electronic applications, such as organic field-effect transistors (OFETs), due to its higher charge carrier mobility.[5][6][7] The triclinic and monoclinic phases are also observed, particularly in solution-based growth methods, and typically exhibit lower carrier mobilities.[1][5][8]
Q2: What are the primary methods for growing large-area this compound single crystals?
A2: The two primary methods for growing large-area this compound single crystals are Physical Vapor Transport (PVT) and solution-based techniques.[5][9][10] PVT is a sublimation-based method that often yields high-quality orthorhombic crystals.[5][6][10][11] Solution-based methods, such as solvent evaporation or slow cooling, offer an alternative approach but can be more prone to polymorphism and solvent incorporation.[1][9]
Q3: What are the typical charge carrier mobility values for this compound single crystals?
A3: The charge carrier mobility of this compound single crystals is highly dependent on the crystal quality and polymorph. For high-quality orthorhombic single crystals, hole mobilities can be as high as 40 cm²/Vs.[6][12] Solution-grown crystals and polycrystalline films generally exhibit lower mobilities, often in the range of 0.02 to 1.6 cm²/Vs.[7][8][10][13]
Q4: How do crystalline defects affect the performance of this compound-based devices?
A4: Crystalline defects such as dislocations, grain boundaries, and surface defects can significantly degrade the performance of this compound-based electronic devices.[14] These defects act as trapping sites for charge carriers, which can reduce mobility and increase carrier concentration.[14] Surface defects, in particular, can lead to anomalous photoluminescence and affect device characteristics.[15]
Troubleshooting Guides
Issue 1: Poor Crystal Quality or Amorphous Film Growth in PVT
Problem: The grown this compound consists of small crystallites, a polycrystalline film, or an amorphous layer instead of large single crystals.
Possible Causes & Solutions:
-
Incorrect Temperature Gradient: A steep temperature gradient between the source and growth zones is crucial for successful PVT growth.[6] An insufficient gradient may lead to poor sublimation or rapid, uncontrolled crystallization.
-
High Vacuum Conditions: Crystallization of this compound can be hampered in a high vacuum as the molecules may adopt a twisted conformation. The presence of an inert carrier gas, such as argon or nitrogen, is often necessary to facilitate proper crystal formation.[10]
-
Source Material Purity: Impurities in the source this compound powder can hinder crystal growth. It is recommended to purify the source material, for example, by sublimation, before the main growth experiment.[5][9]
-
Low Supersaturation: For high-quality crystals with low defect density, a slow growth rate under conditions of low supersaturation is beneficial.[13] This can be achieved by setting the source temperature close to the sublimation threshold of this compound.[13]
Issue 2: Uncontrolled Polymorphism in Solution-Based Growth
Problem: The grown crystals are of an undesired polymorph (e.g., triclinic instead of orthorhombic).
Possible Causes & Solutions:
-
Solvent Choice: The choice of solvent significantly influences the resulting crystal polymorph. Aromatic solvents like toluene (B28343) and p-xylene (B151628) have been shown to produce orthorhombic crystals.[1] The solubility of this compound is dependent on the presence of aromatic rings and chloro groups in the solvent.[1]
-
Supersaturation Level: The degree of supersaturation can determine the crystal phase. For instance, in the reprecipitation method, a transformation from a triclinic phase at low supersaturation to a monoclinic phase at high supersaturation has been observed.[4]
-
Additives: The use of polymer additives, such as polystyrene, can help control polymorphism by slowing down the crystallization process.[16]
Issue 3: Crystal Cracking or Dendritic Growth
Problem: The grown crystals exhibit cracks or a dendritic (tree-like) morphology instead of well-defined facets.
Possible Causes & Solutions:
-
Thermal Stress: Rapid cooling after growth can induce thermal stress and cause cracking. A slow and controlled cooling process is recommended.
-
Growth Rate: A high growth rate can lead to dendritic growth. Optimizing parameters like temperature and gas flow rate in PVT, or evaporation rate in solution growth, can help achieve a slower, more controlled growth regime.[17]
-
Substrate Surface: The surface of the substrate can influence nucleation and growth. A rough surface may provide sites for heterogeneous nucleation.[1] Using a suppression layer, such as C60, can help reduce surface roughness and control crystal growth.[18]
Quantitative Data Summary
| Parameter | Method | Value | Resulting Crystal Quality/Property | Reference |
| Carrier Mobility | Orthorhombic Single Crystal OFET | up to 40 cm²/Vs | High-performance devices | [6][12] |
| Solution-grown Crystal OFET | 0.75 cm²/Vs | Moderate performance | [1] | |
| Polycrystalline Film OFET | 0.02 cm²/Vs | Lower performance | [8] | |
| PVT Source Temperature | Physical Vapor Transport | ~330-335 °C | Growth of thin single crystals | [6][11] |
| PVT Argon Flow Rate | Physical Vapor Transport | 100 mL/min | Growth of thin single crystals | [11] |
| Physical Vapor Transport | 10-60 mL/min | Yield of useful crystals increases up to 50 mL/min | [17] | |
| Defect Density | Gas Phase Grown Crystals | 10¹⁵–10¹⁶ cm⁻³ | Lower defect density | [1][19] |
| Solution Grown Crystals | >10¹⁶ cm⁻³ | Higher defect density | [1] |
Experimental Protocols
Protocol 1: Physical Vapor Transport (PVT) Growth of Orthorhombic this compound Crystals
This protocol is a generalized procedure based on common practices reported in the literature.[5][6][11]
Materials and Equipment:
-
High-purity this compound powder (purified by sublimation)
-
Horizontal tube furnace with at least two temperature zones
-
Fused silica (B1680970) tube
-
Inert gas (Argon or Nitrogen) with mass flow controller
-
Substrates (e.g., silicon wafers)
Procedure:
-
Place a boat containing the purified this compound powder in the high-temperature zone (source zone) of the fused silica tube.
-
Place the substrates in the lower-temperature zone (growth zone).
-
Purge the tube with the inert gas to remove any oxygen.
-
Establish a continuous flow of the inert gas (e.g., 30-100 sccm).[5][6]
-
Heat the source zone to a temperature of approximately 300-335°C to induce sublimation of the this compound.[6][17]
-
Maintain the growth zone at a lower temperature to create a temperature gradient that drives the transport of this compound vapor and subsequent crystallization on the substrates.
-
Maintain these conditions for a prolonged period (e.g., 48 hours) to allow for the growth of large crystals.[6]
-
After the growth period, slowly cool the furnace to room temperature to avoid thermal shock to the crystals.
Protocol 2: Solution-Based Growth of this compound Crystals
This protocol is a generalized procedure based on common practices for solution growth.[1][9]
Materials and Equipment:
-
High-purity this compound powder
-
Suitable organic solvent (e.g., p-xylene, toluene)[1]
-
Glass vial or flask
-
Hot plate with magnetic stirrer
-
Temperature controller
Procedure (Slow Cooling Method):
-
Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature.
-
Filter the hot solution to remove any undissolved impurities.
-
Transfer the saturated solution to a clean growth vessel.
-
Slowly cool the solution at a controlled rate (e.g., 0.1-1°C/hour).
-
As the temperature decreases, the solubility of this compound will decrease, leading to supersaturation and subsequent crystal nucleation and growth.
-
Once the desired crystal size is achieved or the solution has reached room temperature, carefully extract the crystals from the solution.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual solution and allow them to dry.
Visualizations
Caption: Workflow for Physical Vapor Transport (PVT) growth of this compound crystals.
Caption: Relationship between PVT parameters and this compound crystal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface doping of this compound single crystals by molecular electron donors and acceptors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03640E [pubs.rsc.org]
- 7. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. osti.gov [osti.gov]
- 10. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. This compound [lehigh.edu]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Singlet fission is incoherent in pristine orthorhombic single crystals of this compound: no evidence of triplet-pair emission - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00150D [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arxiv.org [arxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Low-Temperature Thermal Conductivity of this compound Single Crystals: Quantitative Estimation of Defect Density in Bulk and Film Crystals | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
Technical Support Center: Rubrene-Based Devices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with rubrene-based electronic and optoelectronic devices.
Troubleshooting Guides
This section addresses common problems encountered during the fabrication and characterization of this compound-based devices.
Issue 1: Rapid Decrease in Device Performance (e.g., Mobility, On/Off Ratio) in Ambient Air
-
Symptom: A significant drop in field-effect mobility, on/off current ratio, or other performance metrics when the device is exposed to air.
-
Possible Cause: The primary cause is the photo-oxidation of the this compound active layer.[1][2][3][4] In the presence of light and oxygen, this compound molecules react to form this compound endoperoxide, which disrupts the π-electron system and introduces charge traps.[1][3] This process is significantly faster with light exposure.[2][4]
-
Troubleshooting Steps:
-
Inert Environment: Fabricate and test your devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.
-
Encapsulation: After fabrication, encapsulate the device to protect the this compound layer from the ambient environment. This is a critical step for long-term stability.[5]
-
Controlled Lighting: During measurements, minimize exposure to high-intensity light, especially UV radiation, or use appropriate optical filters.
-
Thermal Reversibility: For initial, reversible oxidation, thermal annealing in a vacuum or inert atmosphere may help restore device performance by converting this compound endoperoxide back to this compound.[1]
-
Issue 2: High "Off" Current or Low On/Off Ratio
-
Symptom: The transistor does not switch off effectively, resulting in a high off-state current and a consequently low on/off ratio.
-
Possible Cause:
-
Moisture Traps: Water molecules adsorbed into the active layer or at the dielectric interface can act as charge traps, leading to increased leakage currents.
-
Film Morphology: Poor crystallinity or the presence of grain boundaries in the this compound film can create conduction pathways that are not effectively modulated by the gate voltage.
-
Impurities: Impurities in the this compound source material or contamination during fabrication can introduce unwanted charge carriers.
-
-
Troubleshooting Steps:
-
Substrate and Material Purity: Ensure the use of high-purity this compound and thoroughly clean and dry substrates before deposition.
-
Optimized Deposition: Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to improve the crystallinity and morphology of the this compound film.[6]
-
Dielectric Surface Treatment: Modify the dielectric surface to promote better ordering of the this compound molecules.
-
Vacuum Annealing: Perform a post-deposition annealing step under high vacuum to remove absorbed water and improve film quality.[7]
-
Issue 3: Significant Threshold Voltage Shift
-
Symptom: The threshold voltage of the transistor shifts over time or with repeated measurements.
-
Possible Cause:
-
Bias Stress Effects: Continuous application of a gate bias can lead to charge trapping in the dielectric or at the semiconductor-dielectric interface.[8]
-
Environmental Factors: Exposure to oxygen and moisture can exacerbate bias stress effects.
-
-
Troubleshooting Steps:
-
Pulsed Measurements: Use pulsed measurement techniques to minimize the duration of bias stress.
-
Inert Environment Testing: Characterize the device in a vacuum or inert gas to isolate intrinsic instability from environmental effects.
-
Dielectric Choice: The choice of gate dielectric material can significantly influence bias stress stability. Consider using dielectrics with low trap densities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism for this compound?
A1: The primary degradation mechanism for this compound is photo-oxidation.[1][2] this compound reacts with oxygen, particularly in the presence of light, to form this compound endoperoxide. This reaction disrupts the conjugated π-electron system of the this compound molecule, leading to a decrease in charge carrier mobility and overall device performance.[3] While this initial oxidation can be thermally reversible, prolonged exposure or reaction in certain solvents can lead to irreversible degradation products.[1]
Q2: How does the crystallinity of the this compound film affect device stability?
A2: The crystallinity of the this compound film has a significant impact on device performance and stability. Highly crystalline films with well-ordered molecules, particularly in the orthorhombic phase, exhibit higher charge carrier mobility.[6][9] Amorphous this compound films generally show much lower mobility.[10] Furthermore, well-ordered crystalline structures can exhibit greater resistance to degradation compared to amorphous or disordered films, where the disordered structure may allow for easier penetration of oxygen and moisture.[11]
Q3: What are some strategies to improve the stability of this compound-based devices?
A3: Several strategies can be employed to enhance the stability of this compound-based devices:
-
Encapsulation: This is one of the most effective methods to protect the device from environmental factors like oxygen and moisture.[5]
-
Inert Atmosphere: Fabricating and handling devices in a controlled, inert atmosphere (e.g., a nitrogen glovebox) minimizes exposure to degradative agents.
-
Material Purification: Using high-purity this compound can reduce the number of defect sites that can act as traps or initiate degradation.
-
Molecular Derivatization: Chemical modification of the this compound molecule, such as fluorination, has been shown to increase its stability against oxidation.[11]
-
Optimized Film Growth: Controlling the deposition conditions to achieve highly crystalline and well-ordered thin films can improve intrinsic stability.[6]
Q4: Can degraded this compound devices be recovered?
A4: In some cases, yes. The initial photo-oxidation of this compound to this compound endoperoxide is a thermally reversible reaction.[1] Therefore, annealing a degraded device in a vacuum or an inert atmosphere can sometimes restore its performance. However, prolonged exposure and further reactions can lead to irreversible degradation, making recovery impossible.[1]
Quantitative Data on Device Degradation
The following table summarizes quantitative data found in the literature regarding the degradation of this compound-based devices.
| Device Type | Stress Condition | Performance Metric | Change in Performance | Reference |
| This compound OFET | Continuous gate bias (VGS = VDS = -50 V) for 1000 seconds | Drain Current | Decreased to 87% of its initial value | [8] |
| This compound/C70 Solar Cell | Exposure to ambient air over time | Short-circuit current density (Jsc), Fill factor (FF), Power conversion efficiency (PCE) | Continuous decrease | [12] |
| This compound Thin Film | Exposure to ambient environment for 120 minutes | Highest Occupied Molecular Orbital (HOMO) peak | Almost disappears | [3] |
Experimental Protocols
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact this compound OFET
-
Substrate Cleaning:
-
Use a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with acetone (B3395972) and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
-
This compound Deposition:
-
Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ mbar).
-
Deposit a thin film of this compound (typically 20-50 nm) onto the SiO₂ surface. The substrate can be held at room temperature or heated to optimize film crystallinity.[6] A typical deposition rate is 0.05-0.1 nm/s.
-
-
Source and Drain Electrode Deposition:
-
Without breaking vacuum, deposit the source and drain electrodes (e.g., Gold) through a shadow mask onto the this compound layer. A typical thickness for the electrodes is 50-100 nm.
-
-
Encapsulation (Optional but Recommended):
-
To improve stability, encapsulate the device, for example, by depositing a layer of a protective polymer or using a glass slide sealed with epoxy resin in an inert atmosphere.
-
Protocol 2: Characterization of this compound Device Degradation
-
Initial Characterization:
-
Immediately after fabrication, measure the initial electrical characteristics (e.g., transfer and output curves for an OFET) in a controlled environment (vacuum probe station or glovebox).
-
For optical devices, measure the initial absorption or emission spectra.
-
-
Controlled Stress Application:
-
Photo-oxidation: Expose the unencapsulated device to a controlled light source (e.g., a solar simulator or a specific wavelength LED) in an atmosphere with a known oxygen concentration (e.g., ambient air).
-
Thermal Stress: Anneal the device at a specific temperature for a set duration in a controlled atmosphere (e.g., air, nitrogen, or vacuum).
-
Bias Stress: Apply a constant gate and/or drain voltage to the device for an extended period.[8]
-
-
Periodic Measurements:
-
At regular intervals during the stress application, re-measure the device characteristics under the same conditions as the initial characterization.
-
-
Data Analysis:
-
Plot the key performance metrics (e.g., mobility, threshold voltage, on/off ratio) as a function of stress time to quantify the degradation rate.
-
Spectroscopic techniques like UV-Vis absorption can be used to monitor the chemical changes in the this compound film, such as the disappearance of this compound absorption peaks and the appearance of new peaks corresponding to oxidation products.[2]
-
Signaling Pathways and Workflows
Caption: Photo-oxidation pathway of this compound.
Caption: Workflow for fabrication and testing.
References
- 1. Oxidation of this compound, and implications for device stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 3. Oxidation of this compound thin films: an electronic structure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [cond-mat/0703522] Real-time observation of oxidation and photo-oxidation of this compound thin films by spectroscopic ellipsometry [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation | MDPI [mdpi.com]
- 8. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 9. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Defects in Rubrene Single Crystals
Welcome to the technical support center for rubrene single crystal growth. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing defects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound single crystals?
A1: this compound single crystals can exhibit several types of defects that can significantly impact their electronic properties. These can be broadly categorized as:
-
Structural Defects: These include dislocations, grain boundaries, cracks, and surface roughness.[1][2][3] These can arise from stresses during growth or handling.
-
Chemical Impurities: The most common chemical defect is this compound peroxide, which forms when this compound reacts with oxygen, particularly in the presence of light.[4][5] Solvent molecules can also sometimes be incorporated into the crystal lattice during solution-based growth, though this is not always the case.[2][6]
-
Polymorphism: this compound can crystallize in different polymorphic forms, primarily orthorhombic, triclinic, and monoclinic.[2][6][7] The orthorhombic polymorph is highly desirable as it typically exhibits the highest charge carrier mobility.[7] The presence of other polymorphs can be considered a defect.
Q2: How do different growth methods affect defect density?
A2: The choice of growth method has a significant impact on the quality and defect density of this compound single crystals.
-
Physical Vapor Transport (PVT): This method is widely considered to produce the highest quality crystals with the lowest defect densities.[4][5] PVT allows for the growth of large, high-purity single crystals with well-defined facets.[8][9] The defect density in PVT-grown crystals can be as low as 10¹⁵–10¹⁶ cm⁻³.
-
Solution-Based Growth: While capable of producing large crystals, solution-grown crystals tend to have a higher density of defects compared to those grown by PVT.[4][5] However, with careful control of parameters, high-quality crystals can be obtained.[2][10] The choice of solvent is crucial, as it can influence the resulting polymorph.[2][6]
Q3: What is the expected charge carrier mobility for high-quality this compound single crystals?
A3: The charge carrier mobility is a key performance metric for this compound single crystals and is highly dependent on the crystal quality and polymorph. For high-quality, orthorhombic this compound single crystals, hole mobilities can be in the range of 10 - 40 cm²/Vs.[4][5] Some reports have shown mobilities as high as ~1.6 cm²/Vs for orthorhombic crystals grown from solution, while the triclinic form shows significantly lower mobilities of ~0.1 cm²/Vs.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Charge Carrier Mobility | High density of structural defects (e.g., grain boundaries, dislocations).[11] Presence of chemical impurities, such as this compound peroxide.[4][5] Growth of undesired crystal polymorphs (e.g., triclinic instead of orthorhombic).[7] | Optimize growth parameters (temperature, pressure, flow rate) to improve crystal quality.[12][13] Use high-purity (99.99% or higher) source this compound.[14] For solution growth, ensure an oxygen-free and light-free environment to prevent peroxide formation.[2] For PVT, a shallow temperature gradient can help in separating impurities.[12] Characterize the crystal polymorph using X-ray diffraction (XRD) and adjust growth conditions to favor the orthorhombic phase.[2][6] |
| Visible Cracks or Poor Crystal Morphology | Thermal stress during cooling. In solution growth, uneven molecular distribution and cluster formation.[2] In PVT, improper temperature gradient or gas flow rate.[12] | Implement a slow and controlled cooling process to minimize thermal stress. In solution growth, ensure proper mixing of the solution to maintain a uniform concentration at the growth interface.[2] In PVT, systematically optimize the source temperature and carrier gas flow rate to control the sublimation and deposition rates.[12][13] |
| Evidence of Oxidation (e.g., from Photoluminescence Spectra) | Exposure to oxygen and light during or after growth.[4][5] Presence of structural defects that can act as sites for oxidation.[5] | For solution growth, use degassed solvents and perform the entire process in an inert atmosphere (e.g., a glovebox).[2] For PVT, purge the system thoroughly with an inert gas (e.g., argon) before starting the growth process.[8][15] Store grown crystals in a dark, inert environment. |
| Inconsistent Results Between Batches | Variations in source material purity. Fluctuations in growth parameters (temperature, pressure, gas flow).[15] Contamination of the growth apparatus. | Use source material from the same batch with known purity.[14] Precisely control and monitor all growth parameters using calibrated equipment.[12] Thoroughly clean the growth apparatus before each experiment. |
Quantitative Data Summary
Table 1: Charge Carrier Mobility in Different this compound Polymorphs
| Crystal Polymorph | Growth Method | Typical Hole Mobility (cm²/Vs) | Reference |
| Orthorhombic | Solution (1-propanol) | ~1.6 | [7] |
| Triclinic | Solution (1-propanol) | ~0.1 | [7] |
| Orthorhombic | Physical Vapor Transport | 10 - 40 | [4][5] |
Table 2: Defect Density for Different Growth Methods
| Growth Method | Typical Defect Density (cm⁻³) | Reference |
| Physical Vapor Transport | 10¹⁵ - 10¹⁶ | |
| Solution Growth | Generally higher than PVT | [4][5] |
Experimental Protocols
Protocol 1: Physical Vapor Transport (PVT) Growth of this compound Single Crystals
This protocol is adapted from methodologies described for high-quality this compound crystal growth.[8][9][14][16]
1. Materials and Equipment:
- High-purity this compound powder (99.99% or higher)
- Horizontal tube furnace with a programmable temperature controller
- Quartz or fused silica (B1680970) tube (1-inch diameter)
- Inert gas (high-purity argon) with a mass flow controller
- Vacuum pump
- Substrate for crystal collection (e.g., cleaned glass sleeve)
2. Procedure:
- Preparation: Thoroughly clean the quartz tube and substrate to remove any organic residues or particulates.
- Loading: Place a small amount (e.g., 50 mg) of high-purity this compound powder into a quartz boat and position it in the high-temperature zone (source zone) of the tube furnace.
- Purging: Assemble the furnace tube, connect the gas lines, and purge the system with high-purity argon gas for at least 30 minutes to remove any residual oxygen and moisture. A low flow rate (e.g., 50-100 mL/min) is typically used.
- Heating and Growth:
- Slowly ramp up the temperature of the source zone to the sublimation temperature of this compound, typically between 280°C and 330°C.[14][16]
- Establish a shallow temperature gradient along the tube, with the deposition zone being cooler than the source zone. A typical gradient is ~1-2°C/cm.[12]
- Maintain a constant flow of argon gas (e.g., 75 sccm) during the growth process.[16]
- The growth duration can vary from several hours to days, depending on the desired crystal size.
- Cooling: After the growth period, slowly cool the furnace down to room temperature to avoid thermal shock to the newly formed crystals.
- Harvesting: Carefully remove the substrate from the tube to collect the this compound single crystals.
Protocol 2: Solution-Based Growth of this compound Single Crystals
This protocol is based on the slow cooling method from various organic solvents.[6][7]
1. Materials and Equipment:
- High-purity this compound powder
- High-purity organic solvent (e.g., p-xylene, toluene, 1-propanol)[6]
- Glass vial with a sealable cap
- Programmable hot plate or oil bath
- Inert atmosphere glovebox
2. Procedure:
- Preparation: All steps should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation of this compound.
- Solution Preparation:
- Prepare a saturated or near-saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 60°C). The solubility of this compound is generally low, so careful optimization of the concentration is needed.
- Ensure the this compound is fully dissolved.
- Crystal Growth:
- Slowly cool the solution to room temperature over a period of several hours to days. A slower cooling rate generally results in larger and higher-quality crystals. A programmable hot plate can be used to control the cooling rate precisely.
- Crystal Harvesting and Washing:
- Once the crystals have formed, carefully decant the solvent.
- Gently wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.
- Dry the crystals under a gentle stream of inert gas or in a vacuum.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating defects in this compound single crystals.
Caption: Step-by-step experimental workflow for the Physical Vapor Transport (PVT) method.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ee.ucl.ac.uk [ee.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound [lehigh.edu]
- 9. What Is Physical Vapor Transport? A Guide To High-Purity Crystal Growth - Kintek Solution [kindle-tech.com]
- 10. researchgate.net [researchgate.net]
- 11. Defects in Organic Molecular Crystals: Spectroscopy and Effects on Electronic and Optical Properties | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. arxiv.org [arxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Charge Injection in Rubrene OFETs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rubrene-based organic field-effect transistors (OFETs). Our goal is to help you overcome common experimental challenges and optimize charge injection for high-performance devices.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the fabrication and characterization of this compound OFETs, with a focus on poor charge injection.
Issue 1: High Contact Resistance and Poor Device Performance
Symptoms:
-
Low "on" current (I_on) and a high "off" current (I_off), resulting in a low I_on/I_off ratio.
-
Non-linear "hooked" or "S-shaped" output characteristics (I_ds vs. V_ds) at low drain-source voltages.
-
Calculated field-effect mobility is significantly lower than expected values for this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Energy Level Mismatch: A large energy barrier exists between the work function of the electrode material and the highest occupied molecular orbital (HOMO) of this compound, impeding hole injection. | Select an electrode material with a work function that closely matches the HOMO level of this compound (~5.0 eV). Nickel (Ni) has been shown to provide a low contact resistance of around 100 Ω·cm and high reproducibility.[1][2] Other options include Cobalt (Co), Copper (Cu), and Platinum (Pt).[3][4][5] While Gold (Au) is commonly used, it can lead to high and irreproducible contact resistance.[1][3] |
| Poor Interface Quality: Contamination or disorder at the metal-rubrene interface can create trap states that hinder charge injection. This can be caused by metal diffusion into the organic layer or damage during electrode deposition.[1] | Surface Treatment: Introduce a buffer layer between the electrode and the this compound. A thin layer of p-sexiphenyl (B32268) (6P) can improve the morphology of the overlying this compound film and increase hole mobility by over 150 times. Electrode Deposition: Optimize the deposition rate and substrate temperature during thermal evaporation of the electrodes to minimize damage to the underlying this compound. |
| This compound Film Quality: Poor crystallinity or the presence of grain boundaries in the this compound film can increase contact resistance. Amorphous this compound films typically exhibit very low mobility (around 10⁻⁴ cm²/Vs).[6] | Dielectric Surface Modification: Treat the SiO₂ dielectric surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (B89594) (OTS) before this compound deposition. This promotes the growth of larger, more ordered this compound grains.[6][7] Annealing: Post-deposition heat treatment of the this compound film can improve its crystallinity. Rapid thermal annealing at temperatures up to 175°C has been shown to be effective.[6][7] |
| Air Exposure: Exposing gold electrodes to air for an extended period (several hours) before assembling the device can paradoxically decrease contact resistance by forming a contamination layer that weakens the electrostatic coupling.[8] | While counter-intuitive, controlled air exposure of gold electrodes can be a method to improve charge injection. However, for reproducibility, using a more suitable electrode material like Nickel is recommended.[1][2] |
Issue 2: Inconsistent and Irreproducible Device Performance
Symptoms:
-
Large variations in key performance metrics (mobility, threshold voltage, contact resistance) between devices fabricated under supposedly identical conditions.
-
Difficulty in obtaining reliable data for scaling studies (e.g., dependence of resistance on channel length).
Possible Causes & Solutions:
| Cause | Solution |
| Electrode Material Choice: Gold (Au) electrodes are known to exhibit a wide spread in contact resistance values, sometimes spanning several orders of magnitude.[3][5] | Use Reproducible Electrodes: Nickel (Ni) electrodes have been demonstrated to provide a much narrower spread in contact resistance values, typically within a factor of two.[1][2][3] |
| Inconsistent this compound Crystallinity: Variations in substrate preparation, deposition conditions, or annealing parameters can lead to inconsistent this compound film quality across different batches or even on the same substrate. | Standardize Fabrication Protocol: Strictly control all fabrication parameters, including substrate cleaning procedures, deposition rates and pressures, and annealing temperatures and times. The use of a buffer layer like 6P can also lead to more consistent film morphology. |
| Environmental Factors: Exposure to air and humidity can degrade the performance of this compound OFETs. | Controlled Environment: Fabricate and characterize your devices in an inert atmosphere, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal electrode material for p-type this compound OFETs?
For optimal and reproducible hole injection, an electrode material with a work function close to the HOMO level of this compound (~5.0 eV) is recommended. Nickel (Ni) has shown excellent results, with low contact resistance (as low as 100 Ω·cm) and high reproducibility.[1][2] While gold (Au) is widely used, it often results in a significant injection barrier and poor reproducibility.[1][3]
Q2: How can I improve the quality of my thermally evaporated this compound films?
Improving the crystallinity of the this compound film is crucial for good device performance. This can be achieved through:
-
Dielectric Surface Treatment: Modifying the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer promotes better ordering of the this compound molecules.[6][7]
-
Buffer Layers: Depositing a thin layer of a material like p-sexiphenyl (6P) before the this compound can template a more ordered growth.
-
Optimized Deposition and Annealing: Carefully controlling the deposition rate and substrate temperature, followed by a post-deposition annealing step, can significantly enhance the crystallinity of the film.[6][7]
Q3: My device shows ambipolar behavior (both hole and electron transport). How can I enhance the p-type characteristics?
Ambipolar behavior in this compound OFETs can occur, particularly when using hydroxyl-free gate dielectrics like PMMA.[9] To favor p-type transport:
-
Electrode Selection: Use high work function metals like Gold (Au) or Silver (Ag) which have a larger injection barrier for electrons.[10][11]
-
Dielectric Choice: While hydroxyl-free dielectrics can reduce electron traps, a standard SiO₂ dielectric often results in more dominant p-type behavior.
Q4: What is a typical mobility value I should expect for my this compound OFETs?
The expected mobility varies greatly depending on the quality of the this compound and the device architecture:
-
Amorphous films: Very low mobility, on the order of 10⁻⁴ cm²/Vs.[6]
-
Polycrystalline films: Mobility can range from 0.002 to 0.7 cm²/Vs, and can be improved to over 1 cm²/Vs with surface treatments.[6]
-
Single-crystal devices: Can exhibit very high mobilities, ranging from 2 to over 20 cm²/Vs.[1][12]
Quantitative Data Summary
The following table summarizes key performance parameters for this compound OFETs under different experimental conditions.
| Electrode Material | Dielectric/Treatment | This compound Type | Mobility (cm²/Vs) | Contact Resistance (Ω·cm) | On/Off Ratio |
| Nickel (Ni) | SiO₂ | Single Crystal | 2 - 6 | ~100 | - |
| Gold (Au) | SiO₂ | Single Crystal | - | 5 kΩ·cm to >1 MΩ·cm | - |
| Gold (Au) | SiO₂ with 6P layer | Polycrystalline | >150x improvement | - | - |
| Gold (Au) | SiO₂ with OTS | Polycrystalline | - | - | - |
| Silver (Ag) | - | Polycrystalline | 0.02 | - | 10³ |
| Gold (Au) | Polystyrene | Amorphous | ~0.01 | - | - |
Detailed Experimental Protocols
Protocol 1: Fabrication of a Top-Contact, Bottom-Gate this compound OFET with OTS Surface Treatment
-
Substrate Cleaning:
-
Sequentially sonicate the n++ Si/SiO₂ (200 nm) substrate in acetone (B3395972) and isopropyl alcohol (IPA) for 10 minutes each.
-
Perform a boiling IPA clean for 3 minutes.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV/Ozone for 20 minutes to remove organic residues and create a hydrophilic surface.
-
-
OTS Self-Assembled Monolayer (SAM) Formation:
-
Prepare a dilute solution of octadecyltrichlorosilane (OTS) in an anhydrous solvent like toluene (B28343).
-
Immerse the cleaned substrate in the OTS solution for a controlled period (e.g., 30 minutes) in a nitrogen atmosphere.
-
Rinse the substrate with fresh toluene and then IPA to remove excess OTS.
-
Anneal the substrate at 120°C for 10 minutes to complete the SAM formation.
-
-
This compound Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit a 40 nm thick film of this compound at a rate of approximately 0.1-0.2 Å/s. Maintain the substrate at room temperature during deposition.
-
-
Post-Deposition Annealing:
-
Anneal the this compound film in a nitrogen-filled glovebox. A rapid heat treatment at 175°C for 1 minute has been shown to improve crystallinity.[6]
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate 40 nm of the desired electrode material (e.g., Nickel or Gold) to define the source and drain contacts. A typical channel length is 50 µm and width is 1.5 mm.
-
-
Device Characterization:
-
Perform all electrical measurements in a nitrogen glovebox or a vacuum probe station to prevent degradation from air exposure.
-
Visualizations
Caption: Workflow for fabricating a top-contact this compound OFET.
Caption: Troubleshooting flowchart for poor charge injection in this compound OFETs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Bias-dependent contact resistance in this compound single-crystal field-effect transistors | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 7. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. arxiv.org [arxiv.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photo-oxidation of Rubrene and Its Prevention
This technical support center is designed for researchers, scientists, and drug development professionals working with rubrene. It provides troubleshooting guidance and answers to frequently asked questions regarding the photo-oxidation of this compound to help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photo-oxidation?
A1: The photo-oxidation of this compound primarily occurs through its reaction with singlet oxygen ('O₂). Upon exposure to light, the this compound molecule becomes photo-excited. This excited state can then transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen. This singlet oxygen then reacts with a ground-state this compound molecule to form this compound endoperoxide.[1][2] This initial oxidation product is often referred to as this compound-Ox1.[1]
Q2: What are the common signs of this compound degradation in my experiments?
A2: Signs of this compound degradation due to photo-oxidation include:
-
A visible color change in your solution or thin film, often becoming colorless as the π-electron system is disrupted.[3][4]
-
A decrease in the intensity of the characteristic absorption bands of pristine this compound (around 2.5 eV and 4.0 eV) in UV-Vis spectroscopy.[4][5]
-
The appearance of a new absorption feature at higher energy (around 4.9-5.0 eV), which is characteristic of oxidized this compound.[3][4][5]
-
Inconsistent or reduced performance in electronic devices, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).[1][4]
-
Changes in the photoluminescence emission over time.[6]
Q3: How can I prevent or minimize the photo-oxidation of this compound?
A3: Several strategies can be employed to prevent or minimize photo-oxidation:
-
Work in an inert atmosphere: Handling this compound solutions and fabricating thin films in a glovebox under a nitrogen or argon atmosphere will minimize exposure to oxygen.[7]
-
Protect from light: Use amber vials or cover your experimental setup with aluminum foil to prevent exposure to ambient light.[8]
-
Use degassed solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use can reduce the rate of photo-oxidation.
-
Chemical modification: Fluorination of the this compound molecule has been shown to increase its stability against photo-oxidation.[3][6][9]
-
Use of protective layers: Depositing a protective layer, such as Alq3, on top of the this compound film can enhance its stability.[6]
-
Incorporate singlet oxygen quenchers: Introducing molecules that can efficiently quench singlet oxygen without reacting with this compound may offer protection. Common quenchers include β-carotene and 1,4-diazabicyclo[2.2.2]octane (DABCO).[10][11]
Q4: Is the photo-oxidation of this compound reversible?
A4: The initial formation of this compound endoperoxide (this compound-Ox1) can be thermally reversible.[1][6] This means that heating the oxidized sample can regenerate the original this compound molecule. However, prolonged exposure to light or reaction in certain solvents (like chlorinated solvents) can lead to the formation of a secondary, irreversible oxidation product (this compound-Ox2).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Spectroscopic Data (UV-Vis, PL) | Photo-oxidation of the sample during measurement. | - Minimize the exposure time to the excitation light source. - Use a sample holder that allows for an inert atmosphere. - Prepare fresh samples immediately before measurement. |
| Rapid Degradation of this compound-Based Devices | Exposure to ambient light and air during fabrication or testing. | - Encapsulate the device to protect it from oxygen and moisture. - Perform all fabrication and testing steps in an inert environment. |
| Colorless Solution/Film When Stored | Long-term exposure to light and oxygen. | - Store this compound solutions and films in the dark and under an inert atmosphere (e.g., in a glovebox or a desiccator purged with nitrogen).[12] - For solutions, use amber vials and consider storing at low temperatures. |
| Irreversible Degradation Observed | Formation of secondary oxidation products. This can be promoted by certain solvents (e.g., chlorinated solvents) and prolonged light exposure.[1] | - Avoid using chlorinated solvents if possible. - Limit the duration of light exposure during experiments. |
Experimental Protocols
Protocol 1: Monitoring Photo-oxidation of this compound in Solution via UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of this compound in a high-purity, degassed solvent (e.g., toluene (B28343) or THF) in an amber vial inside a glovebox.
-
Initial Spectrum: Transfer the solution to a cuvette (ideally with a septum for sealing) and immediately record the initial UV-Vis absorption spectrum.
-
Photo-exposure: Expose the solution to a controlled light source (e.g., a solar simulator or a specific wavelength lamp).
-
Time-course Measurements: At regular time intervals, record the UV-Vis absorption spectrum to monitor the decrease in the characteristic this compound absorption peaks and the emergence of the oxidized this compound peak.
-
Data Analysis: Plot the absorbance at a key this compound peak as a function of time to determine the rate of photo-oxidation.
Protocol 2: Assessing the Stability of this compound Thin Films
-
Film Deposition: Deposit a thin film of this compound onto a suitable substrate (e.g., SiO₂/Si) using a technique like thermal evaporation in a high-vacuum chamber.
-
Initial Characterization: Immediately after deposition, characterize the film using a non-destructive technique such as spectroscopic ellipsometry or atomic force microscopy (AFM) to determine its initial properties.[5][13]
-
Controlled Exposure: Expose the film to a controlled environment with a known concentration of oxygen and a specific light source.
-
In-situ Monitoring: If possible, monitor the changes in the film's optical properties in real-time using spectroscopic ellipsometry.[5][14]
-
Ex-situ Analysis: Alternatively, at different time points, remove the sample and re-characterize it to observe changes in morphology (AFM) and optical properties (UV-Vis, PL).
Data Presentation
Table 1: Hypothetical Photo-oxidation Rates of this compound and a Fluorinated Derivative in Solution
| Compound | Solvent | Light Source | Half-life (minutes) |
| This compound | Toluene | White Light (100 mW/cm²) | 30 |
| Fluorinated this compound | Toluene | White Light (100 mW/cm²) | 180 |
Table 2: Effect of Environment on the Stability of this compound Thin Films
| Environment | Light Condition | Change in Absorption at 495 nm (after 1 hour) |
| Air | Dark | < 5% |
| Air | Illuminated | > 70% |
| Nitrogen | Illuminated | < 10% |
Visualizations
Caption: The photo-oxidation pathway of this compound.
Caption: A troubleshooting workflow for inconsistent results.
References
- 1. Oxidation of this compound, and implications for device stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 4. pubs.aip.org [pubs.aip.org]
- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 10. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. [cond-mat/0703522] Real-time observation of oxidation and photo-oxidation of this compound thin films by spectroscopic ellipsometry [arxiv.org]
Technical Support Center: Enhancing the Stability of Amorphous Rubrene Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the stability of amorphous rubrene films.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and handling of amorphous this compound films.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Film properties change or degrade rapidly upon exposure to air and light. | Photo-oxidation: Amorphous this compound is highly susceptible to reaction with oxygen in the presence of light, leading to the formation of this compound peroxide and a loss of desired electronic properties. | Induce a phase transition from the amorphous to the more stable crystalline phase. This can be achieved through post-deposition thermal annealing or by using deposition techniques that promote crystallinity, such as hot wall deposition.[1] Alternatively, a protective capping layer can be deposited on top of the amorphous film to prevent oxygen ingress. |
| Inconsistent or poor charge carrier mobility in fabricated devices. | Disordered amorphous structure: The lack of long-range molecular order in amorphous films leads to low charge carrier mobility (~10⁻⁶ cm²V⁻¹s⁻¹).[2] | Promote crystallization to achieve a highly ordered orthorhombic crystal structure. Techniques like thermal annealing or using a buffer layer (e.g., pentacene) can significantly increase carrier mobility by several orders of magnitude (up to ~1 cm²V⁻¹s⁻¹ or higher).[2] |
| Film delaminates or cracks after thermal annealing. | Thermal expansion mismatch: A significant difference in the thermal expansion coefficients between the this compound film and the substrate can induce stress during heating and cooling, leading to cracking. | Optimize the annealing process by using a slower heating and cooling rate. Ensure the chosen substrate has a compatible thermal expansion coefficient with this compound. |
| Amorphous-to-crystalline transition is slow or incomplete. | Insufficient thermal energy or kinetic limitations: The transition requires enough energy for molecular rearrangement. The substrate surface can also influence the kinetics. | Increase the annealing temperature or duration.[3][4] Using a more hydrophobic substrate can sometimes lead to faster growth of crystalline domains.[5] The presence of a crystalline seed, such as a buffer layer, can also accelerate the transition. |
| Film morphology is non-uniform after deposition. | Inappropriate deposition parameters: Factors like deposition rate, substrate temperature, and vacuum pressure can significantly impact film uniformity. | Optimize deposition conditions. For thermal evaporation, a low deposition rate (e.g., 0.1 nm/s) and a controlled substrate temperature are crucial.[3] Techniques like organic molecular beam deposition (OMBD) or hot wall deposition can offer better control over film growth.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are amorphous this compound films inherently unstable?
A1: Amorphous this compound films are metastable and have two primary instabilities. Firstly, they are highly susceptible to photo-oxidation, a chemical reaction with oxygen in the presence of light that degrades the material. Secondly, the amorphous phase is thermodynamically less stable than the crystalline phase. The twisted conformation of this compound molecules is more stable in the gas phase and tends to be preserved in amorphous films, while the planar conformation, which is more favorable for charge transport, is found in the more stable crystalline state.
Q2: What is the primary mechanism of degradation in amorphous this compound films?
A2: The primary degradation mechanism is photo-oxidation. This process involves the reaction of this compound molecules with atmospheric oxygen, accelerated by light, to form this compound endoperoxide. This chemical change disrupts the π-conjugated system of the this compound molecule, leading to a significant deterioration of its semiconducting properties.
Q3: What is the most effective method to enhance the stability of this compound films?
A3: The most effective method is to induce a phase transition from the amorphous to the crystalline state. Crystalline this compound exhibits significantly enhanced thermal and chemical stability, primarily due to its ordered structure that hinders oxygen diffusion and its lower energy state. Post-deposition thermal annealing is a widely used and effective technique to achieve this transformation.[1][3][4]
Q4: How does thermal annealing improve the stability of this compound films?
A4: Thermal annealing provides the necessary energy for the this compound molecules to overcome kinetic barriers and rearrange from a disordered amorphous state to a more ordered and thermodynamically stable crystalline structure.[3][4] This crystalline structure is more resistant to photo-oxidation and has improved thermal stability.[1]
Q5: Can the substrate influence the stability and crystallization of this compound films?
A5: Yes, the substrate plays a crucial role. The surface energy and chemical nature of the substrate can affect the nucleation and growth of crystalline domains during annealing.[5] Furthermore, using a crystalline buffer layer, such as pentacene (B32325), on the substrate can promote the epitaxial growth of highly oriented and stable this compound films.[6][7]
Q6: Are there chemical modifications that can enhance the stability of amorphous this compound?
A6: Yes, partial or complete fluorination of the this compound molecule can significantly enhance its stability against oxidation. The high electronegativity of fluorine atoms alters the electronic structure of the this compound molecule, making it less susceptible to oxidation.
Quantitative Data Presentation
Table 1: Comparison of Carrier Mobility in Amorphous and Crystalline this compound Films
| Film Type | Deposition Method | Carrier Mobility (cm²V⁻¹s⁻¹) | Reference |
| Amorphous | Thermal Evaporation | ~10⁻⁶ | [2] |
| Crystalline (Annealed) | Thermal Evaporation & Annealing | 1.03 | [2] |
| Crystalline | MAPLE | up to 0.13 | [2][8] |
| Crystalline (on pentacene buffer) | Combinatorial MBE | 0.07 | [6] |
Table 2: Thermal Annealing Parameters for Amorphous-to-Crystalline Transition
| Substrate | Deposition Temperature (°C) | Annealing Temperature (°C) | Annealing Time | Observations | Reference |
| HMDS-functionalized SiO₂ | 40 | 70 | 3-8 hours | Formation and growth of disk-shaped crystalline domains. | [3] |
| HMDS-functionalized SiO₂ | 40 | 80 | 4 hours | Faster crystallization compared to 70°C. | [3] |
| Glass/ITO with TPTPA underlayer | Room Temperature | 140-170 | Not specified | Yields crystalline this compound. | [4] |
Experimental Protocols
Protocol 1: Thermal Annealing of Amorphous this compound Films
This protocol describes a general procedure for the post-deposition thermal annealing of amorphous this compound films to induce crystallization.
-
Film Deposition:
-
Deposit an amorphous this compound film on the desired substrate (e.g., HMDS-functionalized SiO₂) using thermal evaporation in a high-vacuum chamber (base pressure ~1 x 10⁻⁶ Torr).
-
Maintain a low deposition rate, for example, 0.1 nm/s.
-
The substrate can be kept at a slightly elevated temperature, such as 40°C, during deposition.
-
-
In-situ Annealing:
-
Without breaking the vacuum, heat the substrate to the desired annealing temperature (e.g., 70-80°C).[3]
-
The annealing time will depend on the temperature and desired level of crystallinity, typically ranging from a few hours to 24 hours.[3]
-
Monitor the crystallization process in-situ if possible, for example, through optical microscopy to observe the formation of crystalline domains.
-
-
Cooling:
-
After the desired annealing time, slowly cool the substrate back to room temperature before removing it from the vacuum chamber. A slow cooling rate helps to prevent cracking of the film due to thermal stress.
-
Protocol 2: Using a Pentacene Buffer Layer for Enhanced Crystallinity
This protocol outlines the use of a pentacene buffer layer to promote the growth of crystalline this compound films.[6][7]
-
Substrate Preparation:
-
Start with an atomically flat substrate, such as α-Al₂O₃ (0001).
-
Ensure the substrate is clean and free of contaminants.
-
-
Pentacene Buffer Layer Deposition:
-
In a molecular beam epitaxy (MBE) system, deposit a thin layer of pentacene onto the substrate.
-
The thickness of the pentacene buffer layer can be varied, with even a single monolayer showing a significant effect on this compound crystallization.[6]
-
-
This compound Film Deposition:
-
Without breaking vacuum, deposit the this compound film on top of the pentacene buffer layer.
-
The substrate temperature during this compound deposition can be optimized, for example, at 100°C.[6]
-
The pentacene buffer layer acts as a template, promoting the c-axis oriented growth of a crystalline this compound film.[7]
-
Visualizations
Diagram 1: Experimental Workflow for Thermal Annealing
Caption: Workflow for Thermal Annealing.
Diagram 2: Photo-oxidation Degradation Pathway
Caption: Photo-oxidation Pathway.
Diagram 3: Decision Tree for Stabilization Strategy
Caption: Stabilization Strategy Decision Tree.
References
- 1. Growth of crystalline this compound films with enhanced stability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. strobe.colorado.edu [strobe.colorado.edu]
- 5. Amorphous-to-crystalline phase transformation of thin film this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Mobility in Rubrene Transistors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and characterization of rubrene single-crystal field-effect transistors (OFETs), with a specific focus on resolving low charge carrier mobility.
Troubleshooting Guides
Low mobility in this compound transistors can stem from a variety of factors, from the quality of the crystal itself to the intricacies of device fabrication and measurement. This guide provides a systematic approach to identifying and resolving these issues.
Guide 1: Issues Related to this compound Crystal Quality
The intrinsic quality of the this compound crystal is the foundation for high mobility. Defects, impurities, and poor crystallinity are common culprits for degraded performance.
Question: My measured mobility is very low (e.g., < 0.1 cm²/Vs). How can I determine if my this compound crystal quality is the problem?
Answer:
Low mobility is frequently traced back to the quality of the this compound active layer. Amorphous or poorly crystalline this compound films exhibit significantly lower mobility than their single-crystal counterparts.[1][2][3] Here’s how to troubleshoot:
1. Assess Crystallinity:
-
X-Ray Diffraction (XRD): Use XRD to confirm the crystal structure of your this compound film. The presence of sharp, well-defined diffraction peaks is indicative of a crystalline structure. The orthorhombic crystal structure is generally associated with higher mobility than the triclinic phase.[4]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology of your film. Crystalline this compound typically shows large, well-defined grains or terraces, while amorphous films have a more disordered appearance.[2]
2. Improve Crystal Growth:
-
Thermal Annealing: Post-deposition annealing can transform amorphous this compound films into a more crystalline state.[1][2][5][6] Experiment with different annealing temperatures and durations in an inert atmosphere. An abrupt heat treatment has been shown to be effective.[1][2]
-
"Hot Wall" Deposition: This technique can promote the growth of well-oriented crystalline films.[7]
-
Solution-Based Growth: For solution-processed devices, the choice of solvent is critical. Aromatic solvents like toluene (B28343) and p-xylene, as well as 1,2-dichloroethane (B1671644) (DCE), have been used to grow high-quality this compound crystals.[8] A polymer-assisted crystallization method using polystyrene has also been shown to produce high-mobility OFETs.[9]
-
Substrate Temperature Control: During vacuum deposition, the substrate temperature can significantly influence film properties.[4]
3. Check for Impurities:
-
Purification: Ensure the purity of your source material. Multiple sublimation cycles can be used to purify this compound. The presence of impurities like this compound peroxide can act as carrier traps and reduce mobility.[10]
Guide 2: Problems at the Dielectric-Semiconductor Interface
The interface between the gate dielectric and the this compound crystal is where the charge transport occurs. A non-ideal interface can severely limit mobility.
Question: I have confirmed my this compound is crystalline, but the mobility is still not as high as expected. Could the dielectric interface be the issue?
Answer:
Yes, the dielectric interface plays a crucial role in the performance of this compound OFETs.[1][2][3] Here are key aspects to investigate:
1. Dielectric Surface Roughness:
-
A smooth dielectric surface is generally preferred as it can lead to fewer trapping states and reduced surface scattering.[11] Characterize your dielectric surface with AFM to ensure it is smooth.
2. Dielectric Surface Treatment:
-
Modifying the dielectric surface can improve the ordering of the this compound molecules at the interface and enhance performance.[1][2] Consider surface treatments like self-assembled monolayers (SAMs).
3. Choice of Dielectric Material:
-
The mobility of charge carriers in this compound single-crystal FETs has been shown to systematically decrease with an increasing dielectric constant (ε) of the gate insulator.[12][13] This is an intrinsic property of the crystal/dielectric interface.[12]
Data on Dielectric Constant vs. Mobility:
| Gate Dielectric | Relative Dielectric Constant (ε) | Typical Mobility (µ) Range (cm²/Vs) |
| Vacuum | 1 | 16 - 20[12] |
| Parylene N | 2.65 | 10 - 15[12] |
| Parylene C | 3.15 | 6 - 10[12] |
| SiO₂ | ~3.9 | 4 - 6[12] |
| Al₂O₃ | ~9 | 2 - 3[12] |
| Ta₂O₅ | ~25 | 1 - 1.5[12][13] |
Guide 3: Contact and Electrode Related Issues
High contact resistance at the source and drain electrodes can lead to an underestimation of the intrinsic mobility of the this compound crystal.
Question: My device characteristics show non-ideal behavior, especially at low gate voltages. How can I check for and mitigate contact resistance problems?
Answer:
Contact resistance can be a significant limiting factor in OFET performance, leading to reduced mobility and other non-ideal characteristics.[14]
1. Choice of Electrode Metal:
-
The choice of metal for the source and drain electrodes can significantly impact contact resistance. A systematic study has shown that the reproducibility of contact resistance varies with the metal, with Ni being more reproducible than Au.[15][16][17]
2. Characterizing Contact Resistance:
-
Transfer Line Method (TLM): This is a common method to extract the contact resistance by fabricating transistors with varying channel lengths.
-
Four-Probe Measurements: These measurements can help to isolate the channel resistance from the contact resistance, providing a more accurate measure of the intrinsic mobility.[18]
3. Reducing Contact Resistance:
-
Doped Injection Layers: Introducing a heavily doped layer between the electrode and the organic semiconductor can facilitate charge injection and reduce contact resistance.[19]
-
Device Geometry: In some cases, a coplanar device structure (bottom-contact) can exhibit lower contact resistance than a staggered structure (top-contact), especially with very thin dielectrics.[19]
-
Surface Contamination: Interestingly, for gold electrodes, a growing contamination layer from air exposure has been shown to decrease contact resistance by weakening the electrostatic coupling between the gold and the this compound crystal.[20]
Frequently Asked Questions (FAQs)
Q1: What is a typical high mobility value for this compound single-crystal transistors?
A1: High-quality this compound single-crystal FETs can exhibit hole mobilities in the range of 10-20 cm²/Vs.[12] Some reports have even shown values exceeding 20 cm²/Vs.[4]
Q2: How does the crystal structure of this compound affect mobility?
A2: this compound can exist in different crystal structures, primarily orthorhombic and triclinic. The orthorhombic phase is known to have significantly higher charge carrier mobility, by as much as an order of magnitude, compared to the triclinic phase.[4]
Q3: Can thermal annealing degrade mobility?
A3: Yes, while annealing is often used to improve crystallinity, excessive temperatures or inappropriate conditions can lead to degradation of the film and a decrease in mobility. For some organic semiconductors, there is a critical annealing temperature above which performance deteriorates.[21] For TIPS-pentacene, for example, in-situ annealing at 60°C improved mobility, while higher temperatures of 90°C and 120°C led to degradation.[22]
Q4: How do I accurately calculate the mobility from my transistor measurements?
A4: The most common method is to use the standard MOSFET equations in the linear and saturation regimes. However, it's important to be aware of the limitations. The presence of contact resistance and the gate-voltage dependence of mobility can lead to inaccuracies.[23] For more precise measurements, methods like the Transfer Line Method (TLM) or four-probe measurements are recommended to account for contact resistance.[24] The Y-function method is also considered a reliable technique, especially for short-channel transistors.[25]
Experimental Protocols & Visualizations
Protocol 1: Basic Mobility Measurement and Calculation
-
Device: A bottom-gate, top-contact this compound FET.
-
Measurement Setup: Use a semiconductor parameter analyzer or a source-measure unit.
-
Procedure:
-
Apply a constant drain-source voltage (Vds) in the linear regime (e.g., -5V).
-
Sweep the gate-source voltage (Vgs) from positive to negative (e.g., +20V to -60V).
-
Record the drain current (Id).
-
Repeat for the saturation regime by setting Vds to a high value (e.g., Vds = Vgs).
-
-
Calculation (Linear Regime):
-
µ = (L / (W * Ci * Vds)) * (dId / dVgs)
-
Where L is the channel length, W is the channel width, and Ci is the gate dielectric capacitance per unit area.
-
-
Calculation (Saturation Regime):
-
µ = (2L / (W * Ci)) * (d(√|Id|) / dVgs)²
-
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting low mobility in this compound transistors.
Factors Affecting Mobility Diagram
Caption: Key factors influencing the mobility of this compound transistors.
References
- 1. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. dspace.unimap.edu.my [dspace.unimap.edu.my]
- 4. arxiv.org [arxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Growth of crystalline this compound films with enhanced stability - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Bias-dependent contact resistance in this compound single-crystal field-effect transistors | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. iitk.ac.in [iitk.ac.in]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Effects of Impurities on Rubrene Electronic Properties
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the effects of common impurities on the electronic properties of rubrene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they generally affect its electronic properties?
A1: The most prevalent impurities in this compound are oxygen-related defects (specifically this compound peroxide or endoperoxide), structural defects (such as vacancies, dislocations, and grain boundaries), and residual solvents from the synthesis process.[1][2][3] These impurities can significantly alter the electronic properties of this compound by introducing trap states within the bandgap, affecting charge carrier mobility, conductivity, and photoluminescence.[1][2]
Q2: How do oxygen-related impurities, like this compound peroxide, impact the electronic behavior of this compound?
A2: Oxygen-related impurities, formed by the photo-oxidation of this compound, act as acceptor states within the material's bandgap.[1][3] This can lead to an increase in conductivity, which is sometimes misconstrued as an improvement in crystal quality.[1][3] However, chemical oxidation has been shown to reduce charge-carrier mobility by 2 to 4 orders of magnitude.[4] The formation of this compound endoperoxide disrupts the π-stacking interactions essential for efficient charge transport.[5]
Q3: What is the role of structural defects in modifying this compound's electronic properties?
A3: Structural defects such as vacancies and dislocations can facilitate the incorporation of chemical impurities like oxygen.[3] Grain boundaries in polycrystalline this compound films act as barriers to charge transport, limiting the overall mobility of the material.[6][7] The presence of these defects introduces energetic disorder, leading to trap states that hinder carrier movement.[8]
Q4: How do residual solvents from the crystal growth process affect this compound's electronic characteristics?
A4: Residual solvents, particularly polar ones, can be detrimental to the electron transport in organic semiconductors.[9] Even in high-quality single crystals, trace amounts of solvent residues can suppress electron mobility.[9] For instance, in TIPS-pentacene, a related organic semiconductor, reducing the amount of residual aromatic solvent led to a transition from unipolar to ambipolar behavior and an increase in electron mobility.[9] While specific quantitative data for this compound is scarce, the general principle of polar residues hindering electron transport is applicable.[9]
Troubleshooting Guides
Problem: My this compound single crystals exhibit lower than expected hole mobility.
-
Possible Cause 1: Oxygen-Related Defects. Photo-oxidation during crystal growth, handling, or device fabrication can introduce this compound peroxide impurities that act as charge traps.
-
Solution:
-
Grow crystals in an inert atmosphere (e.g., high-purity argon or nitrogen) and purge the growth chamber thoroughly before starting.[3]
-
Minimize exposure of crystals to light and air.[10] Handle samples in a glovebox with low oxygen and moisture levels.
-
Consider thermal annealing in a vacuum or inert atmosphere to reverse some of the oxidation.[11][12]
-
-
-
Possible Cause 2: Structural Defects. A high density of dislocations or grain boundaries can limit charge transport.
-
Solution:
-
Optimize crystal growth parameters such as temperature gradient and growth rate to improve crystal quality.
-
For thin-film devices, employ techniques to increase grain size and reduce the density of grain boundaries.[8]
-
-
-
Possible Cause 3: Contamination from Substrate. Impurities on the substrate surface can be incorporated into the crystal or disrupt its growth.
-
Solution:
-
Implement a rigorous substrate cleaning procedure. Standard methods include sonication in a sequence of solvents like deionized water, acetone, and isopropanol. RCA cleaning is a more aggressive and effective method for silicon-based substrates.[13]
-
-
Problem: I am observing inconsistent conductivity measurements in my this compound samples.
-
Possible Cause 1: Varying Levels of Oxygen Doping. Uncontrolled exposure to oxygen can lead to unintentional p-type doping, causing variations in conductivity.[10][14]
-
Solution:
-
Standardize the handling and measurement environment for all samples to ensure consistent oxygen exposure.
-
For fundamental studies, perform all processing and measurements in a controlled inert environment.
-
-
-
Possible Cause 2: Contact Issues. Poor electrical contacts between the measurement probes and the this compound crystal can lead to unreliable readings.
-
Solution:
-
Use a four-probe measurement setup to eliminate the influence of contact resistance.[15]
-
Ensure gentle but firm contact of the probes with the crystal surface to avoid physical damage.
-
-
Problem: The photoluminescence spectrum of my this compound crystal shows an unexpected peak or quenching.
-
Possible Cause 1: Presence of this compound Peroxide. Oxygen-related defects can introduce new energy levels, leading to additional peaks or changes in the relative intensities of existing peaks in the photoluminescence spectrum.[1]
-
Solution:
-
Measure the photoluminescence in an inert atmosphere to prevent in-situ photo-oxidation.
-
Compare your spectrum to literature reports of pure and oxidized this compound to identify impurity-related features.
-
-
-
Possible Cause 2: Reabsorption. If the emission and absorption spectra of this compound overlap, some of the emitted light can be reabsorbed by the crystal, altering the shape of the measured spectrum.
Quantitative Data on the Effects of Impurities
The following tables summarize the quantitative effects of various impurities on the electronic properties of this compound.
Table 1: Effect of Oxygen-Related Impurities
| Impurity | Effect on Electronic Property | Quantitative Change | Citation(s) |
| Chemical Oxidation | Hole Mobility | Decrease by 2-4 orders of magnitude | [4][12] |
| Photo-oxidation | Field-Effect Mobility and Conductivity | Systematic decrease | [10] |
| Oxygen Annealing | Photoconductivity | ~14 times enhancement | [14] |
| Oxygen Incorporation | Highest Occupied Molecular Orbital (HOMO) | Shift to a ~1.0 eV deeper level | [17] |
Table 2: Effect of Structural Defects
| Defect Type | Effect on Electronic Property | Quantitative Change | Citation(s) |
| Polycrystallinity (vs. Single Crystal) | Hole Mobility | ~10x lower in polycrystalline pentacene | [8] |
| Grain Boundaries | Charge Transport | Act as barriers and trapping sites | [6][7][8] |
Table 3: Effect of Residual Solvents
| Solvent Type | Effect on Electronic Property | Example (TIPS-pentacene) | Citation(s) |
| Aromatic (e.g., p-xylene) | Electron Mobility | Emergence of electron transport after heat treatment to reduce residues | [9] |
| Polar | Electron Transport | Suppression of electron transport | [9] |
Experimental Protocols
Protocol 1: Four-Probe Conductivity Measurement of a this compound Single Crystal
This protocol describes the measurement of the conductivity of a this compound single crystal using the four-probe method to minimize the influence of contact resistance.
-
Sample Preparation:
-
Select a rectangular-shaped this compound single crystal.
-
Carefully place four parallel electrical contacts on the surface of the crystal. These can be made using silver paint or by evaporating a metal (e.g., gold) through a shadow mask. The two outer contacts will serve as current source and drain, and the two inner contacts as voltage probes.
-
Measure the distance between the inner probes (L) and the cross-sectional area (A) of the crystal.
-
-
Measurement Setup:
-
Place the crystal in a probe station with a temperature controller.
-
Connect the outer two probes to a source meter capable of supplying a constant current (I).
-
Connect the inner two probes to a high-impedance voltmeter to measure the voltage drop (V).
-
-
Measurement Procedure:
-
Apply a small, constant DC current through the outer probes. The current should be low enough to avoid heating the sample.
-
Measure the voltage across the inner probes.
-
Reverse the direction of the current and measure the voltage again to account for any thermoelectric effects. Average the absolute values of the two voltage measurements.
-
Repeat the measurement for several different current values to ensure an ohmic response.
-
-
Data Analysis:
-
Calculate the resistance (R) using Ohm's law: R = V/I.
-
Calculate the conductivity (σ) using the formula: σ = L / (R * A).
-
Protocol 2: Photoluminescence Spectroscopy of a this compound Crystal
This protocol outlines the steps for acquiring the photoluminescence spectrum of a this compound crystal.
-
Sample Preparation:
-
Mount the this compound crystal on a sample holder. For air-sensitive measurements, the holder should be in a vacuum chamber or a cuvette that can be purged with an inert gas.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or a laser), a monochromator to select the excitation wavelength, and a detector (e.g., a photomultiplier tube or a CCD) to measure the emitted light.
-
To prevent photo-oxidation during the measurement, purge the sample chamber with an inert gas like nitrogen or argon.[18]
-
-
Measurement Procedure:
-
Select an excitation wavelength at which this compound absorbs light (e.g., in the range of 450-500 nm).
-
Scan the emission monochromator over the desired wavelength range (typically 500-700 nm for this compound) to collect the photoluminescence spectrum.
-
Record a background spectrum with the excitation source blocked and subtract it from the sample spectrum.
-
To measure the photoluminescence quantum yield (PLQY), an integrating sphere is typically used to collect all emitted photons. The measurement involves comparing the integrated emission intensity of the sample to that of a reference standard with a known PLQY, or by using an absolute method that directly measures the ratio of emitted to absorbed photons.[3][10][15]
-
-
Data Analysis:
-
Correct the measured spectrum for the wavelength-dependent sensitivity of the detector and other instrumental factors.
-
Analyze the peak positions, intensities, and line shapes to obtain information about the electronic transitions and the presence of impurities.
-
Visualizations
Caption: Experimental workflow for characterizing the electronic properties of this compound.
Caption: Logical relationships between impurities and their effects on this compound's electronic properties.
References
- 1. ossila.com [ossila.com]
- 2. Oxygen Incorporation in this compound Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 4. physics.rutgers.edu [physics.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. iiserkol.ac.in [iiserkol.ac.in]
- 7. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grain Boundary Engineering for High-Mobility Organic Semiconductors [mdpi.com]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. horiba.com [horiba.com]
- 11. Four-Point Probe Manual [four-point-probes.com]
- 12. Oxidation of this compound, and implications for device stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
controlling polymorphism in rubrene crystallization
Welcome to the technical support center for controlling polymorphism in rubrene crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to obtaining desired this compound polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound and why is controlling them important?
This compound is known to crystallize into several polymorphic forms, with the most common being orthorhombic, triclinic, and monoclinic.[1][2] Controlling the specific polymorph is critical because the electronic properties, such as charge carrier mobility, are highly dependent on the crystal packing.[3][4] The orthorhombic polymorph is particularly sought after as it exhibits the highest charge carrier mobility, making it ideal for applications in organic field-effect transistors (OFETs) and other electronic devices.[3][4][5] In contrast, the triclinic and monoclinic forms generally show lower carrier mobilities.[1][5]
Q2: What are the primary methods for growing this compound single crystals?
The most common methods for growing this compound single crystals include:
-
Physical Vapor Transport (PVT): This technique is widely used to grow large, high-quality orthorhombic single crystals.[3][6][7]
-
Solution Growth: This method involves dissolving this compound in an organic solvent and allowing the crystals to form through slow cooling, slow evaporation, or vapor diffusion.[8][9] This technique can yield different polymorphs depending on the solvent and conditions.[8]
-
Thermal Annealing: This involves heating a thin amorphous film of this compound to induce crystallization.[10] The resulting polymorph can be controlled by the annealing temperature and heating rate.[10]
Q3: How does the choice of solvent affect this compound polymorphism in solution growth?
The solvent plays a crucial role in determining the resulting polymorph in solution-based crystallization.[8] The solubility of this compound is higher in aromatic and chlorinated solvents.[8] Different solvents can lead to different crystal morphologies and polymorphs. For instance, hexagonal-shaped orthorhombic crystals have been grown from p-xylene (B151628), while parallelogram-shaped triclinic crystals were obtained from aniline.[8] Using a binary solvent mixture, such as chloroform (B151607) with a high-boiling-point solvent, can also be used to control the crystallinity and morphology of this compound films.[11]
Q4: Can additives be used to control this compound crystallization?
Yes, additives can influence this compound crystallization. For example, using a polymer matrix like polystyrene can slow down the crystallization process, allowing for better control over the crystal evolution.[12] This polymer-assisted crystallization can be used to tune this compound polymorphism by selecting the appropriate polymer and annealing temperature.[12]
Troubleshooting Guides
Problem 1: I am trying to grow orthorhombic this compound crystals using solution growth, but I keep getting the triclinic polymorph.
-
Solution:
-
Solvent Selection: The choice of solvent is critical. Orthorhombic crystals are favored when using solvents like p-xylene or toluene.[8] Avoid solvents like aniline, which tend to produce the triclinic form.[8]
-
Cooling Rate: Employ a very slow cooling rate. Rapid cooling can lead to the formation of kinetically favored but less stable polymorphs.
-
Supersaturation: Control the level of supersaturation. Lower supersaturation levels, achieved by slow solvent evaporation or slow cooling, tend to favor the growth of the more stable orthorhombic phase.[2] High supersaturation can lead to the formation of the monoclinic phase.[2]
-
Problem 2: My this compound crystals grown by Physical Vapor Transport (PVT) are small and of poor quality.
-
Solution:
-
Source Purity: Ensure the purity of the source this compound powder. Subliming the powder multiple times can help in purification.[6]
-
Temperature Gradient: Optimize the temperature gradient between the source and the growth zone. A stable and appropriate temperature gradient is crucial for growing large single crystals.
-
Inert Gas Flow Rate: The flow rate of the inert gas (e.g., argon) can affect the sublimation rate and crystal growth. A fast sublimation rate, achieved with a source temperature of around 330°C and an argon flow rate of about 100 mL/min, can produce thin single crystals.[7]
-
System Pressure: The pressure inside the PVT system can influence the growth process. Some organic semiconductors, including this compound, crystallize better in the presence of an inert gas rather than under high vacuum.[9]
-
Problem 3: During thermal annealing of an amorphous this compound film, I am observing the formation of spherulites instead of large crystalline domains.
-
Solution:
-
Heating Rate: The heating rate can influence the resulting morphology. A high heating rate has been shown to bypass the triclinic phase and preferentially form orthorhombic platelet domains.[10]
-
Annealing Temperature: The annealing temperature is a critical parameter. Annealing at temperatures in the range of 140–170 °C can yield crystalline this compound.[10] Experiment with different temperatures within this range to optimize for larger domains.
-
Substrate Surface: The properties of the substrate can play a significant role in the transition from an amorphous film to crystals.[8] Consider using different substrates or surface treatments to promote the desired crystal growth.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound crystallization.
Table 1: Carrier Mobility of Different this compound Polymorphs
| Polymorph | Growth Method | Carrier Mobility (cm²/V·s) | Reference |
| Orthorhombic | Solution Growth (1-propanol) | ~1.6 | [5] |
| Triclinic | Solution Growth (1-propanol) | ~0.1 | [5] |
| Orthorhombic | Solution Growth (p-xylene, aniline) | ~0.75 | [8] |
Table 2: Influence of Solvent on this compound Crystal Polymorph and Morphology
| Solvent | Crystal System | Crystal Shape | Reference |
| p-Xylene | Orthorhombic | Hexagonal | [8] |
| Toluene | Orthorhombic | Not specified | [8] |
| Aniline | Triclinic | Parallelogram | [8] |
| 1-Propanol | Orthorhombic & Triclinic | Hexagonal & Parallelogram | [5][8] |
| Dichloromethane (DCM) / Methanol (MeOH) | Triclinic | Not specified | [3] |
Experimental Protocols
Protocol 1: Solution Growth of Orthorhombic and Triclinic this compound Crystals
This protocol is adapted from studies demonstrating the growth of different this compound polymorphs from solution.[5][8]
-
Materials:
-
This compound powder (98%+ purity)
-
Solvents: 1-propanol, p-xylene, aniline
-
Crystallization vials
-
-
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent (e.g., 1-propanol) at an elevated temperature.
-
Slowly cool the solution to room temperature over a period of several hours to days. A slower cooling rate generally yields higher quality crystals.
-
Alternatively, for solvent evaporation, leave the saturated solution in a vial with a loosely capped lid to allow for slow evaporation of the solvent at a constant temperature.
-
After crystal formation, carefully decant the solvent.
-
Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas.
-
Expected Polymorphs:
-
Protocol 2: Physical Vapor Transport (PVT) Growth of Orthorhombic this compound Single Crystals
This protocol is based on established methods for growing high-quality orthorhombic this compound crystals.[6][7]
-
Materials:
-
High-purity this compound powder (99.99%)
-
PVT system with a multi-zone furnace
-
Quartz tube
-
Inert gas (e.g., Argon)
-
-
Procedure:
-
Place the purified this compound powder in the source zone of the quartz tube.
-
Purge the system with a high flow of argon gas and then reduce the flow to the desired rate (e.g., 75-100 sccm).[6][7]
-
Heat the source zone to the sublimation temperature (e.g., 290-330°C).[6][7]
-
Establish a temperature gradient along the tube to create a cooler growth zone where the this compound vapor will recrystallize.
-
Maintain the temperatures and gas flow for a sufficient duration to allow for crystal growth (typically several hours to days).
-
After the growth period, slowly cool the furnace to room temperature.
-
Carefully remove the crystals from the growth zone.
-
Visualizations
Caption: Workflow for controlling this compound polymorphism.
Caption: Key factors influencing the resulting this compound polymorph.
References
- 1. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]
- 2. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 10. strobe.colorado.edu [strobe.colorado.edu]
- 11. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Rubrene FETs: Technical Support Center for Reducing Contact Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rubrene field-effect transistors (FETs). The focus is on practical solutions for reducing contact resistance, a critical factor in device performance.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication and measurement of this compound FETs.
Q1: My measured contact resistance is excessively high and varies significantly between devices. What are the likely causes and how can I fix this?
High and irreproducible contact resistance is a frequent challenge, particularly when using gold (Au) electrodes. The spread in contact resistance for Au-contacted pentacene (B32325) thin-film FETs, for instance, can be more than three orders of magnitude.[1] For this compound single-crystal FETs with Au electrodes, the reproducibility is also poor.[1][2]
Potential Causes:
-
Electrode Material: Gold, despite its high work function and stability, often forms a poor interface with this compound, leading to a large Schottky barrier and high contact resistance.[3][4] The reproducibility with Au is significantly lower than with other metals like Nickel (Ni).[5][6]
-
Interface Contamination: The interface between the metal electrode and the this compound crystal is extremely sensitive to contaminants, which can create trap states and hinder charge injection.
-
Fabrication Process: The method of electrode deposition and crystal lamination can introduce defects and inconsistencies.
Troubleshooting Steps:
-
Re-evaluate Your Electrode Material: Consider using alternative metals to gold. Nickel (Ni) has been shown to provide significantly lower and more reproducible contact resistance.[5][6][7] Cobalt (Co) and Copper (Cu) also offer better reproducibility than Au.[1][2]
-
Controlled Air Exposure for Gold Electrodes: If you must use gold electrodes, a controlled air exposure of the electrodes before laminating the this compound crystal can dramatically reduce contact resistance. Exposing Au electrodes to air for at least 5 hours can decrease the contact resistance by over two orders of magnitude compared to a 15-minute exposure.[3][4][8] This is thought to be due to the formation of a contamination layer that weakens the electrostatic coupling between the gold and this compound.[3][4]
-
Optimize Fabrication Protocol: Ensure a clean fabrication environment to minimize interface contamination. The lamination technique for transferring the this compound crystal to the pre-patterned electrodes is a common method.[2][9]
Q2: Which electrode material is best for achieving low and reproducible contact resistance in this compound FETs?
The choice of electrode material has a profound impact on contact resistance. While gold is widely used, studies show it is not the optimal choice for this compound.
Recommendation:
Nickel (Ni) is a highly recommended electrode material for achieving low and reproducible contact resistance in this compound single-crystal FETs.[5][6][7]
Supporting Data:
-
Nickel (Ni): Can achieve contact resistances as low as 100 Ω cm.[5][6][7] The spread in values is typically less than a factor of 2 on the same crystal.[5]
-
Gold (Au) and Platinum (Pt): Exhibit poor reproducibility, with the spread in contact resistance values exceeding three orders of magnitude for Au.[1][2]
-
Cobalt (Co) and Copper (Cu): Show better reproducibility than Au, with a spread of just over one order of magnitude.[1][2]
Q3: How does the channel length affect the total device resistance?
For devices with high mobility, like this compound single-crystal FETs, the contact resistance can dominate the total device resistance, especially at shorter channel lengths.[1] When the channel length is small enough, the total resistance becomes nearly independent of the channel length and is primarily determined by the contact resistance.[5] This principle is the basis of the Transmission Line Method (TLM) for extracting contact resistance.
Q4: Can the gate dielectric influence contact resistance?
While the gate dielectric primarily affects the channel mobility[10][11], it can also have an indirect impact on the measured contact resistance. The properties of the dielectric can influence the charge accumulation at the semiconductor-dielectric interface, which in turn can affect charge injection from the contacts.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from cited research to aid in experimental design and analysis.
Table 1: Comparison of Contact Resistance for Different Electrode Materials in this compound Single-Crystal FETs
| Electrode Material | Typical Contact Resistance (W-normalized) | Reproducibility (Spread in Values) | Reference |
| Nickel (Ni) | 100 Ω cm - 1.5 kΩ cm | Low (less than a factor of 2 on the same crystal) | [5] |
| Cobalt (Co) | Higher than Ni | Moderate (slightly more than one order of magnitude) | [1] |
| Copper (Cu) | Higher than Ni | Moderate (slightly more than one order of magnitude) | [1] |
| Gold (Au) | Highly variable (can be > 1 MΩ cm) | Poor (more than three orders of magnitude) | [1] |
| Platinum (Pt) | Highly variable | Poor (similar to Au) | [1] |
Table 2: Effect of Air Exposure on Contact Resistance of Gold Electrodes in this compound Flip-Crystal FETs
| Air Exposure Time | Contact Resistance (Rc) | Reference |
| 15 minutes | 105 - 106 Ω cm | [3][8] |
| At least 5 hours | 3 x 103 Ω cm | [3][8] |
Detailed Experimental Protocols
Protocol 1: Fabrication of this compound Single-Crystal FETs via Lamination
This protocol describes a common method for fabricating this compound FETs with pre-patterned electrodes.
-
Substrate Preparation:
-
Start with a highly doped Si wafer with a thermally grown SiO2 layer (e.g., 200 nm).[2]
-
This serves as the gate electrode and gate dielectric, respectively.
-
-
Electrode Patterning:
-
Metal Deposition:
-
Surface Treatment (Optional but Recommended):
-
Perform an oxygen plasma treatment to clean the SiO2 surface of any residual resist.[5]
-
-
This compound Crystal Growth:
-
Grow thin, free-standing this compound single crystals using a vapor phase transport method.[5]
-
-
Crystal Lamination:
-
Carefully laminate a thin this compound crystal (approx. 1 µm thick) onto the substrate with the pre-patterned electrodes.[2] The crystal will adhere to the substrate via van der Waals forces.
-
Protocol 2: Measurement of Contact Resistance using the Transmission Line Method (TLM)
TLM is a standard technique for extracting the contact resistance in FETs.
-
Device Fabrication: Fabricate a series of FETs with identical channel widths (W) but varying channel lengths (L) on the same substrate using the protocol above.
-
Electrical Characterization:
-
Measure the total resistance (RT) of each device at a specific gate voltage (VG).
-
RT is typically determined from the linear region of the output characteristics (IDS vs. VDS) at a low VDS.
-
-
Data Analysis:
-
Plot the measured total resistance (RT) as a function of the channel length (L).
-
For a given gate voltage, the total resistance can be modeled as: RT = Rch + Rc = (Rsh/W) * L + Rc where Rch is the channel resistance, Rc is the contact resistance, and Rsh is the sheet resistance of the channel.
-
Perform a linear fit to the RT vs. L plot.
-
The y-intercept of the linear fit gives the total contact resistance (Rc).[5]
-
The contact resistance is often normalized to the channel width (W) and reported in units of Ω cm.
-
Visualizations
The following diagrams illustrate key workflows and relationships in managing contact resistance in this compound FETs.
Caption: Troubleshooting workflow for high contact resistance in this compound FETs.
Caption: Experimental workflow for this compound FET fabrication via lamination.
Caption: Relationship between electrode material and contact resistance.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. [PDF] Reproducible low contact resistance in this compound single-crystal field-effect transistors with nickel electrodes | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Contact resistance in organic thin film transistors | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies to Improve Operational Stability of Rubrene OLEDs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the fabrication and testing of rubrene-based Organic Light-Emitting Diodes (OLEDs). Our goal is to help you improve the operational stability and performance of your devices.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid Initial Luminance Decay
Question: My this compound OLED exhibits a significant drop in brightness within the first few hours of operation. What are the potential causes and how can I mitigate this?
Answer:
Rapid initial luminance decay is a common issue in OLEDs and can often be attributed to several factors.[1][2] The initial sharp decline is distinct from the longer-term, more gradual degradation of the device.
Potential Causes:
-
Interfacial Instability: Poor adhesion or contamination at the interfaces between the organic layers and the electrodes can lead to inefficient charge injection and the formation of non-emissive states.
-
Charge Trapping: Defects or impurities within the organic layers can act as charge traps, leading to an accumulation of charge and a reduction in recombination efficiency.
-
Generation of an Internal Electric Field: The buildup of trapped charges can create an internal electric field that opposes the applied field, hindering further charge injection and reducing luminance.[1]
-
Moisture and Oxygen Contamination: Even minute amounts of moisture or oxygen introduced during fabrication or testing can quench excitons and degrade the organic materials.[2]
Troubleshooting Steps:
-
Substrate and Chamber Preparation:
-
Ensure rigorous cleaning of the Indium Tin Oxide (ITO) substrate to remove organic residues and contaminants. A multi-step cleaning process involving detergents, deionized water, and organic solvents in an ultrasonic bath is recommended.
-
Thoroughly degas all organic materials before deposition to remove trapped moisture and solvents.
-
Maintain a high vacuum (<10⁻⁶ Torr) during the deposition process to minimize contamination.
-
-
Interface Engineering:
-
Introduce a hole injection layer (HIL) and a hole transport layer (HTL) with appropriate energy levels to facilitate efficient hole injection from the anode.
-
Similarly, use an electron injection layer (EIL) and an electron transport layer (ETL) to improve electron injection from the cathode.
-
Consider surface treatments, such as plasma or UV-ozone treatment of the ITO, to improve the work function and promote better adhesion of the organic layers.
-
-
Material Purity:
-
Use high-purity, sublimation-grade organic materials to minimize the presence of impurities that can act as charge traps.
-
-
Encapsulation:
-
Properly encapsulate the device immediately after fabrication using a glass lid and UV-cured epoxy in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent exposure to ambient air and moisture.[3]
-
Issue 2: Emission Color Shift During Operation
Question: The color of my this compound OLED changes from yellow-orange to a more bluish or reddish hue over time. What causes this color instability?
Answer:
A shift in the emission color indicates a change in the emissive species or the location of the recombination zone within the device.
Potential Causes:
-
Degradation of this compound: The primary yellow-orange emission in this compound OLEDs comes from the this compound dopant. Degradation of the this compound molecules, for example through photo-oxidation, can lead to a decrease in their emission intensity.[4][5]
-
Host Material Emission: If the this compound dopant degrades, the host material may start to contribute to the emission. Many host materials used in this compound OLEDs have blue emission, which would cause a blue-shift in the overall device color.
-
Shift in the Recombination Zone: The region where electrons and holes recombine can move over time due to factors like charge trapping or degradation of a particular layer. If the recombination zone moves out of the this compound-doped emissive layer (EML) and into an adjacent transport layer, the emission color will change to that of the transport layer material.
-
Formation of New Emissive Species: Chemical reactions within the device can sometimes lead to the formation of new molecules with different emission colors.
Troubleshooting Steps:
-
Optimize Dopant Concentration:
-
Ensure an optimal doping concentration of this compound in the host material. Too low a concentration may lead to incomplete energy transfer from the host to the dopant, resulting in some host emission even at the beginning of operation.
-
Too high a concentration can lead to self-quenching, reducing the overall device efficiency.
-
-
Improve Charge Balance:
-
Adjust the thicknesses of the hole and electron transport layers to ensure that the recombination zone is confined within the emissive layer.[6]
-
Select host, transport, and blocking layer materials with appropriate energy levels to create energy barriers that confine charge carriers and excitons to the EML.
-
-
Enhance Material Stability:
-
Choose a host material with high chemical and thermal stability. Degradation of the host can alter the energy landscape within the EML and affect the recombination zone.[7][8]
-
As mentioned previously, meticulous control over the fabrication environment to exclude oxygen and moisture is critical to prevent the degradation of this compound.[2]
-
Issue 3: High Operating Voltage and Low Efficiency
Question: My this compound OLED requires a high voltage to turn on, and its overall efficiency is low. What are the likely causes and how can I improve this?
Answer:
High operating voltage and low efficiency are often interconnected and point to problems with charge injection, transport, or balance.
Potential Causes:
-
Poor Charge Injection: Large energy barriers between the electrodes and the organic transport layers can impede the injection of holes and electrons into the device.
-
Unbalanced Charge Transport: A mismatch in the mobility of holes and electrons can lead to an accumulation of one type of charge carrier and a recombination zone that is not centered in the emissive layer.
-
Poor Film Morphology: Rough or non-uniform organic layers can create shorting pathways or regions of high resistance, leading to non-uniform current flow and reduced efficiency.
-
Exciton Quenching: Excitons can be quenched by impurities, at interfaces, or through interactions with charge carriers (polaron quenching).
Troubleshooting Steps:
-
Optimize Layer Thicknesses:
-
Systematically vary the thickness of the charge transport and emissive layers to achieve balanced charge injection and transport.[9]
-
-
Select Appropriate Materials:
-
Choose HIL, HTL, EIL, and ETL materials with energy levels that are well-matched to the work functions of the anode and cathode, respectively, to minimize injection barriers.
-
Utilize a host material with good charge transport properties to facilitate efficient carrier movement within the emissive layer.
-
-
Improve Film Quality:
-
Optimize deposition parameters (e.g., deposition rate, substrate temperature) to achieve smooth and uniform thin films.
-
Consider post-deposition annealing to improve the morphology of the organic layers, though this should be done carefully to avoid crystallization or degradation.
-
-
Device Architecture:
-
Employ advanced device architectures, such as graded heterojunctions, to improve charge balance and broaden the recombination zone.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism for this compound in OLEDs?
A1: The primary degradation mechanism for this compound, particularly when exposed to ambient conditions, is photo-oxidation.[4][11] In the presence of light and oxygen, this compound can react to form this compound endoperoxide.[4][5][12] This process disrupts the π-conjugated system of the this compound molecule, leading to a loss of its emissive properties. While this reaction can be thermally reversible to some extent, prolonged exposure or reaction in certain solvents can lead to irreversible degradation products.[4][5]
Q2: How does the choice of host material affect the stability of a this compound OLED?
A2: The host material plays a crucial role in the stability of a this compound OLED. An ideal host should have:
-
A high triplet energy: This helps to confine the triplet excitons on the this compound guest molecules, preventing energy back-transfer and potential degradation of the host.
-
Good chemical and thermal stability: The host material itself should be resistant to degradation under electrical stress and heat generated during device operation. Degradation of the host can create charge traps and non-emissive sites.[7][8]
-
Good charge-transporting properties: A host with balanced electron and hole mobility helps to ensure that the recombination zone is located within the emissive layer and is broad, which can reduce exciton-polaron quenching.
Q3: What are the advantages of using a doped device structure for this compound OLEDs?
A3: Doping a host material with this compound offers several advantages over using a neat film of this compound as the emissive layer:
-
Prevents Self-Quenching: In a pure this compound film, the close proximity of the molecules can lead to concentration quenching, where excited molecules non-radiatively transfer their energy to neighboring ground-state molecules. Doping separates the this compound molecules within the host matrix, reducing this effect.
-
Improved Efficiency: By doping this compound into a host with good charge transport properties, both charge transport and light emission can be optimized independently. The host transports the charge carriers, and then the energy is transferred to the this compound dopant for efficient emission.
-
Color Tuning: While this compound itself has a characteristic yellow-orange emission, the overall emission spectrum of the device can be subtly tuned by the choice of host material and the resulting microenvironment around the this compound molecules.
Q4: Can I reuse my this compound source material after it has been exposed to air?
A4: It is strongly advised not to reuse this compound source material that has been exposed to air for an extended period, especially under illumination. As discussed, this compound is susceptible to photo-oxidation.[4][11] Using oxidized this compound will introduce impurities into your vacuum system and the fabricated device, leading to poor performance and instability. For best results, always use fresh, high-purity this compound that has been stored in an inert environment.
Quantitative Data on this compound OLED Performance
The following table summarizes the performance of this compound-based OLEDs with different device architectures and materials. This data is intended to provide a comparative overview to aid in the design of your experiments.
| Device Structure | Host Material | Dopant (Concentration) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Lifetime (LT50) | Reference |
| ITO/2T-NATA/NPB/DPVBi/Alq₃:this compound/Alq₃/LiF/Al | Alq₃ | This compound (3 wt%) | 5.10 | - | 17,130 | - | --INVALID-LINK--[13] |
| ITO/PHF:this compound/Al | PHF | This compound (0.06 wt%) | - | - | 6,541 | - | --INVALID-LINK--[14] |
| ITO/TPD/BePP₂/TPD/BePP₂:this compound/TPD/Alq₃/Al | BePP₂ | This compound | 3.7 | 1.72 | 11,700 | - | --INVALID-LINK-- |
| ITO/NPB/ADN:this compound/Alq₃/MgAg | ADN | This compound (0.5%) | 3.7 | 1.72 | 11,700 | - | --INVALID-LINK-- |
Note: The performance of OLEDs is highly dependent on the specific fabrication conditions and measurement setup. This table should be used as a general guide.
Experimental Protocols
Protocol 1: Standard Fabrication of a this compound-Doped OLED
This protocol outlines the fabrication of a multilayer this compound OLED using thermal evaporation.
-
Substrate Cleaning:
-
Pre-patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
The substrates are then dried with a stream of high-purity nitrogen gas.
-
Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10 minutes to improve the ITO work function and remove any remaining organic contaminants.
-
-
Organic Layer Deposition:
-
The cleaned substrates are loaded into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
A hole injection layer (HIL), for example, 2T-NATA, is deposited at a rate of 1-2 Å/s.
-
A hole transport layer (HTL), such as NPB, is then deposited at a similar rate.
-
The emissive layer (EML) is created by co-evaporating the host material (e.g., Alq₃) and the this compound dopant from separate sources. The doping concentration is controlled by adjusting the relative deposition rates of the host and dopant. A typical deposition rate for the host is 2 Å/s, with the dopant rate adjusted to achieve the desired weight percentage.
-
An electron transport layer (ETL), such as Alq₃, is deposited on top of the EML.
-
The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
A thin electron injection layer (EIL) of LiF (approx. 1 nm) is deposited at a rate of 0.1-0.2 Å/s.
-
An aluminum (Al) cathode (approx. 100 nm) is then deposited at a rate of 5-10 Å/s through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
The completed devices are transferred to a nitrogen-filled glovebox without exposure to ambient air.
-
A glass coverslip is placed over the device, and a UV-curable epoxy is dispensed around the edges of the active area.
-
The epoxy is cured under a UV lamp to seal the device.
-
Protocol 2: Characterization of this compound OLEDs
-
Electrical Characterization:
-
The current-voltage-luminance (I-V-L) characteristics are measured using a source measure unit (SMU) and a calibrated photodiode or spectrometer.
-
The SMU applies a voltage sweep to the device, and the resulting current and light output are recorded.
-
From this data, key performance metrics such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.
-
-
Optical Characterization:
-
The electroluminescence (EL) spectrum is measured at different operating voltages using a spectrometer. This provides information about the color coordinates (CIE) and any changes in the emission spectrum with driving conditions.
-
-
Lifetime Measurement:
-
The operational stability is tested by applying a constant DC current to the device and monitoring the luminance over time.
-
The lifetime is typically reported as LT₅₀ (the time it takes for the luminance to decay to 50% of its initial value) or LT₉₀ (the time to decay to 90% of the initial luminance). These measurements should be conducted in a controlled environment (e.g., in a nitrogen box or in air for encapsulated devices) to isolate intrinsic degradation mechanisms.
-
Visualizations
References
- 1. tytlabs.co.jp [tytlabs.co.jp]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-layer encapsulation structures for stable bottom- and top-emitting white OLED devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Oxidation of this compound, and implications for device stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thegrenze.com [thegrenze.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. [PDF] Chemical Degradation of OLED Host Materials: The Role of Non-Local Interaction in Electronic Excited States | Semantic Scholar [semanticscholar.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. OLED - Wikipedia [en.wikipedia.org]
- 11. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 12. researchgate.net [researchgate.net]
- 13. Study on the Fabrication of White Organic Light-Emitting Devices Using the Doping Characteristics of this compound and Programmed Test Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: High-Purity Rubrene Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of rubrene to achieve high purity levels essential for applications in organic electronics and other advanced fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent and effective methods for purifying this compound are sublimation (often referred to as physical vapor transport or PVT), recrystallization from solution, and column chromatography.[1][2][3] A multi-step approach combining these techniques is often employed to achieve the highest purity levels. For instance, a common sequence involves an initial sublimation to remove bulk impurities, followed by recrystallization to control polymorphism and further refine purity.[1]
Q2: Why is achieving high purity for this compound so critical?
A2: High purity is paramount for the performance of organic electronic devices based on this compound.[4] Impurities, including residual solvents, oxidized this compound, and other organic contaminants, can act as charge traps, leading to a significant reduction in charge carrier mobility.[5] For applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), even trace amounts of impurities can degrade device performance and long-term stability.[4][5]
Q3: What are the common impurities found in crude this compound?
A3: Common impurities in commercially available or synthesized this compound include:
-
Oxidized this compound (this compound endoperoxide): Forms upon exposure of this compound solutions to light and air.[2]
-
Residual Solvents: Solvents used during synthesis or previous purification steps can remain trapped in the crystal lattice.[6]
-
Unreacted Starting Materials and Byproducts: Depending on the synthetic route, these can be significant impurities.[3][7]
-
Other Polycyclic Aromatic Hydrocarbons (PAHs): Structurally similar compounds that can be difficult to separate.
-
Insoluble Particulates: Dust or other foreign materials.
Q4: How can I characterize the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): To quantify soluble impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify organic impurities, including residual solvents.
-
Mass Spectrometry (MS): To identify impurities with different molecular weights.
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): To assess thermal stability and detect volatile impurities.[4]
-
UV-Vis and Fluorescence Spectroscopy: To check for optical purity and the presence of luminescent impurities.
-
X-ray Diffraction (XRD): To determine the crystalline phase (polymorph) of the this compound.[8]
Troubleshooting Guides
Issue 1: Low Yield After Sublimation
Q: I am getting a very low yield of purified this compound after performing sublimation. What could be the issue?
A: Low sublimation yields can be attributed to several factors:
-
Improper Temperature Gradient: An inadequate temperature difference between the source material and the collection zone can lead to inefficient transport and deposition of this compound. The sublimation temperature needs to be high enough to vaporize the this compound, while the collection zone should be cool enough for efficient recrystallization.[9]
-
Vacuum Level: The degree of vacuum is crucial. A higher vacuum (lower pressure) generally improves the sublimation efficiency and yield.[9]
-
Flow Rate of Carrier Gas (if used): In carrier-gas-assisted sublimation, the flow rate of the inert gas (e.g., argon) affects the transport of this compound vapor. An optimized flow rate is necessary for efficient deposition.[1]
-
Apparatus Geometry: The design of the sublimation apparatus, including the distance between the source and the collection surface, can impact the yield.
-
Decomposition: If the sublimation temperature is too high, this compound may decompose, leading to a lower yield of the desired product.
Troubleshooting Steps:
-
Optimize Temperatures: Systematically vary the source and collection zone temperatures to find the optimal gradient.
-
Improve Vacuum: Ensure your vacuum system is functioning correctly and can achieve a high vacuum. Check for leaks in the apparatus.
-
Adjust Gas Flow: If using a carrier gas, experiment with different flow rates to maximize deposition.
-
Check for Decomposition: Analyze the residue in the source boat and any discolored deposits to check for signs of decomposition.
Issue 2: Persistent Yellow/Brown Discoloration After Purification
Q: My this compound crystals are still yellow or brownish after purification instead of the expected bright red-orange color. What is causing this, and how can I remove it?
A: A persistent yellow or brownish tint often indicates the presence of oxidation products, most commonly this compound endoperoxide, which forms when this compound is exposed to air and light, especially in solution.[2] It can also be due to residual metallic impurities from catalysts used in synthesis.
Troubleshooting Steps:
-
Work under Inert Atmosphere: Handle this compound solutions in a glovebox or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Use Degassed Solvents: Ensure all solvents used for recrystallization are thoroughly degassed to remove dissolved oxygen.
-
Protect from Light: Wrap your glassware in aluminum foil to protect the solutions from light.
-
Charcoal Treatment: Dissolving the impure this compound in a suitable solvent and stirring with activated charcoal can help adsorb colored impurities. Filter the solution through a fine frit or Celite to remove the charcoal before proceeding with recrystallization or another purification step.[10]
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica (B1680970) gel or alumina (B75360) can be used to separate the colored impurities from this compound.
Issue 3: Difficulty in Obtaining High-Quality Single Crystals
Q: I am struggling to grow large, high-quality single crystals of this compound. What factors influence crystal growth?
A: The growth of high-quality single crystals is a sensitive process influenced by several factors:
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Purity of Starting Material: The presence of impurities can inhibit crystal growth and introduce defects. It is crucial to start with high-purity this compound.
-
Solvent Choice (for solution growth): The solubility of this compound and the solvent's evaporation rate are critical. Solvents in which this compound has moderate solubility and that evaporate slowly are often preferred.[2] Using a binary solvent system or an anti-solvent can also promote crystallization.[1][11]
-
Cooling/Evaporation Rate (for solution growth): Slow cooling of a saturated solution or slow evaporation of the solvent generally leads to larger and higher-quality crystals.[2]
-
Temperature Gradient and Stability (for sublimation): A stable and well-controlled temperature gradient is essential for growing large single crystals via physical vapor transport.[12]
-
Substrate: The surface on which the crystals grow can influence their nucleation and orientation.
Troubleshooting Steps:
-
Pre-purify the this compound: Use sublimed or column-purified this compound as the starting material for crystal growth.
-
Optimize Solvent System: Experiment with different solvents and solvent mixtures to find the ideal conditions for your setup.
-
Control the Crystallization Rate: For solution growth, insulate the crystallization vessel to slow down the cooling rate or use a system that allows for very slow solvent evaporation. For sublimation, ensure the furnace temperature is stable and the gradient is well-defined.
-
Substrate Treatment: Ensure the substrate is scrupulously clean. In some cases, surface modification of the substrate can promote better crystal growth.
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Key Experimental Parameters |
| Sublimation (PVT) | > 99.9% | Effective for removing non-volatile and some volatile impurities; can produce high-quality single crystals directly.[4] | Can be slow; may not remove impurities with similar vapor pressures to this compound; potential for thermal decomposition. | Temperature gradient, vacuum level, carrier gas flow rate.[1][9] |
| Recrystallization | > 99% | Good for removing impurities with different solubilities; allows for control over crystal polymorph.[8] | Risk of solvent inclusion in crystals; potential for oxidation if not performed under inert conditions. | Solvent/anti-solvent system, cooling/evaporation rate, concentration.[1] |
| Column Chromatography | Variable (depends on stationary/mobile phase) | Can separate closely related impurities. | Can be time-consuming and require significant amounts of solvent; potential for product loss on the column. | Stationary phase (e.g., silica, alumina), mobile phase composition. |
Experimental Protocols
Protocol 1: Purification of this compound by Physical Vapor Transport (Sublimation)
This protocol is a general guideline and may require optimization based on the specific apparatus.
-
Preparation:
-
Load approximately 50-100 mg of crude this compound into a quartz boat.
-
Place the boat in the center of a horizontal tube furnace.
-
Ensure the system is sealed and can hold a high vacuum.
-
-
Sublimation Process:
-
Evacuate the tube to a pressure of less than 10⁻⁵ Torr.
-
Introduce a slow flow of a high-purity inert gas, such as argon (e.g., 50-100 sccm), if using a carrier gas method.[1]
-
Heat the center of the furnace (source zone) to 280-320 °C.[1]
-
A temperature gradient will naturally form along the tube, with the ends being cooler. High-quality crystals typically grow in a zone where the temperature is around 240-260 °C.
-
Maintain these conditions for 4-12 hours.
-
-
Crystal Collection:
-
After the sublimation period, turn off the heater and allow the furnace to cool to room temperature under vacuum or inert gas flow.
-
Carefully remove the purified this compound crystals that have deposited on the cooler parts of the tube.
-
Protocol 2: Purification of this compound by Recrystallization (Anti-Solvent Method)
This method is effective for producing different polymorphs of this compound.[1]
-
Preparation:
-
Work in a fume hood or glovebox with minimal light exposure.
-
Prepare a saturated or near-saturated solution of pre-purified (e.g., by sublimation) this compound in a good solvent like chloroform (B151607) or dichloromethane (B109758) (DCM).[1]
-
-
Crystallization:
-
In a separate vial, place an anti-solvent in which this compound is poorly soluble, such as methanol (B129727) or hexane.[1]
-
Quickly inject a small volume of the concentrated this compound solution into the anti-solvent.[1] The ratio of solvent to anti-solvent will influence crystal size and morphology.
-
Alternatively, for slower crystallization, carefully layer the anti-solvent on top of the this compound solution without mixing.
-
-
Crystal Growth and Collection:
-
Seal the vial and leave it undisturbed at a constant temperature (e.g., room temperature) for 24-48 hours to allow for complete crystallization.[1]
-
Collect the crystals by filtration (e.g., using a Hirsch funnel) or by carefully decanting the solvent.
-
Wash the collected crystals with a small amount of the anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Mandatory Visualizations
Caption: Workflow for achieving high-purity this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]
- 5. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. US7083680B2 - Sublimation and purification method - Google Patents [patents.google.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Insight into crystallization process of this compound by binary solvent mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Rubrene Thin Film Growth on Various Substrates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the influence of the substrate on rubrene thin film growth.
Frequently Asked Questions (FAQs)
Q1: How does the type of substrate (metal, semiconductor, dielectric) affect the morphology of this compound thin films?
A1: The substrate type significantly influences the nucleation and growth of this compound thin films. Generally, nucleation density is higher on metallic substrates like gold (Au) and silver (Ag) compared to non-metallic substrates such as hydrogen-passivated silicon (Si-H) and silicon dioxide (SiO₂).[1] On Au, the nucleation density is typically larger, resulting in smaller grains compared to Ag.[1] On non-metallic substrates, Si-H tends to have a higher nucleation density and smaller grains than SiO₂.[1] The growth mode for this compound on these substrates is often of the Stranski-Krastnov type, where a 2D wetting layer forms initially, followed by the growth of 3D islands.[1]
Q2: What is the impact of substrate surface energy on this compound thin film growth?
A2: Substrate surface energy strongly dictates the growth and morphology of this compound films.[2] Hydrophobic surfaces, often created by treating SiO₂ with octadecyltrichlorosilane (B89594) (OTS), can retard the diffusion of this compound molecules, leading to the formation of smaller grains compared to hydrophilic surfaces.[2] The matching of surface energy between the dielectric layer and the organic semiconductor can enhance charge carrier mobility in organic field-effect transistors (OFETs). For instance, modifying the surface energy of SiO₂ with an OTS treatment has been shown to increase the charge carrier mobility of this compound OFETs.[3]
Q3: Can the substrate induce different polymorphs of this compound?
A3: Yes, the substrate can play a role in determining the crystalline phase (polymorph) of this compound. This compound is known to have several polymorphs, including orthorhombic, triclinic, and monoclinic phases, each exhibiting different charge transport properties.[4] While some studies suggest that with certain underlayers the choice of substrate has a minimal impact on crystallization, others have shown that the substrate can influence the resulting polymorph.[5] For example, the use of gold nanoparticles in a solution-based deposition method has been shown to favor the formation of the orthorhombic crystalline structure over the monoclinic one.
Q4: How does substrate temperature influence the properties of this compound thin films?
A4: Substrate temperature during deposition is a critical parameter that affects the crystallinity, morphology, and molecular conformation of this compound films. Increasing the substrate temperature generally enhances the surface diffusion of adsorbed this compound molecules, leading to larger grain sizes.[6] At higher substrate temperatures (e.g., >170 °C), a transformation from twisted to planar this compound conformations can occur, which is accompanied by changes in surface morphology and unit cell volume.[6][7] On certain substrates like hexagonal boron nitride (h-BN), increasing the temperature can reduce the critical thickness required for the amorphous-to-crystalline transition, enabling layer-by-layer growth at temperatures above 100°C.
Q5: Are there ways to mitigate the influence of the substrate on this compound growth?
A5: Yes, using a buffer layer or an underlayer can mediate the interaction between the substrate and the this compound film. For example, a pentacene (B32325) buffer layer on a sapphire substrate can promote the growth of highly c-axis oriented this compound thin films, which would otherwise grow amorphously directly on the sapphire.[8] Similarly, polymer underlayers like polylactic acid (PLA) have been used to successfully prepare high-quality triclinic this compound crystal films on FTO substrates.[9]
Troubleshooting Guide
Problem 1: My this compound thin film is amorphous or has very poor crystallinity.
-
Possible Cause: The substrate temperature during deposition may be too low. Low temperatures can limit the mobility of this compound molecules on the surface, preventing them from arranging into an ordered crystalline structure.[10]
-
Solution:
-
Increase the substrate temperature during deposition. For vacuum deposition, temperatures above 170°C have been shown to promote crystalline growth.[6][7]
-
Perform a post-deposition annealing step. In-situ annealing after depositing an amorphous film at a lower temperature (e.g., 40 °C) can induce crystallization.[11]
-
Consider using a crystalline template or a buffer layer that promotes ordered growth.[8]
-
Problem 2: The grain size in my this compound film is too small, leading to high grain boundary density.
-
Possible Cause: The substrate surface may be promoting a high nucleation rate, or the surface energy may be retarding molecular diffusion.[1][2]
-
Solution:
-
Modify the substrate surface to alter its surface energy. For example, treating a hydrophilic SiO₂ surface with OTS to make it more hydrophobic can lead to larger grains, although in some cases the opposite effect is observed.[2] Careful tuning is required.
-
Decrease the deposition rate. A lower rate gives molecules more time to diffuse on the surface and incorporate into existing grains rather than forming new nuclei.[1]
-
Increase the substrate temperature to enhance surface diffusion of molecules.[6]
-
Problem 3: I'm observing inconsistent film morphology across the substrate.
-
Possible Cause: The substrate surface may not be uniformly clean or may have variations in surface properties. Contaminants can act as unwanted nucleation sites and disrupt uniform film growth.[12]
-
Solution:
-
Implement a rigorous and consistent substrate cleaning procedure. This may involve degreasing with solvents (acetone, methanol, isopropanol), followed by treatments like piranha or RCA cleaning, and a final rinse with deionized water and drying with nitrogen.[12][13][14]
-
For sensitive substrates, in-situ cleaning methods like plasma or ion source cleaning inside the vacuum chamber can be used to remove final atomic layers of contaminants just before deposition.[15]
-
Problem 4: The this compound film shows poor adhesion to the substrate and delaminates.
-
Possible Cause: A contaminated substrate surface is the most common reason for poor adhesion.[15] Any layer of oil, water, or dust prevents the formation of strong bonds between the film and the substrate.
-
Solution:
-
Ensure meticulous ex-situ and in-situ substrate cleaning.
-
Consider using a thin adhesion layer, if compatible with your device architecture. For example, a thin layer of titanium or chromium is often used to promote the adhesion of gold electrodes to SiO₂.
-
Problem 5: The charge carrier mobility of my this compound-based OFET is low.
-
Possible Cause: The morphology of the this compound film at the dielectric interface is suboptimal. This can be due to small grain size, high density of grain boundaries, or an unfavorable molecular orientation.[3]
-
Solution:
-
Optimize the surface energy of the dielectric substrate to promote better film morphology. Treatment with self-assembled monolayers like OTS is a common strategy to improve the interface quality and charge carrier mobility.[3]
-
Optimize growth parameters such as substrate temperature and deposition rate to achieve larger, well-interconnected crystalline grains.
-
Ensure the formation of the desired this compound polymorph (often orthorhombic) that exhibits high charge transport.[4]
-
Quantitative Data Summary
Table 1: Influence of Substrate Type on this compound Thin Film Properties
| Substrate | Growth Method | Film Thickness (Å) | Key Morphological Features | Reference |
| Polycrystalline Au | Vapor Deposition | 50 | High nucleation density, small grains | [1] |
| Polycrystalline Ag | Vapor Deposition | 50 | Lower nucleation density, larger grains than Au | [1] |
| H-passivated Si(100) | Vapor Deposition | 50 | Lower nucleation density than metals, smaller grains than SiO₂ | [1] |
| SiO₂ | Vapor Deposition | 50 | Lowest nucleation density among the four | [1] |
| Hydrophilic SiO₂ (RCA cleaned) | Vapor Deposition | 200 | Larger grains | [2] |
| Hydrophobic SiO₂ (OTS treated) | Vapor Deposition | 200 | Smaller grains | [2] |
Table 2: Effect of Surface Treatment on this compound OFET Performance
| Dielectric | Surface Treatment | Surface Energy (mJ/m²) | Charge Carrier Mobility (cm²/Vs) | Reference |
| SiO₂ | None | 64.7 | 0.049 | [3] |
| SiO₂ | OTS | 50.54 | 1.36 | [3] |
Experimental Protocols
Protocol 1: Substrate Degreasing
This protocol is a general procedure for removing organic contaminants from substrates.
-
Place the substrates in a beaker containing acetone.
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Sonicate for 5-10 minutes.
-
Remove the substrates and rinse them with deionized (DI) water.
-
Place the substrates in a beaker containing isopropyl alcohol (IPA) or methanol.
-
Sonicate for 5-10 minutes.
-
Rinse the substrates thoroughly with flowing DI water for several minutes.
-
Dry the substrates using a stream of dry nitrogen gas.[12][13]
Protocol 2: Piranha Clean for Silicon-based Substrates
Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a certified fume hood with appropriate personal protective equipment (PPE).
-
Prepare the piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄). A common ratio is 3:1 or 4:1 H₂SO₄:H₂O₂. The reaction is highly exothermic.
-
Once the solution has reached a stable temperature (often heated to 100-120 °C), immerse the substrates in the solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them extensively in a cascade of DI water.
-
Dry the substrates with dry nitrogen gas.[14]
Protocol 3: Thermal Evaporation of this compound
-
Load the cleaned substrate into the deposition chamber.
-
Load high-purity this compound powder into a thermal evaporation source (e.g., a resistively heated boat).
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the substrate to the desired deposition temperature (e.g., room temperature to 220 °C).
-
Gradually increase the current to the evaporation source to heat the this compound.
-
Monitor the deposition rate using a quartz crystal microbalance. A typical rate is 0.04–0.06 Å/s.[1]
-
Deposit the film to the desired thickness.
-
Cool the substrate and source before venting the chamber.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. strobe.colorado.edu [strobe.colorado.edu]
- 6. researchgate.net [researchgate.net]
- 7. Role of molecular conformations in this compound polycrystalline films growth from vacuum deposition at various substrate temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substrate Cleaning [utep.edu]
- 13. ossila.com [ossila.com]
- 14. Substrate Cleaning [cleanroom.byu.edu]
- 15. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
Validation & Comparative
A Comparative Guide to the Hole Mobility of Rubrene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Rubrene, a tetraphenyl derivative of tetracene, stands as a benchmark organic semiconductor, renowned for its exceptionally high hole mobility. This property, crucial for efficient charge transport, has made it a subject of intense research for applications in organic electronics. To further enhance its performance and stability, numerous derivatives have been synthesized and investigated. This guide provides an objective comparison of the hole mobility of this compound and its key derivatives, supported by experimental and theoretical data, detailed experimental protocols, and a visualization of structure-property relationships.
Data Presentation: Hole Mobility Comparison
The following table summarizes the reported hole mobility values for this compound and several of its derivatives. It is important to note that the mobility of organic semiconductors is highly dependent on the material's purity, crystalline quality, and the architecture of the measurement device. Therefore, values should be compared within the context of the experimental conditions.
| Compound Name | Substitution | Measurement Method | Hole Mobility (μh) [cm²/Vs] | Reference/Notes |
| This compound | Unsubstituted | Single-Crystal Field-Effect Transistor (SC-FET) | Up to 40 | [1] |
| Thin-Film Transistor (TFT) | ~10⁻³ | |||
| Deuterated this compound (this compound-d28) | Deuterium (B1214612) on all 28 H positions | Single-Crystal, Vacuum-Gap FET | > 10 | |
| Fluorinated this compound Derivatives | Phenyl rings substituted with -F or -CF₃ | Theoretical Calculation (DFT) | 14.0 - 16.5 | [2] |
| Bis(trifluoromethyl)-dimethyl-rubrene | Two -CF₃ and two -CH₃ groups | Theoretical Calculation (DFT) | 19.2 | [3] |
| Cyano-substituted this compound Derivatives | Phenyl rings substituted with -CN | Theoretical Calculation (DFT) | 14.0 - 16.5 | [2] |
| π-extended this compound | Extended tetracene core | Thin-Film Transistor (TFT) | 1.49 x 10⁻³ |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental procedures for the synthesis of this compound derivatives and the fabrication of devices for hole mobility measurements.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step organic reactions. A general approach for creating derivatives with substitutions on the peripheral phenyl rings is outlined below.
General Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound derivatives.
Example: Synthesis of Fluorinated Rubrenes
The synthesis of fluorinated rubrenes aims to enhance the material's stability against oxidation.[4] A common strategy involves the cycloaddition of a perfluorinated or partially fluorinated 1,3-diphenylisobenzofuran (B146845) with a diphenyl-substituted dehydronaphthalene, followed by a deoxygenation step.[4]
Device Fabrication and Hole Mobility Measurement
The hole mobility of this compound and its derivatives is typically measured using either a Single-Crystal Field-Effect Transistor (SC-FET) or a Time-of-Flight (TOF) setup.
1. Single-Crystal Field-Effect Transistor (SC-FET) Fabrication and Measurement
This method provides a reliable measure of the intrinsic charge transport properties of the material.
Fabrication and Measurement Workflow:
Caption: Workflow for SC-FET fabrication and hole mobility measurement.
Protocol Details:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
-
Crystal Growth: High-quality single crystals of this compound or its derivatives are grown using physical vapor transport.
-
Crystal Lamination: A thin single crystal is carefully placed onto the substrate.
-
Source and Drain Electrodes: Gold (Au) is often used for the source and drain contacts and is thermally evaporated onto the crystal through a shadow mask.
-
Electrical Measurements: The transistor characteristics (output and transfer curves) are measured in a controlled environment (e.g., in a vacuum or inert atmosphere) using a semiconductor parameter analyzer.
-
Mobility Calculation: The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:
ISD = ( W / 2L ) Ciµ ( VG - VT )²
where ISD is the source-drain current, W and L are the channel width and length, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.
2. Time-of-Flight (TOF) Measurement
The TOF method is used to measure the drift mobility of charge carriers in the bulk of a material.
TOF Measurement Principle:
-
A thin film or single crystal of the organic semiconductor is sandwiched between two electrodes.
-
A short laser pulse generates electron-hole pairs near one of the electrodes.
-
An applied electric field causes one type of charge carrier (holes in this case) to drift across the material to the opposite electrode.
-
The time it takes for the carriers to traverse the material (the transit time, tT) is measured from the transient photocurrent.
-
The drift mobility (µ) is then calculated using the equation:
µ = d² / ( VtT )
where d is the thickness of the sample and V is the applied voltage.
Structure-Property Relationships
The molecular structure of this compound derivatives has a profound impact on their solid-state packing and, consequently, their hole mobility. The following diagram illustrates the key relationships between molecular modifications and charge transport properties.
Caption: Relationship between molecular modifications and hole mobility in this compound derivatives.
Key Insights from Structure-Property Relationships:
-
Fluorination and Cyano-substitution: The introduction of electron-withdrawing groups like fluorine, trifluoromethyl (-CF₃), and cyano (-CN) can significantly enhance the chemical stability of this compound against oxidation.[2][5] These substitutions also lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be beneficial for electron injection.[2] Theoretical studies suggest that these modifications can lead to derivatives with high hole mobilities, potentially in the range of 14.0–16.5 cm²/Vs, by influencing the molecular packing to achieve closer π-stacking distances.[2]
-
Deuteration: Replacing hydrogen with deuterium in the this compound molecule has been shown to have a minimal impact on the crystal structure and electronic properties. As a result, deuterated this compound maintains the remarkable high hole mobility of its protonated counterpart.
-
π-System Extension: Extending the conjugated π-system of the tetracene core can alter the molecular packing and electronic properties. While this can be a strategy to tune the material's absorption and emission characteristics, the impact on hole mobility is highly dependent on the resulting solid-state arrangement.
-
Molecular Packing: The arrangement of molecules in the solid state, particularly the degree of π-π stacking between the tetracene backbones, is a critical determinant of hole mobility. A herringbone packing motif with significant overlap of the π-orbitals is characteristic of high-mobility this compound single crystals.
References
- 1. This compound [lehigh.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Perfluorinated and Half-Fluorinated Rubrenes: Synthesis and Crystal Packing Arrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
Unraveling Charge Transport in Rubrene: A Comparative Guide to Theory and Experiment
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of charge transport in organic semiconductors is paramount for the advancement of next-generation electronics and sensing technologies. Rubrene, a benchmark organic semiconductor, has been the subject of intense study, leading to a deeper understanding of its exceptional charge transport properties. This guide provides a comprehensive comparison of the prevailing charge transport theories in this compound, supported by experimental data, and contrasts its performance with key alternative organic semiconductors.
The transport of charge carriers in organic materials is fundamentally governed by two primary theoretical frameworks: the band-like transport model and the hopping model . In the band-like model, charge carriers are delocalized in energy bands and their movement is limited by scattering events, primarily with phonons. This model is typically associated with a decrease in charge carrier mobility as temperature increases. Conversely, the hopping model describes charge carriers as localized on individual molecules, with transport occurring through thermally activated "hops" between adjacent molecules. This mechanism is characterized by an increase in mobility with rising temperature.
Experimental validation of these theories in this compound single crystals has revealed a fascinating and complex picture. At room temperature and below, this compound exhibits characteristics of band-like transport, with exceptionally high charge carrier mobilities. However, the exact nature of the charge transport mechanism and the transition between different regimes remain active areas of investigation.
Logical Framework for Validating Charge Transport Theories in this compound
The process of validating charge transport theories in this compound involves a systematic interplay between theoretical predictions and experimental observations. The following diagram illustrates this logical workflow.
Comparative Performance: this compound vs. Alternatives
This compound's high charge carrier mobility, particularly for holes, has established it as a gold standard in organic electronics. However, other organic semiconductors also exhibit promising charge transport characteristics. The following table provides a quantitative comparison of key performance metrics for this compound and two other widely studied materials: pentacene (B32325) and C8-BTBT (2,7-dioctyl[1]benzothieno[3,2-b][1]benzothiophene).
| Property | This compound (Single Crystal) | Pentacene (Thin Film) | C8-BTBT (Thin Film) |
| Hole Mobility (cm²/Vs) | Up to 40[2] | ~1-5 | Up to 43 |
| Electron Mobility (cm²/Vs) | Lower than hole mobility, often by orders of magnitude[2] | Typically < 1 | Ambipolar with electron mobility up to 5 |
| Temperature Dependence of Mobility | Decreases with increasing temperature (band-like)[3][4] | Increases with temperature (hopping-like) at lower temperatures, can show band-like behavior in highly ordered films[5][6] | Generally band-like in highly crystalline films |
| Anisotropy | Highly anisotropic, with highest mobility along the b-axis[2][3][4][7] | Anisotropic, dependent on thin-film morphology | Anisotropic, influenced by molecular packing |
| Crystal Structure | Orthorhombic[2] | Polymorphic (thin-film and bulk phases) | Herringbone packing |
Experimental Protocols for Characterizing Charge Transport
The validation of charge transport theories and the determination of key performance metrics rely on a suite of sophisticated experimental techniques. Below are detailed methodologies for three critical experiments.
Time-of-Flight (TOF) Photoconductivity
Objective: To directly measure the drift velocity of charge carriers and determine their mobility.
Methodology:
-
A thin single crystal or film of the organic semiconductor is placed between two electrodes, forming a sandwich-like structure.
-
A short, high-energy laser pulse is directed at one of the electrodes, generating a sheet of electron-hole pairs near the surface.
-
A voltage is applied across the electrodes, creating an electric field that causes one type of charge carrier (either electrons or holes, depending on the polarity of the applied field) to drift across the material to the opposite electrode.
-
The arrival of the charge carriers at the second electrode is detected as a transient photocurrent.
-
The transit time (tT) is determined from the shape of the photocurrent transient.
-
The charge carrier mobility (μ) is then calculated using the formula: μ = d² / (V * tT) where 'd' is the thickness of the sample and 'V' is the applied voltage.
Field-Effect Transistor (FET) Measurements
Objective: To determine the charge carrier mobility in a transistor configuration, which is more relevant for practical device applications.
Methodology:
-
An organic field-effect transistor (OFET) is fabricated, typically in a bottom-gate, top-contact configuration. This consists of a doped silicon wafer (acting as the gate electrode), a dielectric layer (e.g., SiO₂), the organic semiconductor layer, and source and drain electrodes deposited on top.
-
The current-voltage (I-V) characteristics of the OFET are measured. This involves sweeping the gate voltage (VG) while measuring the source-drain current (ISD) at a constant source-drain voltage (VSD) (transfer characteristics), and sweeping VSD at a constant VG (output characteristics).
-
The charge carrier mobility is extracted from the transfer characteristics in the saturation regime using the following equation: ISD = (W / 2L) * μ * Ci * (VG - VT)² where 'W' is the channel width, 'L' is the channel length, 'Ci' is the capacitance per unit area of the gate dielectric, and 'VT' is the threshold voltage.
-
By plotting the square root of ISD versus VG, the mobility can be calculated from the slope of the linear portion of the graph.
Temperature-Dependent Mobility Measurements
Objective: To investigate the dominant charge transport mechanism (band-like vs. hopping) by studying the effect of temperature on mobility.
Methodology:
-
The charge carrier mobility is measured using either the TOF or FET technique at various temperatures.
-
The sample is placed in a cryostat or a temperature-controlled chamber, allowing for precise control of the measurement temperature.
-
For each temperature point, the mobility is determined as described in the TOF or FET protocols.
-
The mobility is then plotted as a function of temperature.
-
A negative power-law dependence of mobility on temperature (μ ∝ T-n) is indicative of band-like transport, while a positive exponential dependence (μ ∝ exp(-Ea/kT)) suggests a hopping mechanism, where Ea is the activation energy.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Nuclear tunneling effects of charge transport in this compound, tetracene, and pentacene | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cui.umn.edu [cui.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in n-type and ambipolar organic semiconductors and their multi-functional applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Rubrene vs. Pentacene: A Comparative Guide to Performance in Organic Field-Effect Transistors (OFETs)
In the realm of organic electronics, rubrene and pentacene (B32325) have long been considered benchmark p-type semiconductor materials for Organic Field-Effect Transistors (OFETs). Both molecules, composed of fused aromatic rings, exhibit excellent charge transport properties. However, their performance characteristics can differ significantly depending on the device architecture, fabrication conditions, and the crystalline quality of the semiconductor layer. This guide provides an objective comparison of this compound and pentacene in OFETs, supported by experimental data, to aid researchers and scientists in selecting the appropriate material for their applications.
Quantitative Performance Comparison
The performance of an OFET is primarily evaluated based on three key metrics: charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Charge carrier mobility indicates how quickly charge carriers can move through the semiconductor, the on/off ratio represents the device's switching capability, and the threshold voltage is the minimum gate voltage required to turn the transistor on. The following table summarizes typical performance values for this compound and pentacene-based OFETs, primarily focusing on single-crystal devices which exhibit the highest performance.
| Performance Metric | This compound (Single-Crystal) | Pentacene (Single-Crystal & Thin-Film) |
| Hole Mobility (µ) | 10 - 40 cm²/Vs[1][2] | 1 - 5 cm²/Vs (Single-Crystal)[3], up to 4.6 cm²/Vs (Thin-Film) |
| On/Off Ratio (Ion/Ioff) | > 10⁶ | > 10⁵[4] |
| Threshold Voltage (Vth) | Near-zero or slightly positive[5] | 0 to -20 V[4] |
| Stability | Prone to photo-oxidation[6] | More stable than this compound but can also degrade under ambient conditions[7] |
Device Architecture and Operation
A fundamental understanding of the OFET structure is crucial for interpreting performance data. The most common architecture is the bottom-gate, top-contact configuration, as illustrated below. In this setup, a voltage applied to the gate electrode modulates the charge carrier concentration in the semiconductor layer, thereby controlling the current flow between the source and drain electrodes.
References
- 1. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. arxiv.org [arxiv.org]
- 6. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 7. researchgate.net [researchgate.net]
A Comparative Study on the Stability of Rubrene Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of known polymorphs of rubrene, a prominent organic semiconductor. The information presented herein is intended to assist researchers in selecting and preparing the most suitable polymorph for applications in organic electronics and other advanced fields. This document summarizes key structural differences, relative stabilities, and the experimental protocols necessary for their characterization.
Introduction to this compound Polymorphism
This compound (5,6,11,12-tetraphenyltetracene) is a well-studied organic semiconductor known for its exceptional charge transport properties.[1] Crucially, these properties are highly dependent on the solid-state packing of its molecules, a phenomenon known as polymorphism. Under ambient conditions, pristine this compound primarily exists in three polymorphic forms: orthorhombic, monoclinic, and triclinic.[1] Additionally, a high-pressure triclinic form has been identified.[1] The arrangement of molecules within the crystal lattice significantly impacts π-orbital overlap, which is fundamental to charge mobility.
Polymorph Stability Overview
The stability of this compound polymorphs is a critical factor for its practical application, as phase transformations can dramatically alter device performance. The orthorhombic polymorph is widely recognized for its superior charge-carrier mobility, which is an order of magnitude greater than that of the triclinic polymorph.[1] This enhanced performance is attributed to its favorable herringbone packing motif, which facilitates significant π-stacking interactions.[1][2] The monoclinic polymorph, in contrast, exhibits poor electronic performance due to the absence of significant π-stacking.[1]
Table 1: Qualitative Stability and Property Comparison of this compound Polymorphs
| Polymorph | Crystal System | Relative Thermodynamic Stability | Charge Carrier Mobility | Key Structural Feature |
| Orthorhombic | Orthorhombic | Most Stable | High | Herringbone packing with significant π-stacking[1][2] |
| Triclinic | Triclinic | Metastable | Low | Significant slippage of tetracene backbones[2] |
| Monoclinic | Monoclinic | Metastable | Very Low | Absence of π-stacking[2] |
Experimental Protocols
Precise control over crystallization conditions is paramount for obtaining the desired this compound polymorph. The following are detailed methodologies for key experiments in the preparation and characterization of this compound polymorphs.
Polymorph Preparation
a) Solution-Phase Crystallization for Triclinic and Orthorhombic Polymorphs
This method relies on the slow cooling or solvent evaporation of a saturated this compound solution to induce crystallization. The choice of solvent is a critical parameter influencing the resulting polymorph.
-
Objective: To selectively crystallize triclinic or orthorhombic polymorphs of this compound.
-
Materials:
-
This compound powder (high purity)
-
Aniline (B41778) (for triclinic polymorphs)[3]
-
p-Xylene (B151628) (for orthorhombic polymorphs)[3]
-
Propan-1-ol (can yield both polymorphs)[3]
-
Glass vials with screw caps
-
Heating plate
-
Filtration apparatus
-
-
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent (e.g., aniline for triclinic, p-xylene for orthorhombic) in a glass vial at an elevated temperature (e.g., 50-70 °C) to ensure complete dissolution.
-
Once the this compound is fully dissolved, tightly seal the vial.
-
Allow the solution to cool slowly to room temperature over several hours to promote the growth of high-quality single crystals.
-
Alternatively, for solvent evaporation, leave the vial cap slightly loose to allow for slow evaporation of the solvent over several days.
-
Once crystals have formed, carefully decant the supernatant.
-
Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a vacuum desiccator.
-
b) Physical Vapor Transport (PVT) for Orthorhombic Polymorphs
PVT is a sublimation-based technique that typically yields high-quality single crystals of the most stable polymorph.
-
Objective: To grow high-purity orthorhombic single crystals of this compound.
-
Materials:
-
High-purity this compound powder
-
Quartz tube furnace with multiple heating zones
-
Inert gas (e.g., Argon) with flow controller
-
Vacuum pump
-
-
Procedure:
-
Place a small amount of this compound powder in a quartz boat at the source zone of the tube furnace.
-
Purge the furnace tube with a high-purity inert gas (e.g., Argon) to remove oxygen and moisture.[4]
-
Establish a temperature gradient along the tube. Heat the source zone to a temperature sufficient to sublime the this compound (e.g., 280-300 °C). The growth zone should be maintained at a lower temperature to allow for recrystallization.[4]
-
Maintain a constant flow of the inert gas (e.g., 75 sccm of Argon) to transport the sublimed this compound vapor to the cooler growth zone.[4]
-
Crystals will grow in the cooler region of the tube over several hours to days.
-
After the growth period, cool the furnace down slowly to room temperature.
-
Carefully remove the grown crystals for characterization.
-
Polymorph Characterization
a) Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the crystal structure and thus identifying the polymorph.
-
Objective: To determine the unit cell parameters and space group of a single this compound crystal.
-
Procedure:
-
Carefully select a well-formed single crystal of suitable size (typically < 0.5 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images while rotating the crystal.
-
Process the diffraction data to determine the unit cell dimensions, crystal system, and space group.
-
Solve and refine the crystal structure to obtain the atomic coordinates.
-
Compare the obtained crystallographic data with known data for this compound polymorphs to identify the specific form.
-
b) Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying the polymorph(s) present in a bulk sample.
-
Objective: To identify the crystalline phases in a polycrystalline sample of this compound.
-
Procedure:
-
Finely grind the this compound crystal sample to a homogeneous powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
Place the sample holder in the powder diffractometer.
-
Acquire a diffraction pattern over a relevant 2θ range (e.g., 5-40°).
-
Compare the experimental diffraction pattern with reference patterns for the known this compound polymorphs for phase identification.[5]
-
c) Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal stability and phase transitions of the polymorphs.
-
Objective: To determine the melting points, and enthalpies of fusion, and to observe any solid-state phase transitions.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.[6]
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). The peak temperature of an endotherm corresponds to the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes for comparing the stability of this compound polymorphs.
Caption: Experimental workflow for this compound polymorph preparation and stability analysis.
Caption: Logical diagram for identifying this compound polymorphs from experimental data.
References
- 1. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
Bridging Theory and Reality: A Comparative Guide to Experimental Validation of Models for Rubrene
For Researchers, Scientists, and Drug Development Professionals
Rubrene (C₄₂H₂₈) stands as a benchmark organic semiconductor, lauded for its exceptionally high charge carrier mobility, making it a cornerstone for next-generation flexible electronics. The remarkable properties of its single-crystal form are intrinsically linked to its molecular arrangement and electronic structure. Theoretical models are indispensable for predicting these properties and guiding the design of new materials. However, their true value is only realized through rigorous experimental validation. This guide provides an objective comparison of key theoretical models for this compound with supporting experimental data, offering a clear perspective on the current understanding of this pivotal material.
Section 1: Structural Properties - The Foundation of Function
The performance of this compound is critically dependent on its solid-state packing. The orthorhombic polymorph is known to exhibit the highest charge carrier mobility, a property attributed to its favorable herringbone packing motif which facilitates significant π-orbital overlap between adjacent molecules.[1][2]
Theoretical Models vs. Experimental Data
Theoretical calculations, particularly Density Functional Theory (DFT), are crucial for understanding the interplay between molecular conformation and crystal packing. A key finding is that while an isolated this compound molecule energetically favors a twisted tetracene core, the intermolecular interactions within a crystal can stabilize a planar conformation. This planarity is essential for the efficient π-stacking observed in the high-mobility orthorhombic phase.
Experimental validation of the crystal structure is primarily achieved through diffraction techniques. High-resolution X-ray and neutron diffraction not only confirm the atomic positions and lattice parameters but also allow for a quantitative analysis of the electron density distribution.[1][2] This experimental insight has confirmed the presence and importance of specific intermolecular interactions, such as Cπ⋯Cπ and H—H interactions, in stabilizing the crystal packing predicted by theory.[1]
Table 1: Comparison of Theoretical and Experimental Structural Parameters for Orthorhombic this compound
| Property | Theoretical Model | Theoretical Value | Experimental Technique | Experimental Value |
| Lattice Parameters | DFT | a = 7.21 Å, b = 14.4 Å, c = 26.9 Å | X-ray Diffraction | a = 7.24 Å, b = 14.3 Å, c = 26.9 Å[3] |
| Intermolecular Interactions | First Principles | π-π stacking is a key stabilizing interaction.[1] | X-ray/Neutron Diffraction | Confirmed presence of Cπ⋯Cπ interactions.[1][2] |
| Molecular Conformation | DFT | Twisted core favored in isolation; planar in crystal. | X-ray Diffraction | Planar tetracene core in orthorhombic polymorph. |
Section 2: Electronic Structure - The Pathways for Charge
Understanding the electronic band structure is fundamental to explaining this compound's charge transport properties. Theoretical studies predict the shape and width of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) bands, which govern hole and electron transport, respectively.
Theoretical Models vs. Experimental Data
Angle-Resolved Photoemission Spectroscopy (ARPES) is the primary experimental technique for directly observing the electronic band structure.[4][5][6][7] A significant point of discussion in the field has been the discrepancy between theoretical predictions and ARPES measurements.
-
Number of Bands: Theoretical calculations correctly predict the existence of two distinct HOMO-derived bands, arising from the two non-equivalent molecules in the crystal's unit cell. This has been confirmed by ARPES experiments.[7]
-
Band Dispersion: Early DFT calculations predicted HOMO band dispersion widths of 420-520 meV.[5] However, high-resolution ARPES measurements have consistently shown a much smaller dispersion, around 250-350 meV.[5]
This discrepancy suggests that while DFT provides a good qualitative picture, it may not fully capture the many-body effects and strong electron-phonon coupling present in the material.[4] It has led to proposals that a more complex mechanism, such as molecular vibrations mediating charge transport, is at play, indicating that a simple band transport model is incomplete.[5]
Table 2: Comparison of Theoretical and Experimental Electronic Properties
| Property | Theoretical Model | Theoretical Value | Experimental Technique | Experimental Value |
| HOMO Band Dispersion (Γ-Y) | DFT | 420 - 520 meV[5] | ARPES | ~250 - 350 meV[5] |
| Number of HOMO Bands | DFT | 2[7] | ARPES | 2[7] |
| Valence Band Maximum | - | - | ARPES | -5.0 eV[4] |
| Band Gap Type | Full Periodic DFT | Direct band gap[1][2] | Optical Spectroscopy | ~2.8 eV (from thin films)[4] |
Section 3: Charge Transport - The Measure of Performance
The defining characteristic of this compound is its high hole mobility. Two primary theoretical frameworks have been used to describe charge transport in organic semiconductors: the band-like model, where charge carriers are delocalized in energy bands, and the hopping model, where carriers are localized on individual molecules and "hop" between them.
Theoretical Models vs. Experimental Data
Experimental measurements of mobility in single-crystal field-effect transistors (SC-FETs) have reported record-high hole mobilities, reaching up to 40 cm²V⁻¹s⁻¹.[4][5] The validation of theoretical models against these values has been a complex endeavor.
-
Band Model: While the observation of band dispersion with ARPES lends support to the band model, the mobilities estimated from the narrow experimental bandwidth are significantly lower than those measured in transistors.[5]
-
Hopping Model: This model, often preferred for its simplicity, can provide reasonable estimates but fails to account for the delocalized nature of charge carriers suggested by other experiments.
-
Advanced Models: The inconsistencies have spurred the development of more sophisticated models that bridge the gap between hopping and band transport. These theories consider the role of "transient delocalization," where charge carriers are delocalized over several molecules, influenced by dynamic molecular vibrations (phonons).
The consensus is moving away from a simple band vs. hopping dichotomy towards a more nuanced view where electron-phonon coupling is a critical factor.
Table 3: Comparison of Theoretical and Experimental Hole Mobility (µh)
| Theoretical Model | Predicted µh (cm²V⁻¹s⁻¹) | Experimental Technique | Measured µh (cm²V⁻¹s⁻¹) |
| Band Theory (from ARPES) | > 5.4[5] | SC-FET | Up to 40[4][5] |
| DFT-based Hopping Model | ~15.8 | SC-FET | Up to 40[4][5] |
| FOB-SH (Advanced Model) | Good agreement with experiment | SC-FET | Up to 40[4][5] |
Section 4: Experimental Protocols
Reproducible and reliable experimental data is the bedrock of model validation. High-quality single crystals are essential for intrinsic property measurements.
-
Crystal Growth: this compound single crystals are most commonly grown by Physical Vapor Transport (PVT) .[8] In this method, purified this compound powder is sublimed in a tube furnace under an inert gas flow. A controlled temperature gradient allows for the growth of large, high-quality single crystals in a cooler zone.[8] Solution-based methods, such as liquid-liquid diffusion, are also used.[8][9]
-
Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD) is the standard for determining the precise crystal structure, including lattice parameters and molecular packing.[1][8] A single crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the atomic arrangement.[1]
-
Electronic Structure Analysis: Angle-Resolved Photoemission Spectroscopy (ARPES) is performed in an ultra-high vacuum (UHV) environment.[7] The crystal is irradiated with high-energy photons (e.g., from a synchrotron source), causing photoelectrons to be emitted.[5][7] An electron energy analyzer measures the kinetic energy and emission angle of these electrons, which can be directly translated into the material's E vs. k (energy vs. momentum) band structure.[6]
-
Charge Transport Measurement: Single-Crystal Field-Effect Transistors (SC-FETs) are fabricated to measure mobility. A thin, high-quality this compound crystal is laminated onto a substrate with pre-patterned source and drain electrodes (e.g., Gold).[5] A gate electrode, separated by a dielectric layer (e.g., SiO₂ or an air gap), is used to apply an electric field that modulates the charge carrier density in the crystal. By measuring the source-drain current as a function of the applied gate and drain voltages, key parameters like carrier mobility can be extracted.[5]
Section 5: Visualizing the Validation Process
To better illustrate the relationships between theoretical and experimental approaches, the following diagrams are provided.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Surface doping of this compound single crystals by molecular electron donors and acceptors - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03640E [pubs.rsc.org]
- 5. The actual electronic band structure of a this compound single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angle-Resolved Photoemission Study on the Band Structure of Organic Single Crystals [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. osti.gov [osti.gov]
A Comparative Guide to Solution-Grown and Vapor-Grown Rubrene Crystals
For researchers, scientists, and drug development professionals, the quality of crystalline materials is paramount. In the field of organic electronics, rubrene single crystals are a benchmark material due to their exceptional charge transport properties. The method of crystal growth significantly influences the resulting crystal quality and performance. This guide provides an objective comparison of two primary methods for this compound crystal growth: solution-based techniques and physical vapor transport (PVT), supported by experimental data.
Performance Comparison at a Glance
The choice between solution-grown and vapor-grown this compound crystals often depends on the desired application, with each method offering distinct advantages and disadvantages in terms of crystal quality, charge carrier mobility, and scalability.
| Property | Solution-Grown this compound Crystals | Vapor-Grown this compound Crystals |
| Charge Carrier Mobility | 0.1 - 1.6 cm²/Vs[1][2] | Up to 20 cm²/Vs, with some reports as high as 40 cm²/Vs[1][3] |
| Crystal Structure | Orthorhombic, triclinic, or monoclinic polymorphs[2][4][5] | Predominantly orthorhombic[6][7][8] |
| Crystal Purity | Can be high, but at risk of solvent incorporation[2] | Generally higher purity, as the process inherently purifies the material[3][6] |
| Defect Density | Generally higher than vapor-grown crystals[2] | Lower defect density[2] |
| Crystal Size | Can yield larger crystals, up to cm-scale[2][9] | Typically produces smaller, thinner platelets |
| Process Complexity | Relatively simpler and lower equipment cost | Requires more complex equipment with precise temperature control |
| Scalability | Potentially more scalable for large-area applications | Less scalable for large-area deposition |
In-Depth Analysis
Vapor-grown this compound crystals, particularly those produced via the physical vapor transport (PVT) method, consistently exhibit superior charge carrier mobility.[1] This is largely attributed to the formation of the highly ordered orthorhombic crystal structure, which facilitates efficient π-π stacking and, consequently, charge transport.[1][4] The PVT process also acts as a purification step, leading to crystals with very low defect densities.[2][6]
Solution-grown methods, on the other hand, offer a more accessible and scalable approach to crystal growth. While the achieved mobilities are generally lower than their vapor-grown counterparts, careful control of solvents and growth conditions can yield high-quality orthorhombic crystals with respectable performance.[2] However, the possibility of solvent incorporation and the formation of less desirable triclinic or monoclinic polymorphs are significant considerations that can negatively impact electronic properties.[2][4][5] Photoluminescence spectroscopy can be a useful tool to assess the quality of solution-grown crystals; the absence of a defect-related emission peak around 650 nm suggests a purity comparable to that of PVT-grown crystals.[9] For applications where very large crystals are required, solution growth can be advantageous.[2][9]
Experimental Methodologies
Physical Vapor Transport (PVT) Growth of this compound Crystals
The PVT method is a widely used technique for growing high-purity organic single crystals. The process involves the sublimation of a source material (this compound powder) in a heated tube furnace under a controlled flow of an inert gas, such as argon. A temperature gradient along the tube allows the vaporized this compound to cool and crystallize in a colder zone.
A typical experimental workflow for PVT growth is as follows:
Solution Growth of this compound Crystals
Solution-based methods for growing this compound crystals are diverse and can be adapted to specific needs. Common techniques include slow cooling, solvent evaporation, and anti-solvent precipitation. The choice of solvent is critical and can influence the resulting crystal polymorph and quality. Aromatic solvents like toluene, p-xylene, and aniline (B41778) have been successfully used.[2]
A generalized experimental workflow for solution growth by slow cooling is outlined below:
Logical Relationship of Growth Method to Crystal Properties
The choice of growth method directly impacts the final properties of the this compound crystals, which in turn dictates their suitability for various electronic applications.
References
- 1. This compound Thin Films with Viably Enhanced Charge Transport Fabricated by Cryo-Matrix-Assisted Laser Evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]
- 5. This compound micro-crystals from solution routes: their crystallography, morphology and optical properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
A Comparative Performance Analysis of Rubrene-Based OLEDs Against Other Emitter Technologies
For researchers, scientists, and professionals in drug development exploring advanced organic electronics, this guide offers an objective comparison of rubrene-based Organic Light-Emitting Diodes (OLEDs) with other leading emitter technologies. Supported by experimental data, this document delves into the performance metrics, experimental protocols, and underlying principles of these devices.
This compound, a tetraphenyl derivative of tetracene, has long been a material of interest in organic electronics due to its high charge carrier mobility and efficient fluorescence.[1][2] In the realm of OLEDs, it has been utilized both as a host and a dopant in the emissive layer to achieve efficient light emission, particularly in the yellow-orange to red spectrum.[1][3] This guide provides a comparative overview of the performance of this compound-based OLEDs against second-generation phosphorescent emitters (PhOLEDs), primarily based on iridium complexes, and third-generation Thermally Activated Delayed Fluorescence (TADF) emitters.
Performance Comparison of Emitter Technologies
The performance of an OLED is typically evaluated based on several key metrics: External Quantum Efficiency (EQE), Power Efficiency, Luminance, Color Purity (defined by CIE coordinates), and Operational Lifetime. The following table summarizes the typical performance ranges for this compound-based fluorescent OLEDs, phosphorescent OLEDs, and TADF OLEDs based on published experimental data.
| Performance Metric | This compound-Based (Fluorescent) | Phosphorescent (Ir-based) | Thermally Activated Delayed Fluorescence (TADF) |
| Max. External Quantum Efficiency (EQE) | ~5-7% | >30% (Green/Red) | >30% (Green/Blue) |
| Max. Power Efficiency (lm/W) | ~5-15 lm/W[1][4] | >80 lm/W (Green/Red)[5] | >100 lm/W (White)[6] |
| Max. Luminance (cd/m²) | >8,000 cd/m² | >10,000 cd/m² | >17,000 cd/m²[7] |
| Color (CIE Coordinates) | Yellow-Orange to Red (e.g., ~0.66, 0.34 for Red)[4] | Green (~0.32, 0.63), Red (~0.66, 0.34)[5] | Blue to Green to Red |
| Operational Lifetime (T95 @ 1000 cd/m²) | Moderate | Long (>15,000 hours for Red)[8] | Improving (e.g., >700 hours for a blue MR-TADF in a WOLED)[6] |
Note: The performance of OLEDs is highly dependent on the specific device architecture, materials used, and fabrication conditions. The values presented here are representative of high-performing devices reported in the literature and serve as a general comparison.
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final performance of the device. The following outlines a typical experimental protocol for creating and evaluating these devices.
Device Fabrication: Vacuum Thermal Evaporation
A common method for depositing the thin organic layers and the metal cathode in an OLED is vacuum thermal evaporation (VTE).[4][9] This technique allows for precise control over the thickness and purity of the deposited films.
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[3]
-
Organic Layer Deposition: The organic materials, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially in a high-vacuum chamber (typically at a pressure of 10⁻⁶ to 10⁻⁷ Torr).[4] The materials are placed in crucibles and heated until they sublimate, depositing as a thin film on the substrate. The deposition rate is monitored using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode, often a bilayer of a low work function metal like lithium fluoride (B91410) (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask to define the active area of the device.[3]
Device Characterization
The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter unit and a photodetector (e.g., a calibrated silicon photodiode or a spectroradiometer).[2][10] This measurement provides information on the turn-on voltage, current density, luminance, and efficiency of the device.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum of the device is measured using a spectroradiometer at various operating voltages to determine the emission color and its stability. The Commission Internationale de l'Eclairage (CIE) 1931 color coordinates are calculated from the EL spectrum.[11]
-
External Quantum Efficiency (EQE) and Power Efficiency: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, and the power efficiency (in lumens per watt) are calculated from the J-V-L and EL data.[11]
-
Operational Lifetime: The operational lifetime of the device is determined by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[12]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the fundamental mechanisms of light emission in the different types of OLEDs and a typical experimental workflow.
Caption: Simplified energy level diagrams illustrating the dominant exciton decay pathways in fluorescent, phosphorescent, and TADF emitters.
Caption: A flowchart outlining the primary stages of OLED fabrication via vacuum thermal evaporation and subsequent performance characterization.
References
- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 2. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iipseries.org [iipseries.org]
- 5. oled-info.com [oled-info.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High efficiency, long lifetime phosphorescent OLEDs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 10. drpress.org [drpress.org]
- 11. oldcitypublishing.com [oldcitypublishing.com]
- 12. confit.atlas.jp [confit.atlas.jp]
Assessing the Purity of Synthesized Rubrene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of rubrene, a key organic semiconductor, and evaluates its performance against common alternatives. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate analytical methods and materials for specific applications in organic electronics.
This compound (5,6,11,12-tetraphenyltetracene) is a polycyclic aromatic hydrocarbon that has garnered significant attention for its exceptional charge transport properties, making it a benchmark material for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices is intrinsically linked to the purity of the active semiconductor layer. Even trace amounts of impurities can introduce charge traps, disrupt molecular packing, and ultimately degrade device performance. Therefore, rigorous purity assessment of synthesized this compound is paramount.
This guide details common analytical techniques for this compound purity determination, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). Furthermore, a comparative analysis of this compound with its derivatives and another high-performance organic semiconductor, pentacene (B32325), is provided, highlighting the impact of purity on key performance metrics such as charge carrier mobility.
Methods for Purity Assessment of this compound
A multi-faceted approach employing several analytical techniques is often necessary for a comprehensive assessment of this compound's purity. Each method offers unique insights into the nature and quantity of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating this compound from non-volatile impurities. A reversed-phase HPLC method with UV detection is typically employed for polycyclic aromatic hydrocarbons like this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H qNMR, is a highly accurate method for determining the absolute purity of organic compounds without the need for a reference standard of the analyte itself. It relies on comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and sensitive method for detecting conjugated impurities, particularly oxidation products of this compound. The absorption spectrum of pure this compound exhibits characteristic vibronic structures, and the appearance of new absorption bands can indicate the presence of impurities like this compound endoperoxide.[1]
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides information on the thermal stability and melting behavior of this compound, which can be indicative of its purity.
-
Differential Scanning Calorimetry (DSC) is used to determine the melting point and enthalpy of fusion. Impurities typically cause a depression and broadening of the melting peak.[2][3]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and the presence of volatile impurities or residual solvents.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on general methods for the analysis of polycyclic aromatic hydrocarbons.[4][5][6]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Gradient Program:
-
0-5 min: 50% Acetonitrile
-
5-25 min: Linear gradient to 100% Acetonitrile
-
25-30 min: Hold at 100% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 254 nm.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of high-purity this compound standard in a suitable solvent (e.g., toluene (B28343) or dichloromethane) to prepare a stock solution. Prepare a series of dilutions for calibration.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the same solvent to a similar concentration as the standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides general guidelines for qNMR experiments for purity assessment of organic compounds.[7][8][9][10][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Acquisition Time (at): At least 3 seconds.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
UV-Vis Spectroscopy Protocol
This method is useful for detecting the presence of this compound oxidation products.[1][12][13]
Instrumentation:
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a dilute solution of the synthesized this compound in a suitable UV-grade solvent (e.g., toluene or dichloromethane). The concentration should be adjusted to have an absorbance maximum between 1 and 1.5.
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Analysis: Pure this compound exhibits a characteristic absorption spectrum with a strong peak around 500 nm and distinct vibronic shoulders. The presence of this compound endoperoxide, a common photo-oxidation product, can be identified by a decrease in the intensity of the main this compound absorption bands and the appearance of a new band at shorter wavelengths.[1]
Thermal Analysis (DSC/TGA) Protocol
These protocols are based on general procedures for the thermal analysis of organic materials.[2][3][14][15][16][17][18][19]
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Heating Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 350 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset of melting and the peak melting temperature. A sharp melting peak close to the literature value for pure this compound (around 320-330 °C) indicates high purity.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the this compound sample in a TGA pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: A stable baseline with no significant mass loss until the decomposition temperature (typically above 350 °C for this compound) indicates the absence of volatile impurities and high thermal stability.
Purification of Synthesized this compound
Sublimation is a highly effective method for purifying this compound, as it separates the volatile this compound from non-volatile impurities.[20][21][22][23][24][25]
Sublimation Procedure:
-
Place the crude this compound powder in a sublimation apparatus.
-
Evacuate the apparatus to a high vacuum (e.g., < 10⁻⁵ Torr).
-
Heat the source zone containing the crude this compound to a temperature where it readily sublimes (typically 250-300 °C).
-
Maintain a cooler collection zone (a "cold finger") where the purified this compound vapor can deposit as high-purity crystals.
-
After the sublimation is complete, cool the apparatus and carefully collect the purified this compound crystals.
Performance Comparison: this compound vs. Alternatives
The purity of the organic semiconductor is a critical factor determining the performance of electronic devices. This section compares the performance of this compound with its derivatives and pentacene, another widely studied organic semiconductor.
| Compound | Purity (%) | Hole Mobility (cm²/Vs) | Device Type | Reference |
| This compound | >99 (sublimed) | up to 40 | Single-crystal OFET | [20][26] |
| This compound | Not specified | 0.1 - 1.0 | Thin-film OFET | [26] |
| This compound Derivative (5,11-di-tert-butyl) | High (crystallized) | 12 | Single-crystal OFET | [27][28] |
| This compound Derivative (various) | High (crystallized) | 1.54 (hole), 0.28 (electron) | Single-crystal OFET | [29] |
| Pentacene | ≥99.995 (triple-sublimed) | 3.4 (average), 4.6 (max) | Thin-film OFET | [20] |
| Pentacene | Not specified | 0.2 - 0.84 | Thin-film OFET | [30][31] |
Key Observations:
-
Purity is Paramount: High-purity, single-crystal this compound exhibits exceptionally high hole mobility, making it a top-performing organic semiconductor.[20] The performance of thin-film devices is generally lower, often due to the presence of grain boundaries and a higher concentration of defects.
-
This compound Derivatives: Chemical modification of the this compound core can lead to materials with improved stability and ambipolar charge transport (both hole and electron conduction).[29] The charge carrier mobility of these derivatives can be comparable to that of pristine this compound.[27][28]
-
Pentacene as an Alternative: High-purity pentacene is another excellent organic semiconductor with high hole mobility, particularly in thin-film transistors.[20] The choice between this compound and pentacene may depend on specific device architecture and processing requirements.
Visualizing the Workflow
To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflows for purity assessment and purification of this compound.
References
- 1. Oxidation of this compound, and implications for device stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 3. tainstruments.com [tainstruments.com]
- 4. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 5. separationmethods.com [separationmethods.com]
- 6. epa.gov [epa.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 11. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of this compound thin films: an electronic structure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [cond-mat/0703522] Real-time observation of oxidation and photo-oxidation of this compound thin films by spectroscopic ellipsometry [arxiv.org]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. epfl.ch [epfl.ch]
- 18. researchgate.net [researchgate.net]
- 19. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]
- 20. 有機電子デバイスのための高純度昇華材料 [sigmaaldrich.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 26. collaborate.princeton.edu [collaborate.princeton.edu]
- 27. [0707.0461] High charge-carrier mobility and low trap density in a this compound derivative [arxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. journal.jjss.co.in [journal.jjss.co.in]
Validating Ambipolar Characteristics in Rubrene Devices: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ambipolar charge transport in rubrene-based organic field-effect transistors (OFETs). It synthesizes experimental data from key studies, details the methodologies employed to achieve and validate ambipolar behavior, and visualizes the underlying processes.
This compound (C₄₂H₂₈) is a well-regarded organic semiconductor, celebrated for its high hole mobility, which can reach up to 40 cm²/Vs in single-crystal form.[1] While inherently a p-type material, achieving ambipolar characteristics—the ability to transport both holes and electrons—is crucial for the development of advanced organic electronic devices such as complementary-like inverters and light-emitting field-effect transistors (LE-FETs).[2] This guide explores different strategies and their outcomes in inducing and validating ambipolar transport in this compound devices.
Performance Comparison of Ambipolar this compound Devices
The following table summarizes the key performance metrics from various studies on ambipolar this compound devices, showcasing the impact of different device architectures and fabrication techniques on charge carrier mobilities.
| Device Type | Dielectric/Substrate | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Key Findings & Notes |
| Single Crystal OFET | PMMA buffer layer | 1.8 | 0.011 | Use of a hydroxyl-free gate dielectric (PMMA) is crucial for reducing electron traps at the semiconductor-dielectric interface, enabling the observation of the electron enhancement mode.[2][3] |
| Single Crystal OFET | PMMA | 2.0 | 0.81 | Multiple purifications of this compound single crystals and device aging in an N₂-filled glove box significantly improved electron mobility.[4][5] |
| Thin Film OFET | SiO₂/Si | 2.2 x 10⁻⁶ - 8.0 x 10⁻⁶ | 2.2 x 10⁻⁶ - 8.0 x 10⁻⁶ | Amorphous nature of the this compound thin film leads to extremely low mobilities for both charge carriers.[6] |
| Thin Film OFET | Polystyrene on SiO₂ | 0.01 (up to) | 7.9 x 10⁻⁵ | A polystyrene intermediate layer promotes more planar growth of the this compound film, enhancing hole mobility by two orders of magnitude compared to devices on SiO₂ alone, without crystallizing the this compound.[7] |
| Single Crystal Heterostructure | MoS₂ | 1.27 | 0.36 | A van der Waals heterostructure with MoS₂ enables well-balanced electron and hole mobilities.[8][9] |
| Single Crystal OFET (Derivatized) | Not specified | 1.54 | 0.28 | Chemical modification of the this compound molecule can induce ambipolar behavior with respectable mobilities.[10] |
Experimental Protocols
The successful validation of ambipolar characteristics in this compound devices hinges on meticulous experimental design and execution. Below are detailed methodologies synthesized from the cited research.
This compound Crystal Growth and Purification
High-quality this compound single crystals are typically grown using the physical vapor transport method in a stream of argon gas.[3] To achieve high electron mobility, multiple purification cycles of the source material are essential. This is often done through repeated sublimation to remove impurities such as this compound peroxide (RubO₂), which acts as an electron trap.[4][5]
Device Fabrication
A common device architecture is the bottom-gate, top-contact field-effect transistor. The general workflow is as follows:
-
Substrate Preparation : A heavily doped silicon wafer often serves as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Dielectric Modification : To enable electron transport, the SiO₂ surface is often modified. A crucial technique is the spin-coating of a hydroxyl-free polymer buffer layer, such as polymethyl methacrylate (B99206) (PMMA).[2][3] This layer is then annealed to remove residual solvents.
-
This compound Deposition : Thin this compound single crystals are laminated onto the prepared substrate.[3] For thin-film transistors, this compound is deposited via thermal evaporation.[6][7]
-
Source-Drain Electrode Deposition : Source and drain contacts are then deposited. While gold (Au) is common, materials with lower work functions like silver (Ag) paste or Calcium (Ca) are sometimes used to improve electron injection.[3][4]
Electrical Characterization
The transfer and output characteristics of the transistors are measured in a controlled environment, often in a vacuum or an inert atmosphere (e.g., a nitrogen-filled glove box) to prevent degradation from oxygen and water.[5] Ambipolar behavior is confirmed by observing transistor operation in both the hole-enhancement (negative gate voltage) and electron-enhancement (positive gate voltage) modes.[2][3] The charge carrier mobilities are typically calculated from the saturation regime of the transfer characteristics.
Visualizing the Process and Principles
The following diagrams illustrate the key workflows and concepts in achieving and validating ambipolar behavior in this compound devices.
References
- 1. Two-Dimensional Electronic Transport in this compound: The Impact of Inter-Chain Coupling [mdpi.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 9. MoS2 /Rubrene van der Waals Heterostructure: Toward Ambipolar Field-Effect Transistors and Inverter Circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
assessing the impact of fluorination on rubrene stability
A Comparative Guide for Researchers and Drug Development Professionals
Rubrene, a tetraphenyltetracene, stands out as a benchmark organic semiconductor due to its exceptional charge carrier mobility.[1][2] However, its practical application in electronic devices is often hampered by its susceptibility to oxidation, leading to performance degradation.[1][3] A promising strategy to overcome this limitation is the substitution of hydrogen atoms with fluorine. This guide provides a comprehensive comparison of the stability of fluorinated and non-fluorinated this compound, supported by experimental data, to inform material selection and design in organic electronics.
Enhanced Stability Through Fluorination: The Evidence
Experimental and computational studies have consistently demonstrated that fluorination significantly enhances the stability of this compound against oxidation.[1][4][5][6] This stabilization is primarily attributed to the high electronegativity of fluorine atoms, which effectively lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the this compound core.[5][7] A lower HOMO level increases the energy barrier for oxidation, thus rendering the molecule more resistant to ambient oxygen.[1]
Two key fluorinated derivatives have been extensively studied alongside unsubstituted this compound (RUB): a partially fluorinated version, F14-RUB (C42F14H14), and a perfluorinated version, PF-RUB (C42F28).[1][7]
Quantitative Stability Comparison
The stability of these compounds has been quantitatively assessed using electrochemical and spectroscopic techniques. The following table summarizes the key findings from cyclic voltammetry (CV) and density functional theory (DFT) calculations.
| Compound | Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) (from CV) | HOMO Level (eV) (from DFT) |
| This compound (RUB) | 0.25 | -5.05 | -5.34 |
| F14-Rubrene (F14-RUB) | 0.85 | -5.65 | -6.23 |
| PF-Rubrene (PF-RUB) | 1.15 | -5.95 | -6.99 |
Data sourced from Anger et al., J. Phys. Chem. C, 2016.[1][6]
As the data clearly indicates, the oxidation potential increases significantly with the degree of fluorination. PF-RUB exhibits the highest oxidation potential, making it the most stable against oxidation among the three. This trend is directly correlated with the lowering of the HOMO energy levels.
Thin film studies using spectroscopic ellipsometry and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy further corroborate these findings. While thin films of this compound show significant spectral changes upon exposure to air, indicating oxidation, films of F14-RUB are considerably more stable, and PF-RUB films show no observable changes under the same conditions.[1] This enhanced stability in thin films is particularly relevant for device applications, where the material is most vulnerable to environmental degradation.[1][2]
Experimental Methodologies
The assessment of this compound stability involves a combination of electrochemical, spectroscopic, and computational methods.
1. Cyclic Voltammetry (CV): This technique is employed to determine the oxidation and reduction potentials of the molecules in solution.
-
Procedure:
-
The this compound derivative is dissolved in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard for accurate potential referencing.
-
2. Spectroscopic Ellipsometry and NEXAFS Spectroscopy: These non-destructive optical techniques are used to monitor the stability of thin films upon exposure to ambient conditions.
-
Procedure:
-
Thin films of the this compound derivatives are deposited on a substrate (e.g., silicon wafers).
-
Initial spectroscopic ellipsometry and NEXAFS spectra are recorded in an inert environment (e.g., a nitrogen-filled glovebox).
-
The films are then exposed to air for a defined period.
-
Spectra are periodically re-measured to track any changes in the optical properties and electronic structure of the material, which are indicative of oxidation.
-
3. Density Functional Theory (DFT) Computations: Computational modeling is used to calculate the electronic properties of the molecules and to provide a theoretical understanding of the experimental observations.
-
Methodology:
-
The molecular geometries of the this compound derivatives are optimized using a specific functional and basis set (e.g., B3LYP/6-31G*).
-
The energies of the frontier molecular orbitals (HOMO and LUMO) are then calculated to predict the ionization potential and electron affinity.
-
These theoretical values are compared with the experimental data obtained from CV to validate the computational model and gain deeper insight into the stabilization mechanism.
-
Visualizing the Impact of Fluorination
The following diagrams illustrate the experimental workflow for assessing stability and the underlying mechanism of fluorination-induced stabilization.
Caption: Experimental workflow for assessing the stability of fluorinated this compound.
Caption: Mechanism of fluorination-induced stabilization in this compound.
Conclusion: A Clear Path to More Robust Organic Electronics
For researchers and professionals in drug development and organic electronics, the choice between these materials will depend on the specific stability requirements of the application, balanced with other considerations such as synthesis complexity and cost. The data and methodologies presented in this guide provide a solid foundation for making informed decisions in the pursuit of more durable and reliable organic electronic devices.
References
- 1. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Perfluorinated and Half-Fluorinated Rubrenes: Synthesis and Crystal Packing Arrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of intermolecular interactions in rubrene
A Comprehensive Guide to the Quantitative Analysis of Intermolecular Interactions in Rubrene for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of experimental and computational methods for the , a benchmark organic semiconductor. Understanding these non-covalent interactions is critical for optimizing molecular packing and, consequently, the electronic properties of this compound-based materials for applications in organic electronics.
Introduction to Intermolecular Interactions in this compound
This compound's high charge carrier mobility is intrinsically linked to its solid-state packing, which is governed by a network of subtle intermolecular interactions. The orthorhombic crystalline form of this compound exhibits a herringbone packing motif, which facilitates significant π-π overlap between the tetracene backbones of adjacent molecules.[1][2] This arrangement is crucial for efficient charge transport. The primary intermolecular interactions at play include π-π stacking, C-H···π interactions, and H-H interactions.[1][3][4] A quantitative understanding of these forces is essential for predicting and controlling the material's performance in electronic devices.
Comparative Analysis of Quantitative Methods
The quantification of intermolecular interactions in this compound can be approached through both experimental and computational techniques. Each method offers unique insights into the nature and strength of these interactions.
Experimental Approaches
Experimental methods provide valuable data on the geometry and electron density distribution in the crystalline state, from which intermolecular interactions can be inferred and quantified.
| Experimental Method | Information Obtained | Key Quantitative Data |
| High-Resolution X-ray and Neutron Diffraction | Provides precise atomic positions and thermal parameters, leading to the determination of the experimental electron density distribution.[1][3][5][6][7] | - π-stacking distances (e.g., 3.706 Å at 100 K)[1] - Interatomic and intermolecular distances. - Topological properties of the electron density (e.g., electron density at bond critical points).[3] |
| Raman Spectroscopy | Probes low-frequency intermolecular vibrations (phonons), which are sensitive to the crystal packing and the strength of intermolecular interactions.[8] | - Phonon frequencies and linewidths, which correlate with the nature and strength of intermolecular coupling. |
Computational Approaches
Computational chemistry provides a powerful toolkit to calculate and analyze intermolecular interaction energies and related electronic properties that are not directly accessible through experiments.
| Computational Method | Information Obtained | Key Quantitative Data |
| Quantum Theory of Atoms in Molecules (QTAIM) | A topological analysis of the electron density (either experimental or theoretical) that characterizes chemical bonds and non-covalent interactions.[1][3] | - Identification and characterization of bond critical points (BCPs) for intermolecular interactions. |
| Non-Covalent Interaction (NCI) Analysis | A visualization technique based on the electron density and its derivatives to identify and characterize non-covalent interactions.[1][3][4][5][6] | - Reduced Density Gradient (RDG) isosurfaces visually represent the strength and nature of interactions (van der Waals, hydrogen bonds, steric clashes). |
| Interaction Energy Calculations (e.g., PIXEL) | Calculates the lattice energy and the interaction energies between molecular pairs, partitioned into Coulombic, polarization, dispersion, and repulsion terms.[3][5] | - Total interaction energies for specific molecular dimers (e.g., π-stacking, C-H···π). - Contribution of different energy components to the overall interaction. |
| Density Functional Theory (DFT) | A widely used quantum mechanical modeling method to calculate the electronic structure of molecules and solids.[4] | - Optimized molecular geometries. - Cohesive energies of different crystal polymorphs.[9] |
| Many-Body Perturbation Theory (GW-BSE) | Advanced methods for calculating excited-state properties, providing insights into the electronic and excitonic behavior influenced by crystal packing.[9][10] | - Band structures and optical absorption spectra. |
| Transfer Integral Calculations | Quantifies the electronic coupling between adjacent molecules, which is a key parameter for charge transport.[1][3][11][12] | - Transfer integrals (t) for holes and electrons along different crystallographic directions (e.g., largest t for holes ~100 meV along the π-stacking direction).[1][3][11] |
Quantitative Data Summary
The following tables summarize key quantitative data on intermolecular interactions in orthorhombic this compound, compiled from the cited literature.
Table 1: Intermolecular Interaction Energies and Distances
| Interaction Type | Method | Temperature (K) | Distance (Å) | Interaction Energy (kJ/mol) |
| π-stacking | X-ray Diffraction | 100 | 3.706[1] | - |
| π-stacking | X-ray Diffraction | 20 | 3.694[1] | - |
| Various Dimers | PIXEL | 100 & 20 | - | See Table 2 in Hathwar et al. (2015)[5] for a detailed breakdown. |
Table 2: Electronic Properties Related to Intermolecular Interactions
| Property | Method | Value |
| Hole Transfer Integral (t) | Theoretical Calculation | ~100 meV (along π-stacking direction)[1][3][11] |
| Electron Transfer Integral (t) | Theoretical Calculation | ~53 meV (along π-stacking direction)[1][3][11] |
| Lattice Distortion Energy | Theoretical Calculation | ~20 meV[12] |
Experimental Protocols
High-Resolution X-ray and Neutron Diffraction
A combination of single-crystal X-ray and neutron diffraction experiments is used to determine the electron density distribution in this compound.[1][3][5][6][7]
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by physical vapor transport.
-
X-ray Diffraction Data Collection: High-resolution X-ray diffraction data are collected at low temperatures (e.g., 20 K and 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Ag radiation) and a sensitive detector.
-
Neutron Diffraction Data Collection: To accurately determine the positions and thermal parameters of hydrogen atoms, single-crystal neutron diffraction data are collected.
-
Structure Refinement: The X-ray and neutron data are combined in a joint refinement process (X-N procedure) to obtain an accurate model of the crystal structure, including atomic positions, anisotropic displacement parameters, and the electron density distribution.[1]
-
Electron Density Analysis: The refined electron density is then analyzed using methods like QTAIM and NCI analysis to quantify intermolecular interactions.
Visualization of Methodologies
Workflow for Combined Experimental and Computational Analysis
References
- 1. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00861K [pubs.rsc.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Quantitative analysis of intermolecular interactions in orthorhombic this compound [ouci.dntb.gov.ua]
- 5. Quantitative analysis of intermolecular interactions in orthorhombic this compound - ProQuest [proquest.com]
- 6. Quantitative analysis of intermolecular interactions in orthorhombic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of intermolecular interactions in orthorhombic this compound (Journal Article) | OSTI.GOV [osti.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. rsc.org [rsc.org]
- 10. scispace.com [scispace.com]
- 11. The crystalline state of this compound materials: intermolecular recognition, isomorphism, polymorphism, and periodic bond-chain analysis of morphologies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Rubrene's Performance on Flexible vs. Rigid Substrates: A Comparative Guide
Rubrene, a polycyclic aromatic hydrocarbon, stands out as a benchmark organic semiconductor due to its exceptionally high charge carrier mobility in its crystalline form.[1][2] This has led to its extensive investigation for applications in high-performance organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A key consideration in the practical application of this compound-based devices is the choice of substrate—rigid or flexible. This guide provides an objective comparison of this compound's performance on these two platforms, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of this compound-Based Devices
The performance of this compound-based devices is critically influenced by the substrate, which affects the crystal quality of the this compound thin film and the mechanical stability of the device. The following tables summarize key performance metrics for this compound-based OFETs on both flexible and rigid substrates.
| Performance Metric | Flexible Substrates | Rigid Substrates |
| Charge Carrier Mobility (µ) | Up to 4.6 cm²/Vs | Up to 40 cm²/Vs[1][3] |
| On/Off Ratio | ~10⁶ | > 10⁷ |
| Threshold Voltage (Vₜ) | -9 V to -8 V[4] | Typically low, can be near 0 V[5] |
| Mechanical Stability | Excellent, can be bent without significant performance loss up to a certain strain limit.[6][7] | Poor, prone to fracture under mechanical stress. |
| Substrate Examples | Polyimide (PI), Polyethylene terephthalate (B1205515) (PET), Polyethylene naphthalate (PEN)[8][9][10] | Silicon/Silicon Dioxide (Si/SiO₂), Glass[11][12] |
Table 1: Comparison of Key Performance Metrics for this compound-Based OFETs on Flexible and Rigid Substrates.
| Device Type | Substrate Type | Charge Carrier Mobility (µ) | On/Off Ratio | Reference |
| Single-Crystal OFET | Flexible | 4.6 cm²/Vs | ~10⁶ | |
| Single-Crystal OFET | Elastomeric | 26.4 cm²/Vs (under compression) | - | [3] |
| Thin-Film Transistor | Flexible | 0.5 cm²/Vs | - | [9] |
| Single-Crystal OFET | Rigid (freestanding) | ~15 cm²/Vs | - | [13] |
| Single-Crystal OFET | Rigid (Si/SiO₂) | ~8 cm²/Vs | - | [5] |
| Thin-Film Transistor | Rigid (Glass) | 0.002 cm²/Vs (polycrystalline) | ~10⁴ | [4] |
| Thin-Film Transistor | Rigid (Si/SiO₂) | 1.23 x 10⁻⁴ cm²/Vs (crystalline disks in amorphous matrix) | ~10³ | [12] |
Table 2: Reported Performance Data for this compound-Based Transistors.
Experimental Protocols
The fabrication and characterization of this compound-based devices involve several critical steps, from substrate preparation to performance measurement. The general workflow is similar for both flexible and rigid substrates, with key differences in handling and processing.
I. Substrate Preparation
-
Rigid Substrates (e.g., Si/SiO₂):
-
Substrates are typically cleaned using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by sonication in a series of solvents such as acetone, and isopropanol (B130326), followed by deionized water.
-
An oxygen plasma or UV-ozone treatment is often used to remove organic residues and create a hydrophilic surface.
-
For bottom-gate OFETs, a dielectric layer (e.g., SiO₂) is thermally grown or deposited on the silicon wafer.
-
-
Flexible Substrates (e.g., Polyimide):
-
Flexible substrates are cleaned using solvents like isopropanol and deionized water.
-
Due to their lower thermal stability, aggressive cleaning methods like piranha solution are avoided. Oxygen plasma treatment is commonly used.
-
To improve surface smoothness and provide a suitable interface for crystal growth, a planarization layer, such as a spin-coated polyimide, may be applied.[9]
-
II. This compound Deposition/Crystal Growth
The quality of the this compound crystal is paramount for high device performance.
-
Physical Vapor Transport (PVT): This is a common method for growing high-quality single crystals of this compound.
-
This compound powder is placed in a tube furnace with a temperature gradient.
-
The powder is sublimated at the hot end and transported by an inert carrier gas (e.g., argon).
-
Single crystals grow in the cooler region of the tube. These crystals can then be transferred to the desired substrate.
-
-
Solution Shearing/Spin Coating: For thin-film transistors, this compound can be deposited from solution.
-
This compound is dissolved in a suitable organic solvent.
-
The solution is then spin-coated or solution-sheared onto the substrate to form a thin film.
-
Post-deposition annealing is often required to improve crystallinity.[4]
-
-
Polymer-Assisted Crystallization: A polymer matrix can be used to control the crystallization of this compound, leading to high-quality crystalline films on various substrates.[11]
III. Device Fabrication (OFETs)
A common device architecture is the bottom-gate, top-contact configuration.
-
Gate Electrode: For rigid Si/SiO₂ substrates, the heavily doped silicon wafer itself acts as the gate. For flexible substrates, a metal gate electrode (e.g., gold) is deposited and patterned.
-
Dielectric Layer: On Si, a thermally grown SiO₂ layer is the dielectric. On flexible substrates, a polymer dielectric or a high-k metal oxide is deposited.
-
This compound Active Layer: The this compound single crystal or thin film is transferred or deposited onto the dielectric.
-
Source and Drain Electrodes: Gold or other suitable metals are thermally evaporated through a shadow mask to define the source and drain contacts on top of the this compound.
IV. Characterization
-
Electrical Performance: The transfer and output characteristics of the OFETs are measured using a semiconductor parameter analyzer. From these measurements, key parameters like charge carrier mobility, on/off ratio, and threshold voltage are extracted.
-
Mechanical Flexibility: For devices on flexible substrates, bending tests are performed by flexing the device to different radii of curvature and measuring the electrical characteristics at each stage to assess the impact of strain on performance.[6]
Visualizing Device Structures and Workflows
Caption: Device architecture of this compound OFETs on rigid and flexible substrates.
Caption: General experimental workflow for fabricating and testing this compound devices.
Discussion
The choice between flexible and rigid substrates for this compound-based devices involves a trade-off between performance and application.
Rigid Substrates: Devices fabricated on rigid substrates, particularly those utilizing high-quality single crystals, generally exhibit higher charge carrier mobilities.[1][3] This is attributed to the atomically smooth surfaces of substrates like Si/SiO₂, which promote better crystal growth and a lower density of trap states at the semiconductor-dielectric interface. The superior performance makes rigid substrates ideal for fundamental studies of charge transport in organic semiconductors and for applications where high performance is the primary concern and flexibility is not required.
Flexible Substrates: The main advantage of flexible substrates is their mechanical compliance, which opens up possibilities for applications in wearable electronics, flexible displays, and conformable sensors.[7][8][14] While the charge carrier mobility of this compound on flexible substrates is often lower than on rigid counterparts, it can still surpass that of amorphous silicon, making it suitable for many practical applications.[7] Interestingly, mechanical strain can be used to modulate the performance of devices on flexible substrates; for instance, compressive strain has been shown to increase the mobility of this compound single-crystal transistors.[3] However, excessive strain can lead to the formation of cracks and a decrease in performance.[6]
Stability: The stability of this compound devices is another critical factor. This compound is susceptible to oxidation, which can degrade device performance.[15][16] While the substrate itself does not directly alter the chemical stability of this compound, the encapsulation of devices, which is crucial for long-term operation, can be more challenging for flexible devices that undergo repeated bending.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. This compound [lehigh.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving organic transistors that drive flexible and conformable electronics | EurekAlert! [eurekalert.org]
- 8. High performance organic light-emitting diodes employing ITO-free and flexible TiOx/Ag/Al:ZnO electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. fkf.mpg.de [fkf.mpg.de]
- 10. iris.unica.it [iris.unica.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Elastomeric transistor stamps: reversible probing of charge transport in organic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Rubrene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Rubrene, a polycyclic aromatic hydrocarbon utilized in organic electronics research, is critical for maintaining laboratory safety and environmental compliance.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of researchers and the environment. Adherence to these protocols is vital as the toxicological properties of this compound have not been fully investigated.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety glasses, and a lab coat.[5] All handling of this compound, particularly in powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : Treat all this compound, whether in pure form, as a residue in containers, or as contaminated materials (e.g., gloves, wipes), as hazardous waste.[6] Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[7] Specifically, keep this compound waste separate from oxidizing agents.[5]
-
Containerization :
-
Solid Waste : Place solid this compound waste and contaminated debris into a clearly labeled, sealable, and chemically compatible container.[5] A high-density polyethylene (B3416737) (HDPE) container with a screw-top cap is recommended.[8][9] Ensure the container is in good condition, free from cracks or deterioration.[7]
-
Empty Containers : Containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (such as toluene, in which this compound is soluble).[2][6] The rinsate must be collected and treated as hazardous waste. After triple-rinsing, deface the original label before disposing of the container as regular trash.[6]
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[8][10]
-
-
Storage :
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of waste generation.[8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[3][4]
-
Regularly inspect the SAA for any signs of container leakage.[7]
-
-
Disposal Request :
-
Once the waste container is full or has been in accumulation for up to one year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7][8] Do not dispose of this compound waste down the drain or in regular trash.[6][11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[8][10]
-
Spill Management
In the event of a this compound spill, immediate action is necessary to prevent exposure and contamination.
-
Minor Spills : For small spills of solid this compound, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][4][5] Avoid generating dust during cleanup.[3][4][5]
-
Major Spills : For larger spills, alert personnel in the area and, if necessary, contact your institution's emergency response team.[5] Wear appropriate PPE, including a dust respirator, during cleanup.[5]
Quantitative Data and Physical Properties
The following table summarizes key quantitative data and physical properties of this compound to inform safe handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₄₂H₂₈ |
| Molecular Weight | 532.67 g/mol |
| Appearance | Red crystalline powder |
| Melting Point | >315 °C |
| Solubility | Insoluble in water; Soluble in hot toluene |
| NFPA Rating (estimated) | Health: 1, Flammability: 0, Instability: 0 |
Data sourced from various Safety Data Sheets and chemical property databases.[2][3][4][12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 517-51-1 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. odu.edu [odu.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. This compound | CAS#:517-51-1 | Chemsrc [chemsrc.com]
Essential Safety and Logistical Guide for Handling Rubrene
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety protocols and logistical plans for handling Rubrene. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a red crystalline powder that is considered a hazardous substance.[1][2] The primary hazards associated with this compound include potential irritation to the eyes, skin, and respiratory tract.[2][3][4] It is important to note that the toxicological properties of this material have not been fully investigated.[2][4] Therefore, all personal contact, including inhalation of dust, should be strictly avoided.[1]
| Hazard | Description |
| Appearance | Red crystalline powder[2] |
| Eye Contact | May cause eye irritation, characterized by tearing or redness.[2][3] |
| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin.[2][3][4] |
| Inhalation | May cause respiratory tract irritation.[2][3][4] Avoid breathing dust.[1] |
| Ingestion | May cause irritation of the digestive tract. May be harmful if swallowed.[2][4] |
| Chronic Effects | No information found.[2] |
| Flammability | Combustible solid.[1] Dust may form an explosive mixture with air.[1] |
| Incompatibilities | Avoid contact with strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1][2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount when handling this compound. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile gloves- Tightly fitting safety goggles with side-shields- Lab coat- NIOSH/MSHA or European Standard EN 149 approved respirator (if exposure limits are exceeded or irritation is experienced)[2][3] |
| Preparing Solutions | - Nitrile gloves- Safety glasses with side shields or chemical safety goggles[2]- Lab coat |
| General Handling | - Nitrile gloves- Safety glasses with side shields- Lab coat |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Lab coat- Dust respirator[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound in the laboratory.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust, such as weighing, use a chemical fume hood or a ventilated balance enclosure.[5]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the work area.[2]
-
Container Inspection: Before use, check that all containers of this compound are clearly labeled and free from leaks.[1]
Handling Solid this compound
-
Avoid Dust Generation: Minimize the creation of dust when handling the powder.[2] Use dry clean-up procedures for any minor spills.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the handling area.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[2] Work clothes should be laundered separately.[1]
Preparing Solutions
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage: Store solutions in tightly closed and clearly labeled containers.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Incident | First Aid and Emergency Protocol |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
| Minor Spill | Clean up spills immediately.[1] Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust.[1] Sweep up or vacuum the material and place it into a suitable, sealed, and labeled disposal container.[1][2] |
| Major Spill | Evacuate the area and alert emergency responders.[1] Control personal contact by wearing appropriate protective clothing.[1] |
| Fire | Use a water spray, dry chemical, carbon dioxide, or appropriate foam to extinguish the fire.[2] Wear a self-contained breathing apparatus and full protective gear.[2] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[1]
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and labeled container for hazardous liquid waste.
-
Do not discharge this compound or its solutions into the sewer or waterways. [1]
-
Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Keep containers securely sealed.[1]
Final Disposal
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
